CAS Identification & Physicochemical Characterization Executive Summary Azanium 2-undecylbenzenesulfonate (CAS: 61931-75-7 ) is the ammonium salt of the ortho-isomer of undecylbenzenesulfonic acid. While often overshadow...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Identification & Physicochemical Characterization
Executive Summary
Azanium 2-undecylbenzenesulfonate (CAS: 61931-75-7 ) is the ammonium salt of the ortho-isomer of undecylbenzenesulfonic acid. While often overshadowed by its para-substituted analogues (the dominant species in commercial Linear Alkylbenzene Sulfonates, LAS), the ortho-isomer represents a critical structural variant for researchers in surfactant thermodynamics and pharmaceutical impurity profiling.
This guide provides the definitive CAS lookup, structural analysis, and synthesis logic for this specific isomer. Unlike generic "ammonium dodecylbenzenesulfonate" mixtures (e.g., CAS 1331-61-9), the 2-undecyl designation explicitly refers to the steric positioning of the alkyl chain ortho to the sulfonate headgroup, a structural feature that significantly alters the Critical Micelle Concentration (CMC) and ion-pairing capability in drug delivery systems.
Chemical Identity & CAS Verification[1][2][3][4][5][6]
Core Identifiers
The following data table consolidates the specific identity of the target compound. Researchers must distinguish this specific isomer from generic alkylbenzene sulfonate mixtures.
Parameter
Value
Notes
Chemical Name
Azanium 2-undecylbenzenesulfonate
IUPAC rigorous naming
Common Name
Ammonium 2-undecylbenzenesulfonate
Common laboratory usage
CAS Number
61931-75-7
Specific to the ammonium salt of the ortho-isomer
Free Acid CAS
50854-94-9
2-undecylbenzenesulfonic acid
Molecular Formula
Molecular Weight
329.50 g/mol
Isomeric Purity
Ortho-substituted
Distinct from para (4-undecyl) isomers
Nomenclature Decoding: "Azanium" vs. "Ammonium"
The term "Azanium" is the rigorous IUPAC designation for the ammonium cation (
), derived from the parent hydride azane (). In pharmaceutical and technical literature, "ammonium" is used interchangeably. The "2-undecyl" prefix indicates that the undecyl () alkyl chain is attached to the benzene ring at the C2 position relative to the sulfonate group () at C1.
Structural Visualization & Synthesis Logic
Structural Diagram
The following diagram illustrates the specific connectivity of the ortho-isomer compared to the more common para-isomer.
Caption: Structural connectivity of Azanium 2-undecylbenzenesulfonate, highlighting the steric interaction between the ortho-alkyl chain and the sulfonate headgroup.
Synthesis Causality
The production of the ortho-isomer is non-trivial because sulfonation of alkylbenzenes is an electrophilic aromatic substitution that strongly favors the para-position due to steric hindrance at the ortho-position.
Direct Sulfonation (Standard): Sulfonation of undecylbenzene with
or oleum yields ~90-98% para-isomer and only ~1-5% ortho-isomer.
Targeted Synthesis (Research Grade): To obtain high-purity 2-undecylbenzenesulfonate (CAS 61931-75-7), researchers typically employ:
Blocking Groups: Using a reversible blocking group (e.g., tert-butyl) at the para-position to force sulfonation to the ortho-position, followed by de-blocking.
Diazo Coupling: Starting from 2-undecylaniline, converting to the diazonium salt, and reacting with sulfur dioxide (Meerwein reaction).
Technical Applications & Protocols
Significance in Drug Development
In pharmaceutical formulations, Azanium 2-undecylbenzenesulfonate serves two distinct roles:
Ion-Pairing Reagent: In HPLC analysis of basic drugs, the ortho-isomer offers different selectivity compared to standard sulfonates due to its altered "hydrophobic bite." The steric bulk near the ionic headgroup changes how the ion pair interacts with the stationary phase.
Impurity Standard: It is used as a reference standard to quantify ortho-isomer impurities in commercial alkylbenzene sulfonate excipients. High levels of ortho-isomers can affect the stability of emulsions.
Protocol: HPLC Separation of Ortho vs. Para Isomers
Objective: To validate the isomeric purity of Azanium 2-undecylbenzenesulfonate and distinguish it from the para-isomer.
Methodology:
This protocol utilizes the "shape selectivity" of specific C18 columns to resolve the steric differences between ortho and para isomers.
Reagents:
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.0).
Mobile Phase B: Acetonitrile (HPLC Grade).
Column: High-density C18 (e.g., Zorbax Eclipse PAH or similar shape-selective phase).
Workflow:
Sample Preparation: Dissolve 10 mg of the target substance (CAS 61931-75-7) in 10 mL of 50:50 Water:Acetonitrile.
Equilibration: Flush column with 70% Mobile Phase B for 20 minutes.
Gradient Elution:
0-5 min: Isocratic 70% B.
5-20 min: Linear gradient to 90% B.
20-25 min: Hold at 90% B.
Detection: UV Absorbance at 225 nm (aromatic ring) or Charged Aerosol Detection (CAD) for non-chromophoric sensitivity.
Expected Result:
The 2-undecyl (ortho) isomer will elute earlier than the 4-undecyl (para) isomer. The ortho configuration prevents the alkyl chain and benzene ring from lying flat against the C18 stationary phase, reducing retention time compared to the planar para isomer.
Workflow Diagram: Isomer Verification
Caption: Analytical workflow for verifying the isomeric purity of Azanium 2-undecylbenzenesulfonate using High-Performance Liquid Chromatography.
References
Vertex AI Search. Search Results for CAS 61931-75-7 and 50854-94-9. (2026). [Accessed via Internal Tooling].
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Alkylbenzenesulfonates. PubChem. Available at: [Link]
European Chemicals Agency (ECHA) . Registration Dossier for Benzenesulfonic acid, undecyl-. ECHA. Available at: [Link]
Exploratory
The Mechanistic Action of Linear Alkylbenzene Sulfonates: A Molecular and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Linear Alkylbenzene Sulfonates (LAS) represent the most significant class of synthetic anionic surfactants utilized glo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Linear Alkylbenzene Sulfonates (LAS) represent the most significant class of synthetic anionic surfactants utilized globally, with widespread applications in household detergents, industrial cleaners, and personal care products.[1][2] Their commercial success is predicated on their cost-effectiveness and high performance in reducing surface tension. However, their amphiphilic nature, which makes them excellent cleaning agents, is also the foundation of their mechanism of action on biological systems. This technical guide provides an in-depth exploration of the molecular mechanisms by which LAS interacts with cellular structures, primarily focusing on its disruptive effects on cell membranes and its ability to induce protein denaturation. We will dissect the physicochemical principles governing these interactions, present validated experimental protocols for their investigation, and discuss the downstream consequences for cellular function and toxicity. This document is intended for researchers and scientists seeking a comprehensive understanding of LAS's biological activity, from fundamental interactions to system-level impacts.
The Physicochemical Architecture of LAS: The Foundation of Activity
Linear Alkylbenzene Sulfonates are a class of organic compounds characterized by a dual-natured molecular structure: a hydrophilic (water-loving) sulfonate headgroup attached to a hydrophobic (water-fearing) linear alkylbenzene tail.[3] This amphipathic design is the cornerstone of their function.
Hydrophilic Headgroup: The negatively charged sulfonate group (-SO₃⁻) confers high water solubility and is the primary site for electrostatic interactions with polar molecules and charged biological surfaces.
Hydrophobic Tail: A linear alkyl chain (typically C10-C13) attached to a benzene ring provides a non-polar character, driving the molecule to partition into lipid environments and associate with non-polar regions of proteins.[4]
In aqueous solutions, LAS monomers will self-assemble into micelles above a certain concentration known as the Critical Micelle Concentration (CMC). This is a thermodynamically driven process to minimize the unfavorable interaction between the hydrophobic tails and water. However, it is the action of the individual LAS monomers, or sub-micellar aggregates, that is most relevant to biological interaction, as they are small enough to penetrate and interact with cellular components.[5]
Table 1: Physicochemical Properties of a Representative LAS (Sodium Dodecylbenzene Sulfonate)
Concentration at which micelle formation begins; below this, monomers dominate and are biologically active.
Hydrophilic-Lipophilic Balance (HLB)
Varies with alkyl chain length
Determines the surfactant's relative affinity for aqueous vs. lipid phases, guiding its partitioning behavior.
Core Mechanism I: Disruption of the Cell Membrane
The cell membrane, a phospholipid bilayer, is the first point of contact and a primary target for LAS. The mechanism of disruption is a multi-step process driven by fundamental physicochemical forces. It has been observed that LAS can alter the permeability of the membrane, affecting the transport of nutrients and other chemicals.[4][7]
Intercalation and Permeability Alteration
LAS monomers, with their lipid-like tails, readily partition from the aqueous environment into the hydrophobic core of the phospholipid bilayer. This insertion physically disrupts the ordered packing of the phospholipid molecules. The consequences are twofold:
Increased Fluidity and Permeability: The intercalation of LAS molecules creates voids and disrupts the tight packing of the membrane, increasing its fluidity. This compromises the membrane's function as a selective barrier, leading to leakage of ions and small molecules.[6]
Membrane Solubilization: At higher concentrations, the accumulation of LAS can lead to the formation of mixed micelles, effectively dissolving the membrane and causing complete loss of cellular integrity, or lysis.
This increased permeability can lead to critical failures in cellular function, such as the uncoupling of metabolic energy processes that rely on maintaining strict ion gradients across the membrane.[6]
Mandatory Visualization: LAS Interaction with the Cell Membrane
Caption: Mechanism of LAS-induced membrane disruption.
Core Mechanism II: Protein Interaction and Denaturation
Beyond membranes, LAS profoundly affects proteins, the functional workhorses of the cell. The interaction can range from simple binding to complete denaturation, where the protein loses its native three-dimensional structure and, consequently, its function.[4][8] This process is a synergistic interplay of electrostatic and hydrophobic forces.[9]
The Dual-Mode Binding Process
Molecular dynamics simulations and experimental data suggest a two-stage mechanism for protein denaturation by sulfonate-based surfactants.[9]
Initial Electrostatic Binding: At low concentrations, the anionic sulfonate headgroups of LAS molecules bind to positively charged amino acid residues (e.g., lysine, arginine) on the protein's surface. This initial binding can neutralize surface charges and begin to destabilize the protein's native conformation.
Cooperative Hydrophobic Binding and Unfolding: This initial electrostatic interaction "loosens" the protein's compact structure.[9] This exposes the hydrophobic core of the protein, which is normally shielded from water. The hydrophobic alkylbenzene tails of LAS molecules then cooperatively bind to these newly exposed non-polar regions. This process is highly favorable as it mimics the formation of a micelle on the protein backbone, effectively turning the protein inside out and leading to significant unfolding and denaturation.[9][10]
Functional Consequences: Enzyme Inhibition
A direct and measurable consequence of protein denaturation is the loss of enzymatic activity. LAS has been shown to be an effective inhibitor of various enzymes, such as acid and alkaline phosphatase.[8][11] The denaturation process disrupts the precise three-dimensional structure of the enzyme's active site, rendering it incapable of binding its substrate and carrying out catalysis. This inhibition is a key component of LAS's toxicity, as it can halt critical metabolic pathways.[12]
Experimental Methodologies for Mechanistic Elucidation
To rigorously study the mechanisms described, a suite of biophysical and biochemical assays is required. The following protocols are presented as self-validating systems, where the causality behind experimental choices is explained.
Protocol: Assessing Membrane Disruption via Propidium Iodide (PI) Influx
Principle: Propidium iodide is a fluorescent dye that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell, binds to DNA, and exhibits a strong increase in fluorescence. This provides a direct, quantifiable measure of membrane integrity loss.
Methodology:
Cell Culture: Culture the target cells (e.g., human Caco-2 intestinal cells, bacterial suspension) to a suitable density.
Treatment: Prepare a dilution series of LAS in an appropriate buffer or cell culture medium. The concentration range should span below and above the known cytotoxic levels for the cell type. Include a positive control (e.g., Triton X-100 for complete lysis) and a negative control (buffer only).
Incubation: Aliquot cells into a 96-well microplate. Add the LAS dilutions and controls to the respective wells.
Staining: Add Propidium Iodide to each well at a final concentration of 1-2 µg/mL.
Measurement: Incubate for 15-30 minutes at the appropriate temperature, protected from light. Measure the fluorescence using a microplate reader (Excitation: ~535 nm, Emission: ~617 nm).
Data Analysis: Normalize the fluorescence signal by subtracting the background (negative control) and express the results as a percentage of the maximum signal (positive control). Plot the percentage of membrane permeabilization versus LAS concentration to determine the EC₅₀ (the concentration causing 50% of the maximal effect).
Protocol: Quantifying Protein Denaturation via Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is highly sensitive to the secondary structure of proteins. Alpha-helices, beta-sheets, and random coils each have a characteristic CD spectrum. Denaturation is observed as a shift from the helical/sheet spectrum to a random coil spectrum.
Methodology:
Protein Preparation: Prepare a solution of a model protein (e.g., Bovine Serum Albumin, Lysozyme) at a known concentration (e.g., 0.1-0.2 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.4). Ensure the buffer has low absorbance in the far-UV region.
LAS Titration: Prepare a concentrated stock solution of LAS.
Spectral Acquisition: Place the protein solution in a quartz cuvette (e.g., 1 mm path length). Record a baseline CD spectrum (e.g., from 250 nm to 190 nm).
Titration: Add small aliquots of the LAS stock solution to the cuvette, mixing gently after each addition. Record a new CD spectrum after each addition has equilibrated.
Data Analysis: After correcting for buffer and LAS absorbance, analyze the change in the CD signal at key wavelengths (e.g., 222 nm and 208 nm for α-helices). A decrease in the negative signal at these wavelengths indicates a loss of helical structure. The percentage of helicity can be calculated and plotted against the LAS concentration to observe the denaturation transition.
Mandatory Visualization: Experimental Workflow for Protein Denaturation Study
Caption: Workflow for studying LAS-induced protein unfolding via CD spectroscopy.
System-Specific Effects and Toxicological Implications
The fundamental mechanisms of membrane and protein disruption manifest in diverse biological outcomes depending on the organism and exposure conditions.
Microbiological Impact: LAS is known to inhibit crucial environmental microbial processes. It can suppress the activity of autotrophic ammonia-oxidizing bacteria, a key step in the nitrogen cycle, and inhibit both acetogenesis and methanogenesis in anaerobic digesters used for waste treatment.[6][12]
Dermal Interaction: In humans, LAS is a known skin irritant at sufficient concentrations. The mechanism mirrors its core actions: it strips lipids from the stratum corneum (delipidation) and denatures keratin proteins, compromising the skin's barrier function and leading to irritation.[8] The degree of skin roughening has been shown to correlate with the extent of in vitro protein denaturation.[8]
Conclusion
The mechanism of action of Linear Alkylbenzene Sulfonates is fundamentally rooted in their amphiphilic chemistry. Their ability to partition into and disrupt the ordered structure of cell membranes, coupled with a potent capacity to denature proteins via a dual electrostatic and hydrophobic binding process, explains their efficacy as detergents and their spectrum of biological and toxicological effects. Understanding these core mechanisms is critical for developing safer surfactants, assessing environmental risk, and for professionals in fields where protein-surfactant interactions are a key consideration, such as in the formulation of biotherapeutics. Future research should continue to explore the subtle differences in the actions of various LAS isomers and homologues and their interactions within complex biological matrices.
References
The Effect of Counterions of Linear Alkylbenzene Sulfonate on Skin Compatibility. (2015). ResearchGate. [Link]
Effect of Linear Alkylbenzene Sulfonate on the Structure and Function of Microbial Communities in Model Ecosystems. ASTM International. [Link]
Biodegradation of Linear Alkylbenzene Sulfonates (LAS): A Mini Review. (2022). BIOREMEDIATION SCIENCE & TECHNOLOGY RESEARCH. [Link]
Bradai, M., et al. (2015). Effect of linear alkylbenzene sulfonate (LAS) on human intestinal Caco-2 cells at non cytotoxic concentrations. Environmental Science and Pollution Research. [Link]
Gavala, H. N., et al. (2002). Inhibition of the anaerobic digestion process by linear alkylbenzene sulfonates. Biodegradation. [Link]
Pindihama, G., et al. (2024). Effect of linear alkylbenzene sulfonate on the uptake of microcystins by Brassica oleracea and Solanum tuberosum. F1000Research. [Link]
García, M. T., et al. (2009). toxic effects of linear alkylbenzene sulfonate, anthracene and their mixture on growth. Redalyc.org. [Link]
Jafari, S., et al. (2022). Experimental techniques to study protein-surfactant interactions: New insights into competitive adsorptions via drop subphase and interface exchange. PubMed. [Link]
Jafari, S., et al. (2022). Experimental techniques to study protein–surfactant interactions: New insights into competitive adsorptions via drop subphase and Interface exchange. ResearchGate. [Link]
World Health Organization. (1996). Linear alkylbenzene sulfonates and related compounds (EHC 169). Inchem.org. [Link]
Role of molecular interactions between biosurfactant surfactin and alkylbenzenesulfonate. (2018). Springer. [Link]
Ginkel, C. G., et al. (2001). Toxic Effects of Linear Alkylbenzene Sulfonate on Metabolic Activity, Growth Rate, and Microcolony Formation of Nitrosomonas and Nitrosospira Strains. Applied and Environmental Microbiology. [Link]
van der Veen, M. (2002). Protein-Surfactant Interactions. Diva-portal.org. [Link]
Inhibition effect of linear alkylbenzene sulphonates on the biodegradation mechanisms of activated sludge. (2012). ResearchGate. [Link]
Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications. (2022). Scholars Research Library. [Link]
Poghosyan, A. H., et al. (2021). A molecular dynamics study of protein denaturation induced by sulfonate-based surfactants. Journal of Molecular Modeling. [Link]
Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications and Environment Solicitude. (2022). Scholars Research Library. [Link]
Manclús, J. J., et al. (1998). An Enzyme-Linked Immunosorbent Assay for Detection of Linear Alkylbenzene Sulfonate: Development and Field Studies. Environmental Science & Technology. [Link]
The effect of the linear alkylbenzene sulfonate, sodium-dodecyl-sulfonate (SDS), on the bioaccumulation of Al, Sr and Mn by Bra. (2021). Water SA. [Link]
PHOTOCATALYTIC DEGRADATION OF LINEAR ALKYL BENZENE SOLFUNATE FROM AQUEOUS SOLUTION BY TIO NANOPARTICLES. (2012). SID.ir. [Link]
Interaction between surfactants and proteins. CABI Digital Library. [Link]
Kertesz, M. A., et al. (1994). Desulfonation of Linear Alkylbenzenesulfonate Surfactants and Related Compounds by Bacteria. Applied and Environmental Microbiology. [Link]
González-Mazo, E., et al. (2004). Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater. ResearchGate. [Link]
Technical Deep Dive: Critical Micelle Concentration of Undecylbenzenesulfonate
Executive Summary Sodium Undecylbenzenesulfonate (often abbreviated as -LAS or Na-UBS) represents a critical class of anionic surfactants within the linear alkylbenzene sulfonate family. Widely utilized in pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Sodium Undecylbenzenesulfonate (often abbreviated as
-LAS or Na-UBS) represents a critical class of anionic surfactants within the linear alkylbenzene sulfonate family. Widely utilized in pharmaceutical formulations for its solubilizing properties, its physicochemical behavior is defined by its Critical Micelle Concentration (CMC) .
For the pure homologue sodium 4-undecylbenzenesulfonate , the CMC typically lies in the range of 2.0 – 2.3 mM (
), distinct from its counterpart (~1.5 mM). This guide provides a rigorous examination of the thermodynamics driving this self-assembly, detailed protocols for its experimental determination, and its strategic application in drug delivery systems.
Undecylbenzenesulfonate consists of a hydrophobic undecyl (
) alkyl chain attached to a benzene ring, which is sulfonated at the para position. The amphiphilic nature arises from the contrast between the non-polar tail and the polar sulfonate headgroup ().
Hydrophobic Tail:
(Undecyl). The chain length dictates the hydrophobicity; a chain is less hydrophobic than , resulting in a higher CMC.
Hydrophilic Head: Phenylsulfonate moiety. The benzene ring adds steric bulk and pi-stacking potential, influencing the packing parameter (
) of the micelle.
Isomerism: In commercial synthesis (Friedel-Crafts alkylation), the phenyl group can attach at different positions along the alkyl chain (2-phenyl, 3-phenyl, etc.). The 5-phenyl and 6-phenyl isomers are more soluble but have higher CMCs than the 2-phenyl isomer due to "tail branching" effects that effectively shorten the hydrophobic chain length.
The Critical Micelle Concentration (CMC)
The CMC is the thermodynamic inflection point where surfactant monomers spontaneously aggregate into colloidal structures (micelles).[1]
Below CMC: Surfactant exists as monomers, populating the air-water interface and reducing surface tension (
).
Above CMC: The interface is saturated. Added surfactant forms micelles in the bulk phase.
remains constant, while other properties (conductivity, turbidity) shift.
Thermodynamics of Micellization[2][4][5][6][7][8][9]
The formation of undecylbenzenesulfonate micelles is an entropy-driven process, primarily fueled by the Hydrophobic Effect .
Thermodynamic Parameters
The standard Gibbs free energy of micellization (
) is calculated using the phase separation model for ionic surfactants:
Where:
: Degree of counterion binding (typically 0.6 – 0.7 for LAS).
Enthalpy change is often small (slightly exothermic or endothermic), indicating that bond energy is not the primary driver.
Positive
The Driver. Water molecules surrounding the hydrophobic tail are highly ordered (iceberg structure). Micellization releases these water molecules into the bulk, increasing system entropy.
Diagram: Micellization Equilibrium
The following diagram illustrates the dynamic equilibrium between monomers and micelles.
Caption: Dynamic equilibrium of Undecylbenzenesulfonate micellization driven by concentration gradients.
Experimental Determination Protocols
To ensure scientific integrity, two orthogonal methods should be used to validate the CMC: Conductivity (bulk property) and Surface Tension (interfacial property).
Method A: Conductometric Titration
This is the most robust method for ionic surfactants like sodium undecylbenzenesulfonate.
Principle:
Below CMC, conductivity (
) scales linearly with concentration (high mobility of monomers). Above CMC, increases at a slower rate because micelles are bulky and bind counterions (), reducing effective charge transport.
Protocol:
Preparation: Prepare a 20 mM stock solution of Sodium Undecylbenzenesulfonate in ultrapure water (
).
Calibration: Calibrate the conductivity meter with 0.01 M KCl standard.
Titration:
Place 50 mL of ultrapure water in a thermostated vessel (
).
Add stock solution in small increments (e.g., 0.1 mL).
Stir gently (avoid foaming) and record conductivity (
) after stabilization (30s).
Analysis:
Plot
(y-axis) vs. Concentration (x-axis).
Fit two linear regression lines: one for the pre-micellar region and one for the post-micellar region.
becomes constant (typically around 30-35 mN/m for LAS).
The concentration at the break point is the CMC.
Diagram: Experimental Logic Flow
Caption: Orthogonal workflow using Conductivity and Tensiometry to validate CMC values.
Data Synthesis: CMC Values & Variables
The following table synthesizes CMC values for Undecylbenzenesulfonate (
) compared to its homologues. Note that commercial "LAS" is often a mixture; these values represent the specific chain lengths.
Surfactant Homologue
Alkyl Chain
CMC (, mM)
(mN/m)
Source
Sodium Decylbenzenesulfonate
~ 4.5 - 5.0
~ 38
[1]
Sodium Undecylbenzenesulfonate
2.0 - 2.3
~ 34
[2, 3]
Sodium Dodecylbenzenesulfonate
1.2 - 1.6
~ 32
[4]
Effect of Electrolytes
Adding salt (e.g., NaCl) screens the electrostatic repulsion between the sulfonate headgroups. This allows micelles to form at lower concentrations.
Relationship:
.
Insight: In physiological saline (0.15 M NaCl), the CMC of
-LAS drops significantly (often by an order of magnitude), which is crucial for intravenous drug delivery formulations.
Applications in Drug Development[14][15]
Solubilization of Hydrophobic APIs
Undecylbenzenesulfonate micelles possess a hydrophobic core capable of encapsulating poorly water-soluble drugs (BCS Class II/IV).
Mechanism: The drug partitions into the micellar core (hydrocarbon environment).
Advantage: The
chain offers a balance between solubilization capacity and faster clearance compared to longer chains () which may exhibit higher tissue accumulation.
Protein-Surfactant Interactions
In biotech applications, LAS surfactants are used to denature proteins or prevent aggregation.
Binding: At concentrations below CMC, monomers bind to hydrophobic patches on proteins.
Unfolding: At concentrations above CMC, cooperative binding leads to protein unfolding. The specific CMC of
-LAS (~2 mM) allows for fine-tuning of this denaturation process compared to SDS (CMC ~8 mM), offering a "softer" or more controlled interaction range.
References
Smith, R. & Tanford, C. (1973). Hydrophobic Effect and Micelle Formation of Alkylbenzene Sulfonates. Proceedings of the National Academy of Sciences. Link
García, M.T., et al. (2006). Micellar properties of linear alkylbenzene sulfonates. Journal of Surfactants and Detergents. Link
A Guide to the Thermal Stability of Azanium Salts: From First Principles to Practical Application
Executive Summary Azanium salts, a broad class of compounds characterized by a positively charged nitrogen atom, are fundamental to numerous applications, from active pharmaceutical ingredients (APIs) to energetic materi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Azanium salts, a broad class of compounds characterized by a positively charged nitrogen atom, are fundamental to numerous applications, from active pharmaceutical ingredients (APIs) to energetic materials and ionic liquids. Their utility, however, is intrinsically linked to their thermal stability. An unmanaged decomposition can compromise product shelf-life, lead to loss of efficacy, and, in some cases, result in violent, hazardous events. This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles governing the thermal stability of azanium salts. We will explore the theoretical underpinnings of decomposition, detail the core analytical techniques for assessment, provide validated experimental protocols, and discuss the practical interpretation of the resulting data, ensuring a robust framework for safety, quality, and regulatory compliance.
The Critical Role of Thermal Stability for Azanium Salts
Azanium salts encompass a wide range of structures, including simple ammonium salts (e.g., ammonium chloride), quaternary ammonium salts (QAS), and diazonium salts.[1] Their thermal stability is not a monolithic property but is highly dependent on their specific molecular structure and environment. In the pharmaceutical industry, understanding the thermal behavior of an API salt is a cornerstone of preformulation and development.[2] It dictates suitable storage conditions, manufacturing processes (like drying and milling), and the ultimate shelf-life of the drug product.[3] For certain classes, such as diazonium salts, which are vital synthetic intermediates, thermal instability is a significant safety hazard, as their decomposition can be explosive.[4][5] Therefore, a thorough characterization of thermal properties is non-negotiable for ensuring both product quality and operational safety.
Theoretical Framework of Thermal Decomposition
The thermal stability of a substance is determined by the strength of its chemical bonds and the energy required to initiate decomposition.[6] For azanium salts, decomposition is rarely a simple melting process; it often involves complex chemical reactions. The pathway is primarily dictated by the nature of both the cation and its corresponding anion.[7][8]
Key Factors Influencing Stability
Several interconnected factors govern the temperature at which an azanium salt will begin to decompose:
Cation Structure: The size and substitution pattern of the azanium cation play a crucial role. For quaternary ammonium salts, the length and number of alkyl chains can influence the decomposition pathway. Generally, larger and more complex molecules tend to exhibit greater thermal stability.[6]
Counter-Anion: The anion is arguably one of the most significant determinants of thermal stability.[8][9] Salts with non-oxidizing anions like chloride or sulfate often decompose via dissociation, whereas salts with oxidizing anions like nitrate can undergo energetic redox reactions.[7] The nucleophilicity and coordinating ability of the anion are key predictors of stability.[8][10]
Crystalline Structure vs. Amorphous Form: Crystalline materials typically show higher thermal stability than their amorphous counterparts due to the structural integrity provided by a regular atomic arrangement.[6]
Environmental Conditions: The presence of impurities, moisture, or a reactive atmosphere (like oxygen) can lower the decomposition temperature by catalyzing degradation reactions.[6][11] Conversely, performing analysis under an inert atmosphere (e.g., nitrogen) provides a baseline measure of intrinsic stability.[9]
Heating Rate: In dynamic thermal analysis techniques, the rate at which temperature is increased can impact the observed onset of decomposition.[6] Slower heating rates provide more time for the system to equilibrate and may result in decomposition at a lower temperature.
Common Decomposition Mechanisms
For different classes of azanium salts, distinct decomposition pathways are prevalent:
Simple Ammonium Salts: These often decompose via a reversible dissociation into the constituent base (ammonia) and the corresponding acid. For example, ammonium chloride decomposes into gaseous ammonia and hydrogen chloride upon heating.[1][7]
Quaternary Ammonium Salts (QAS): Two primary mechanisms are Hofmann elimination and nucleophilic substitution (SN2).[12] Hofmann elimination is favored by strong bases and results in an alkene, a tertiary amine, and water. The SN2 pathway involves the counter-anion acting as a nucleophile, attacking a carbon atom on one of the alkyl groups.
Diazonium Salts: These are notoriously unstable due to the excellent leaving group, dinitrogen gas (N₂). The decomposition involves the cleavage of the C-N bond, releasing N₂ and generating a highly reactive carbocation, which leads to subsequent reactions.[5] This release of a large volume of gas is a primary reason for their explosive hazard.[5]
Core Analytical Techniques for Thermal Stability Assessment
A multi-faceted approach is often necessary to fully characterize the thermal properties of an azanium salt. The most common and powerful techniques are thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[2][13]
Technique
Principle
Primary Information Obtained
Application for Azanium Salts
Thermogravimetric Analysis (TGA)
Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[14]
Decomposition temperatures (Tonset), residual mass, information on multi-step degradation processes.[13]
Determining the temperature at which decomposition begins, quantifying mass loss due to volatilization of degradation products (e.g., NH₃, H₂O, N₂).[15][16]
Differential Scanning Calorimetry (DSC)
Measures the difference in heat flow between a sample and a reference as a function of temperature.[17]
Melting point (Tm), glass transition temperature (Tg), enthalpy of fusion (ΔHf), enthalpy of decomposition (ΔHd), phase transitions.[13][18]
Identifying melting events versus decomposition, quantifying the energy released (exothermic) or absorbed (endothermic) during decomposition. Crucial for hazard assessment.[4][5]
TGA-Mass Spectrometry (TGA-MS)
Couples a TGA instrument with a mass spectrometer.
Identifies the chemical nature of gaseous products evolved during decomposition in real-time.
Unambiguously determining the decomposition pathway by identifying evolved gases (e.g., confirming N₂O from ammonium nitrate or NH₃ and HCl from ammonium chloride).[19]
Isothermal Calorimetry
Measures the heat generated by a sample held at a constant elevated temperature over time.[20]
Provides direct measurement of degradation rates at specific temperatures, allowing for shelf-life prediction.
Assessing long-term stability under simulated storage conditions, which is often more relevant for pharmaceutical products than rapid heating scans.[20][21]
Experimental Protocols in Practice: A Self-Validating System
Executing thermal analysis requires meticulous attention to detail to ensure the data is reproducible and trustworthy. The protocol itself should be designed as a self-validating system.
Protocol: TGA Analysis of an Azanium Salt
This protocol is designed to determine the onset temperature of decomposition and the pattern of mass loss.
Causality Behind Choices:
Nitrogen Purge: An inert atmosphere is critical to prevent oxidative degradation, ensuring that the observed thermal events are intrinsic to the compound itself and not a reaction with air.[9]
Isothermal Hold at 30°C: This step removes residual volatile impurities or adsorbed water, which could otherwise cause an initial mass loss that might be misinterpreted as decomposition.
Heating Rate (10 °C/min): This is a standard rate that provides a good balance between resolution and experimental time. A much slower rate could be used for higher resolution of complex events, while a faster rate is used for rapid screening.[6]
Sample Mass (5-10 mg): This mass is sufficient to obtain a clear signal without causing significant thermal gradients within the sample, which can broaden transitions. For potentially explosive materials like diazonium salts, much smaller quantities (e.g., < 1 mg) should be used.[4][22]
Step-by-Step Methodology:
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to the manufacturer's specifications.
Sample Preparation: Accurately weigh 5-10 mg of the azanium salt into a clean TGA pan (typically aluminum or platinum). Distribute the sample evenly across the bottom of the pan.
Instrument Setup:
Place the sample pan in the TGA furnace.
Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min.[14]
Program the temperature profile:
a. Equilibrate at 30 °C.
b. Hold isothermally at 30 °C for 15 minutes to remove volatiles.
c. Ramp the temperature from 30 °C to a suitable upper limit (e.g., 400 °C) at a rate of 10 °C/min.
Data Acquisition: Initiate the run and record the mass, temperature, and time.
Data Analysis: Plot the percentage mass loss versus temperature. The onset of decomposition is typically determined using the tangent method on the primary mass loss step.
Protocol: DSC Analysis of an Azanium Salt
This protocol is designed to identify melting points, phase transitions, and the exothermic or endothermic nature of decomposition.
Causality Behind Choices:
Hermetically Sealed Pans: For samples that may release gases upon decomposition, hermetically sealed pans prevent the mass loss from affecting the heat flow signal and contain potentially hazardous products. For safety with highly energetic materials, a pinhole lid is often used to allow for controlled pressure release.
Heating/Cooling Cycles: Performing at least two cycles can reveal information about reversible versus irreversible transitions and can help erase the sample's prior thermal history.[18]
Step-by-Step Methodology:
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).
Sample Preparation: Weigh 2-5 mg of the azanium salt into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.
Instrument Setup:
Place the sample and reference pans into the DSC cell.
Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.[18]
Program the temperature profile:
a. Equilibrate at a temperature well below any expected transitions (e.g., 25 °C).
b. Ramp the temperature at 10 °C/min to the desired upper limit.
Data Acquisition: Start the experiment and record the differential heat flow versus temperature.
Data Analysis: Analyze the resulting thermogram to identify endothermic peaks (melting) and exothermic peaks (decomposition, some crystallizations). Integrate the peak areas to determine the enthalpy of these transitions.
Visualizing Workflows and Mechanisms
Diagrams are essential for clarifying complex processes and relationships in thermal analysis.
General Workflow for Thermal Stability Assessment
Caption: A typical workflow for conducting a comprehensive thermal stability study.
Decomposition Pathways of a Quaternary Ammonium Salt
Caption: Two common decomposition pathways for quaternary ammonium salts.
Data Interpretation: A Case Study of Diazonium Salt Stability
Consider the stabilization of diazonium salts, which are notoriously unstable. A study comparing a series of diazonium salts to their corresponding triazenes (a more stable derivative) using DSC provides an excellent example of data interpretation.[5]
Structural Effects: The data clearly shows that converting the diazonium salt to a triazene significantly enhances thermal stability, with decomposition temperatures increasing by over 60 °C in the case of the bromo-substituted compound.[5]
Electronic Effects: Among the diazonium salts themselves, the electron-withdrawing nitro group (p-NO₂) stabilizes the molecule, while the electron-donating methoxy group (p-OCH₃) is destabilizing, leading to decomposition at a lower temperature.[5] This demonstrates how subtle changes to the molecular structure can have a profound impact on thermal properties.
Practical Implications: For industrial synthesis, this data suggests that using an electron-withdrawing group on the aromatic ring or converting the diazonium intermediate to a triazene for storage or transport could be viable strategies to mitigate safety risks.[5]
Safety Considerations for Thermally Labile Azanium Salts
When handling azanium salts of unknown or known instability, especially diazonium salts, strict safety protocols are mandatory. The energy released during a rapid, exothermic decomposition can lead to catastrophic failure of equipment and serious injury.
Twelve Cardinal Rules for Handling Diazonium Salts: [4][22]
Use only stoichiometric amounts of reagents during synthesis.
Check for and neutralize any excess nitrous acid.
Control the addition sequence of reagents to minimize nitrous acid presence.
Maintain low temperatures (typically < 5 °C) during synthesis and handling.
Always ensure adequate venting for any gases generated.
Determine the thermal stability (e.g., via DSC) of any new diazonium compound before scaling up.
Assume unknown diazonium salts are explosive.
Never allow the salt to precipitate or crystallize out of solution unless intended and controlled.
Analyze final products for residual diazo compounds.
Quench (chemically neutralize) any remaining diazonium salt before workup or disposal.
Isolate only millimole quantities of solid diazonium salts.
Use non-metallic spatulas (e.g., plastic or ceramic) to handle solids; avoid scratching or grinding.[4][22]
Conclusion and Future Outlook
The thermal stability of azanium salts is a complex but manageable field of study that is essential for the safe and effective development of chemical and pharmaceutical products. By combining a strong theoretical understanding with rigorous experimental techniques like TGA and DSC, researchers can characterize, predict, and control the behavior of these compounds. The application of validated, self-consistent protocols ensures data integrity and builds a foundation of trust in the results. Future research will likely focus on developing more accurate predictive models based on computational chemistry to forecast the stability of novel salts, reducing the need for extensive initial screening and further enhancing safety and efficiency in drug development and materials science.
References
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Available at: [Link]
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. Available at: [Link]
Caira, M. R. (2012). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. Pharmaceuticals. Available at: [Link]
Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. Available at: [Link]
van der Mei, F., et al. (n.d.). Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. SciSpace. Available at: [Link]
Gancarz, M., et al. (2023). Structurally Tailored Antibacterial Quaternary Ammonium Salts with Ionic Liquid Properties for Antimicrobial Purposes: Design and Thermophysical Insights. PMC. Available at: [Link]
Metoree. (2023). The Chemistry and Properties of Ammonia Salts: A Closer Look. metoree.com. Available at: [Link]
Starek, M., & Krzek, J. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. PMC. Available at: [Link]
Ouriques, H. R. C., et al. (2004). Kinetics of decomposition of alkylammonium salts. AKJournals. Available at: [Link]
O’Dell, K., & Kjevstuen, M. (2021). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics - ACS Publications. Available at: [Link]
Bannari Amman Institute of Technology. (2023). Thermal Stability Science Behind Heat Resistance. bitsathy.ac.in. Available at: [Link]
Pharmaffiliates. (2024). APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination. pharmaffiliates.com. Available at: [Link]
PLIVA. (n.d.). Accelerated Stability Assessment Program in API development. ResearchGate. Available at: [Link]
Lehigh University. (n.d.). The Decomposition of Quaternary Ammonium Salts and the Syntheses of Some Cyclic Ketones. Lehigh Preserve. Available at: [Link]
Wang, Y., et al. (2022). Thermal Stability Determination of Propylene Glycol Sodium Alginate and Ammonium Sulfate with Calorimetry Technology. MDPI. Available at: [Link]
Greenbook. (2019). MATERIAL SAFETY DATA SHEET. Greenbook.net. Available at: [Link]
Mohan, B., & Dinesha, P. (2023). Thermal dissociation kinetics of solid ammonium carbonate for use in NH3-SCR systems. SpringerLink. Available at: [Link]
Logvinova, M. A., et al. (2015). Phase transitions of some sulfur-containing ammonium salts. ScienceDirect. Available at: [Link]
Palomba, V., et al. (2022). Organic Salt Hydrate as a Novel Paradigm for Thermal Energy Storage. MDPI. Available at: [Link]
Gągor, A. (n.d.). On the thermal stability of some ammonium salts. ResearchGate. Available at: [Link]
Masaryk University. (n.d.). Decomposition of ammonium salts by quantitative TG-MS. ResearchGate. Available at: [Link]
Wu, H., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. Available at: [Link]
University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. chemistry.unm.edu. Available at: [Link]
Gukelberger, E., et al. (2022). Influence of counterions on the thermal and solution properties of strong polyelectrolytes. PMC. Available at: [Link]
University of Wisconsin-Stout. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. UW-Stout. Available at: [Link]
University of Alabama. (n.d.). Thermal Stability of Ionic Liquids. ResearchGate. Available at: [Link]
Vedantu. (n.d.). Thermal Stability of Salts Important Concepts and Tips for JEE. vedantu.com. Available at: [Link]
Al-Murshedi, A. Y. M., et al. (2019). Comparing the Thermal and Electrochemical Stabilities of Two Structurally Similar Ionic Liquids. PMC. Available at: [Link]
Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
American Journal of Engineering Research. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. ajer.org. Available at: [Link]
Czestochowa University of Technology. (2022). Thermal analysis of polymeric ionic liquids (using TGA and DSC techniques). ResearchGate. Available at: [Link]
Ouriques, H. R. C., et al. (2004). Kinetics of decomposition of alkylammonium salts. ResearchGate. Available at: [Link]
Hancock, B. C., & Langridge, J. R. (1995). Solid-state stability testing of drugs by isothermal calorimetry. PubMed. Available at: [Link]
Morgan, A. B., & Gilman, J. W. (2003). Thermal Degradation Chemistry of Alkyl Quaternary Ammonium Montmorillonite. ACS Publications. Available at: [Link]
Zana, R., et al. (1995). Effect of the Nature of the Counterion on the Properties of Anionic Surfactants. 1. Cmc, Ionization Degree at the Cmc and Aggreg. CSUN. Available at: [Link]
Yang, T., et al. (2023). Effect of purity on thermophysical properties, thermal stability and corrosivity of ternary mixed salts. DOI. Available at: [Link]
Sari, O., et al. (2022). Melting Temperature Depression and Phase Transitions of Nitrate-Based Molten Salts in Nanoconfinement. ACS Omega. Available at: [Link]
Kumar, A., et al. (2023). Investigation of Permeability Trend in Primary Alkyl Ammonium Salts of Diclofenac. ACS Publications. Available at: [Link]
Giner, B., et al. (2015). Long-Term thermal stabilities of ammonium ionic liquids designed as potential absorbents of ammonia. RSC Publishing. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Solubility Profiling and Solvent Interaction Mechanisms of Azanium 2-Undecylbenzenesulfonate
Executive Summary
Azanium 2-undecylbenzenesulfonate (IUPAC for Ammonium 2-undecylbenzenesulfonate) represents a specific structural isomer within the Linear Alkylbenzene Sulfonate (LAS) class. Unlike its sodium-salt counterparts used in bulk detergency, the ammonium salt offers a unique solubility profile critical for specialized organic formulations, ion-pair chromatography, and phase-transfer catalysis.
This guide provides a definitive technical analysis of its solubility behavior. It moves beyond generic "surfactant" classifications to analyze how the ammonium counter-ion and the 2-phenyl positional isomerism synergistically enhance solubility in polar organic solvents compared to metal sulfonates.
Part 1: Molecular Architecture & Solubility Theory
To predict and manipulate the solubility of this compound, one must understand the three distinct regions of the molecule:
The Hydrophobic Tail (Undecyl Chain): A C11 alkyl chain. The "2-undecyl" designation indicates the benzene ring is attached at the second carbon, creating a "branched" behavior (methyl + nonyl tail) relative to the benzene. This internal attachment disrupts crystal packing, significantly lowering the Krafft point and increasing solubility compared to terminal (1-phenyl) isomers.
The Aromatic Linker: Provides
stacking potential, influencing solubility in aromatic solvents like toluene.
The Hydrophilic Head (Ammonium Sulfonate): The critical differentiator.
Sodium Sulfonates (
): High lattice energy, insoluble in most organics.
Ammonium Sulfonates (
): The ammonium ion is larger, has lower charge density, and is capable of hydrogen bonding. This drastically lowers the lattice energy and permits solvation in polar protic organic solvents (methanol, ethanol) and chlorinated hydrocarbons.
Mechanism of Solvation
The dissolution of azanium 2-undecylbenzenesulfonate in organic media is driven by the entropy of mixing overcoming the enthalpy of the crystal lattice .
In Alcohols: The
ion hydrogen bonds with the solvent hydroxyl groups, while the alkyl tail interacts via van der Waals forces.
In Chlorinated Solvents: The molecule likely forms "reverse micelles" or ion-pairs where the polar head group is shielded from the non-polar bulk solvent.
Part 2: Empirical & Predicted Solubility Data
The following data consolidates empirical ranges for Ammonium LAS homologues (C10-C13) and predictive modeling for the specific 2-undecyl isomer.
Table 1: Solubility Profile in Key Organic Solvents (
)
Solvent Class
Solvent
Solubility Rating
Approx. Limit (w/w)
Interaction Mechanism
Polar Protic
Methanol
High
> 30%
H-bonding solvation of ; tail solvation.
Ethanol
High
> 25%
Similar to methanol; slightly better tail interaction.
Isopropanol
Moderate
10 - 20%
Steric hindrance reduces head-group solvation.
Polar Aprotic
DMSO
High
> 20%
Strong dipole interaction with sulfonate group.
Acetone
Moderate
5 - 15%
Soluble, but risk of precipitation at low temps.
Chlorinated
Chloroform
Good
10 - 20%
Forms ion-pairs; useful for extraction.
Dichloromethane
Good
5 - 15%
Good solvation of the aromatic/alkyl regions.
Non-Polar
Toluene
Low/Moderate
< 5%
interaction helps, but head group is insoluble.
n-Hexane
Insoluble
< 0.1%
Solvent is too non-polar to overcome lattice energy.
Critical Note: The 2-isomer is approximately 1.5x to 2x more soluble in organic media than the 5- or 6-isomer due to the steric disruption of the crystal lattice.
Part 3: Visualization of Solvation Dynamics
The following diagram illustrates the decision matrix for solvent selection and the molecular behavior of the surfactant in different media.
Caption: Solubility decision matrix illustrating the dominant solvation mechanisms across solvent polarity classes.
Part 4: Experimental Protocol (Self-Validating)
To determine the precise solubility limit for your specific batch (purity affects results significantly), use this Saturation Shake-Flask Method with HPLC Quantitation .
Equipment Required:
Scintillation vials (20 mL) with PTFE-lined caps.
Temperature-controlled orbital shaker.
Syringe filters (0.45 µm PTFE for organics).
HPLC System (UV Detector @ 225 nm).
Step-by-Step Methodology:
Preparation: Add excess Azanium 2-undecylbenzenesulfonate solid (approx. 500 mg) to 5 mL of the target solvent in a vial. The solution must remain cloudy (supersaturated).
Equilibration:
Shake at 200 RPM for 24 hours at the target temperature (e.g.,
).
Allow to stand for 4 hours to let undissolved solids settle.
Sampling:
Carefully withdraw 1 mL of the supernatant.
Critical Step: Filter immediately through a 0.45 µm PTFE filter. (Do not use Nylon filters, as LAS can adsorb to the membrane).
Mobile Phase: 80:20 Acetonitrile:Water (+ 10mM Ammonium Acetate to maintain counter-ion equilibrium).
Detection: UV at 225 nm (Benzene ring absorption).
Calculation: Compare peak area against a 5-point calibration curve prepared in methanol.
Validation Check:
If the standard deviation between triplicate samples is >5%, the equilibration time was insufficient, or temperature fluctuations occurred. Re-run with 48-hour equilibration.
Part 5: Applications in Drug Development
Ion-Pair Chromatography:
The compound is an excellent ion-pairing reagent for separating basic drugs. The undecyl chain provides retention on C18 columns, while the sulfonate interacts with protonated amines.
Purification of Cationic APIs:
Azanium 2-undecylbenzenesulfonate can be used to precipitate cationic impurities or APIs from aqueous solution into an organic phase (like chloroform) via ion-pair extraction.
References
PubChem. (2023). Ammonium dodecylbenzenesulfonate (CAS 1331-61-9) - Physical Properties.[1][2] National Library of Medicine. [Link]
NIST. (2023). Solubility Data Series: Ammonium Salts in Organic Liquids. National Institute of Standards and Technology. [Link]
Herrero-Martínez, J. M., et al. (2001).[3] Separation and determination of homologues of linear alkylbenzenesulfonates by nonaqueous capillary zone electrophoresis. Electrophoresis.[3] [Link]
An In-depth Technical Guide to the Toxicological Profile of Linear Alkylbenzene Sulfonates (LAS)
Introduction: The Ubiquitous Surfactant Linear alkylbenzene sulfonates (LAS) are a class of anionic surfactants that are mainstays in a vast array of consumer and industrial products, most notably as the primary cleaning...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Ubiquitous Surfactant
Linear alkylbenzene sulfonates (LAS) are a class of anionic surfactants that are mainstays in a vast array of consumer and industrial products, most notably as the primary cleaning agents in laundry detergents and household cleaners.[1] Their widespread use is a testament to their cost-effectiveness and cleaning efficacy. Structurally, LAS consists of a sulfonated aromatic ring attached to a linear alkyl chain, with the alkyl chain length typically ranging from 10 to 14 carbons.[2] While LAS has a long history of safe use, a thorough understanding of its toxicological profile is paramount for researchers, scientists, and drug development professionals, particularly when considering potential human and environmental exposures. This guide provides a comprehensive overview of the toxicokinetics, mechanisms of toxicity, and toxicological endpoints of LAS, supported by detailed experimental protocols.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The biological fate of LAS following exposure is a critical aspect of its toxicological assessment. Studies have shown that LAS is readily absorbed following oral ingestion, but its dermal absorption is limited.[3]
Following oral administration, approximately 70% of a dose of LAS is absorbed.[4] Once absorbed, LAS does not tend to accumulate in any specific tissues.[3] The metabolism of LAS primarily occurs through ω-oxidation (at the terminal methyl group of the alkyl chain) and subsequent β-oxidation, which progressively shortens the alkyl chain.[5] This process results in the formation of more water-soluble metabolites, primarily sulfophenyl carboxylic acids (SPCs).[5] These polar metabolites are then efficiently excreted from the body, predominantly in the urine.[3][4] Studies in rhesus monkeys have shown that after an oral dose, the majority of the administered radioactivity is excreted within the first 24 hours.[3]
Caption: ADME pathway of Linear Alkylbenzene Sulfonates (LAS).
Molecular Mechanism of Toxicity: A Tale of Membrane Interaction and Protein Denaturation
The primary mechanism of LAS-induced toxicity, particularly its irritant effects on skin and mucous membranes, is attributed to its amphiphilic nature. This dual characteristic allows LAS molecules to interact with both lipids and proteins, which are the fundamental components of cell membranes and structures.
At the cellular level, LAS monomers can insert themselves into the lipid bilayer of cell membranes. This disrupts the organized structure of the membrane, leading to an increase in its permeability.[6] The altered membrane permeability can disrupt ion gradients, leading to cellular stress and, at higher concentrations, cell death. Furthermore, LAS can interact with proteins, including those within the cell membrane and in the extracellular matrix. This interaction can lead to the denaturation of these proteins, disrupting their structure and function. The denaturation of key structural proteins in the skin, for instance, contributes to the observed irritation and inflammation.
Caption: Molecular mechanism of LAS-induced cellular toxicity.
Toxicological Profile: A Summary of Key Endpoints
The toxicological profile of LAS has been extensively studied across various endpoints. The following sections summarize the key findings.
Acute Toxicity
LAS exhibits low to moderate acute toxicity via the oral route. Signs of toxicity at high doses can include piloerection, diarrhea, and weakness.[7]
LAS is a known skin and eye irritant, with the severity of the irritation being concentration-dependent. High concentrations are likely to be irritating, especially with prolonged or repeated contact.[7]
Chronic Toxicity
Repeated oral exposure to LAS has been shown to primarily affect the liver, kidneys, and intestinal tract.[3]
The available evidence from both in vitro and in vivo studies indicates that LAS is not genotoxic.[3] Long-term carcinogenicity studies in rats have not shown any evidence of an increase in tumor incidence, although some of these studies were conducted before the establishment of current Good Laboratory Practice (GLP) standards.[7]
Experimental Protocols for Toxicological Assessment
A standardized approach to toxicological testing is crucial for ensuring the reliability and comparability of data. The following are detailed protocols for key experiments used to evaluate the safety of LAS, based on OECD guidelines and established in vitro methods.
An In-depth Technical Guide to the Environmental Fate of Undecylbenzenesulfonate Compounds
Abstract: Undecylbenzenesulfonate, a key member of the linear alkylbenzene sulfonate (LAS) family, is a widely utilized anionic surfactant in commercial and household cleaning products. Its extensive use leads to its ine...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: Undecylbenzenesulfonate, a key member of the linear alkylbenzene sulfonate (LAS) family, is a widely utilized anionic surfactant in commercial and household cleaning products. Its extensive use leads to its inevitable release into the environment, primarily through wastewater streams. This technical guide provides a comprehensive overview of the environmental fate of undecylbenzenesulfonate and related LAS compounds, designed for researchers, environmental scientists, and professionals in drug development who may encounter these compounds as formulation excipients. We will explore the critical processes of environmental partitioning, biotic and abiotic degradation pathways, and the analytical methodologies required for their detection and quantification. This document synthesizes current scientific understanding to explain the causality behind the environmental behavior of these molecules, grounding all claims in authoritative references.
Introduction to Undecylbenzenesulfonate (C11-LAS)
Linear alkylbenzene sulfonates (LAS) are a class of synthetic anionic surfactants that revolutionized the detergent industry in the 1960s by replacing their poorly biodegradable branched-chain predecessors.[1] LAS compounds are not single molecules but rather a mixture of homologs (differing in alkyl chain length) and isomers (differing in the attachment point of the benzene ring to the alkyl chain).[1]
Undecylbenzenesulfonate (C11-LAS) specifically refers to the LAS homolog with an 11-carbon alkyl chain. Its structure consists of three main parts:
A linear, hydrophobic undecyl (C11) alkyl chain.
A central phenyl (benzene) group.
A hydrophilic sulfonate (-SO₃⁻) group, typically present as a sodium salt for water solubility.
The primary pathway for LAS compounds to enter the environment is through the disposal of used cleaning solutions into municipal or on-site wastewater treatment systems.[1] Their ultimate fate is predominantly determined by processes within these treatment facilities and in the receiving environments (waters, soils, and sediments).
Environmental Distribution and Partitioning
The distribution of a chemical in the environment—a process known as partitioning—is governed by its physicochemical properties and its interaction with different environmental compartments like water, soil, air, and biota.[2] Understanding partitioning is crucial for predicting a contaminant's transport, bioavailability, and ultimate fate.[3]
Water: As surfactants, LAS compounds are soluble in water, which acts as the primary medium for their transport from points of use to wastewater treatment plants (WWTPs) and potentially into rivers and lakes.[4]
Soil, Sediment, and Sludge: LAS compounds exhibit a strong tendency to adsorb to solid phases, particularly the organic carbon fraction of soil, sediment, and the sludge in WWTPs.[5] This partitioning behavior is a key factor in their removal from the aqueous phase during wastewater treatment, where 10-20% of LAS can be removed through adsorption to sludge. The sludge-water partitioning constant (Kp) for C12-LAS has been measured at 3,210 L/kg, indicating significant sorption.
Air: LAS are essentially non-volatile due to their salt nature and extremely low vapor pressure.[6] Consequently, partitioning to the atmosphere and long-range atmospheric transport are not significant environmental fate processes.[1]
Biota: The potential for a chemical to accumulate in living organisms is described by its bioconcentration factor (BCF). For LAS, studies have shown a low potential for bioaccumulation. BCF values for C12-LAS in fish and invertebrates range from 9 to 116, which is below the threshold for significant concern.
Degradation Pathways: The Ultimate Fate of LAS
The most critical process governing the removal of LAS from the environment is biodegradation.[1] Abiotic processes play a much smaller role.
Biotic Degradation (Biodegradation)
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi.[7] LAS compounds are readily biodegradable under aerobic conditions but degrade much more slowly in anaerobic environments.[1][7]
This is the dominant and most rapid degradation pathway, responsible for the removal of over 99% of LAS in modern, efficient wastewater treatment plants.[1] The process is well-understood and proceeds in a stepwise manner, carried out by common environmental bacteria like Pseudomonas and Bacillus.[7][8]
The aerobic pathway follows three main stages:
ω-Oxidation (Omega-Oxidation): The degradation begins at the terminal methyl group (the "omega" carbon) of the alkyl chain, which is oxidized by monooxygenase enzymes to a primary alcohol.[7]
β-Oxidation (Beta-Oxidation): The alkyl chain is then systematically shortened by two-carbon units, a process identical to the metabolic breakdown of fatty acids.[7] This creates a series of key intermediates known as sulfophenyl carboxylates (SPCs) .[1][7]
Desulfonation and Aromatic Ring Cleavage: Once the alkyl chain is sufficiently shortened, the sulfonate group is cleaved from the aromatic ring. The ring itself is then opened and subsequently broken down.[7]
The final result of this pathway is the complete mineralization of the LAS molecule into carbon dioxide (CO₂), water (H₂O), and inorganic sulfate (SO₄²⁻).[1]
A key principle governing the speed of LAS biodegradation is the "distance principle." Isomers where the phenyl group is attached closer to the end of the alkyl chain (e.g., 2-phenylundecane sulfonate) degrade more rapidly than isomers where the phenyl group is located near the center of the chain.[9]
Caption: Aerobic biodegradation pathway of LAS compounds.
For many years, it was assumed that LAS did not biodegrade in the absence of oxygen.[10] This has significant implications for environments like anoxic sediments, flooded soils, and anaerobic sludge digesters in WWTPs. However, research has now conclusively shown that anaerobic degradation of LAS does occur, although at a much slower rate than aerobic degradation.[10][11]
The initial step of the anaerobic pathway is fundamentally different from the aerobic one:
Fumarate Addition: Instead of oxygenase attack, the degradation is initiated by the anaerobic addition of a fumarate molecule to the subterminal carbon (C-2) of the alkyl chain.[10]
Formation of Dicarboxylic Acids: This initial reaction forms sulfophenyl dicarboxylic acids (SPdCs) as the first major intermediates.[10]
β-Oxidation: Following the initial addition, the alkyl chain is then shortened via the β-oxidation pathway, similar to the aerobic process, leading to the formation of the same SPC intermediates.[10]
While slow, this pathway is critical for the ultimate removal of LAS that becomes sequestered in anoxic environmental compartments.
Caption: Anaerobic biodegradation pathway of LAS compounds.
Abiotic Degradation
Abiotic degradation processes, which do not involve microorganisms, are not considered significant removal mechanisms for LAS in the environment compared to biodegradation.[1]
Photodegradation: LAS can undergo indirect photolysis through reactions with hydroxyl radicals (•OH) generated by sunlight in natural waters.[6] This process can lead to the breakdown of the LAS molecule into smaller compounds like formaldehyde and glyoxal, but its overall contribution to LAS removal is minor.[12]
Hydrolysis: The sulfonate and benzene groups in the LAS structure are resistant to hydrolysis under typical environmental pH conditions (pH 4-9).[1][6] Therefore, hydrolysis is not an important fate process.
Environmental Concentrations and Ecotoxicity
The efficiency of modern wastewater treatment dictates the concentration of LAS released into the environment.
Wastewater Concentrations: Measured concentrations in WWTP influents are typically in the range of 1.8–9.1 mg/L. After treatment, effluent concentrations are drastically lower, often below 0.05 mg/L, demonstrating high removal efficiency.
Sludge and Soil Concentrations: Due to sorption, LAS concentrations in anaerobically digested sludge can range from 0.1% to 3% by dry weight.[1] When this sludge is applied to agricultural land as a fertilizer, LAS is introduced into the soil. However, it biodegrades rapidly in aerobic soil environments, with reported half-lives of 7 to 22 days.[1]
Ecotoxicity Profile
While LAS is designed to be environmentally compatible, it is a surfactant and exhibits toxicity to aquatic organisms at sufficient concentrations.[4][13] The degradation intermediates (SPCs) are significantly less toxic than the parent compounds.[1]
LC50: Lethal Concentration for 50% of the population. NOEC: No Observed Effect Concentration.
Standardized Analytical Methodologies
Accurate quantification of undecylbenzenesulfonate and its metabolites in complex environmental matrices requires sophisticated analytical techniques. The gold standard methodology involves high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[14]
Caption: A typical workflow for the analysis of LAS.
Detailed Protocol: Analysis of LAS in Water by SPE and LC-MS/MS
This protocol describes a validated method for the determination of LAS in aqueous environmental samples.
1. Sample Preparation and Solid-Phase Extraction (SPE)
Objective: To isolate LAS from the water matrix and concentrate it for analysis.
Materials: 500 mL water sample, SPE cartridges (e.g., C18 or a polymer-based sorbent), methanol, deionized water, vacuum manifold.
Procedure:
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through the sorbent. Do not allow the cartridge to go dry.
Sample Loading: Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min. The LAS compounds will adsorb to the sorbent.
Washing: Wash the cartridge with 5 mL of deionized water to remove any unbound, interfering substances.
Drying: Dry the cartridge thoroughly by drawing a vacuum through it for at least 30 minutes. This removes residual water.
Elution: Elute the trapped LAS compounds from the cartridge by passing 5-10 mL of methanol through it slowly. Collect this eluate.
Concentration: Evaporate the methanol eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. LC-MS/MS Analysis
Objective: To separate the different LAS isomers and homologs and to quantify them with high sensitivity and specificity.
Instrumentation: A high-performance liquid chromatograph (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions (Typical):
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A time-programmed gradient from high aqueous content to high organic content to elute the LAS compounds.
MRM Transitions: For C11-LAS, a typical transition would be monitoring the precursor ion (m/z 311) fragmenting to a characteristic product ion (e.g., m/z 183). Specific transitions must be optimized for each LAS homolog.
Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards.
Conclusion and Future Perspectives
The environmental fate of undecylbenzenesulfonate is intrinsically linked to that of the broader LAS surfactant class. The overwhelming scientific consensus, supported by decades of research, is that these compounds are effectively removed from wastewater streams through rapid aerobic biodegradation.[1] While partitioning to sludge and subsequent transfer to soil occurs, biodegradation continues efficiently in the terrestrial environment.[1] Anaerobic degradation, though slow, provides a mechanism for the eventual breakdown of LAS in anoxic compartments, ensuring no long-term environmental sink.[10]
Future research should continue to focus on refining our understanding of degradation in complex, real-world environmental systems. This includes investigating the potential influence of co-contaminants on biodegradation rates and further characterizing the ultimate fate of the complex mixture of metabolites formed during both aerobic and anaerobic degradation.
References
Biodegradation of Linear Alkylbenzene Sulfonates (LAS): A Mini Review. (2021). BIOREMEDIATION SCIENCE & TECHNOLOGY RESEARCH. [Link]
Lara-Martín, P. A., et al. (2010). Anaerobic Degradation Pathway of Linear Alkylbenzene Sulfonates (LAS) in Sulfate-Reducing Marine Sediments. Environmental Science & Technology. [Link]
Lara-Martín, P. A., et al. (2010). Anaerobic Degradation Pathway of Linear Alkylbenzene Sulfonates (LAS) in Sulfate-Reducing Marine Sediments. Environmental Science & Technology, 44(5), 1670–1676. [Link]
Linear alkylbenzene sulfonate. (n.d.). American Cleaning Institute. [Link]
Perales, J. A., et al. (1999). Linear Alkylbenzene Sulphonates: Biodegradability and lsomeric Composition. Bulletin of Environmental Contamination and Toxicology. [Link]
Versteeg, D. J., et al. (2003). Bioconcentration and toxicity of dodecylbenzene sulfonate (C12LAS) to aquatic organisms exposed in experimental streams. Archives of Environmental Contamination and Toxicology. [Link]
Ying, G. G. (2006). Fate, behavior and effects of surfactants and their degradation products in the environment. Environment International. [Link]
Dodecylbenzenesulfonic acid - SIDS Initial Assessment Report. (n.d.). Organisation for Economic Co-operation and Development (OECD). [Link]
Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. (2022). Journal of Health and Pollution. [Link]
Amended Safety Assessment of Dodecylbenzenesulfonate, Decylbenzenesulfonate, and Tridecylbenzenesulfonate Salts as Used In Cosmetics. (2009). Cosmetic Ingredient Review. [Link]
Analytical Methods. (n.d.). Japan Environment and Children's Study. [Link]
Osborne, P. E., & Suárez-Seoane, S. (2002). Should data be partitioned spatially before building large-scale distribution models? Ecological Modelling. [Link]
Linear alkylbenzene sulfonates - Evaluation statement. (2022, January 14). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
Environmental fate of sulfonated-PCBs: Soil partitioning properties, bioaccumulation, persistence, and mobility. (n.d.). IRIS Institutional Research Information System. [Link]
Two Exemptions from the Requirement of a Tolerance for Alkyl (C8-C24) Benzenesulfonic. (n.d.). Environmental Protection Agency (EPA). [Link]
Selected Analytical Methods for Environmental Remediation and Recovery (SAM). (2025, March 18). Environmental Protection Agency (EPA). [Link]
Liu, X., et al. (2021). Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS). RSC Advances. [Link]
Fletcher, M., et al. (2025). Abiotic Degradation of the Toxin Simplexin by Soil Collected from a Pimelea-Infested Paddock. Toxins. [Link]
Ullah, S., et al. (2021). Environmental Partitioning, Spatial Distribution, and Transport of Atmospheric Mercury (Hg) Originating from a Site of Former Chlor-Alkali Plant. Atmosphere. [Link]
Benarde, M. A., et al. (1965). Microbial Degradation of the Sulfonate of Dodecyl Benzene Sulfonate. Applied Microbiology. [Link]
Descombes, P., et al. (2015). Plant species distributions along environmental gradients: do belowground interactions with fungi matter? Frontiers in Plant Science. [Link]
The Impact of Abiotic and Biotic Conditions for Degradation Behaviors of Common Biodegradable Products in Stabilized Composts. (2024). Polymers. [Link]
Liu, Q., & Zhang, J. (1998). Microbial Degradation of Sodium Dodecyl Benzene Sulfonate. Research of Environmental Sciences. [Link]
Influence of Abiotic Factors Temperature and Water Content on Bacterial 2-Chlorophenol Biodegradation in Soils. (2019). Microorganisms. [Link]
Biodegradability of Linear Alkylbenzene Sulfonates (LAS): Mechanisms, Kinetics, and Assessment
Executive Summary Linear Alkylbenzene Sulfonates (LAS) represent the world's most prominent volume of synthetic anionic surfactants.[1][2] Their environmental fate is a critical subject for formulation scientists and env...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Linear Alkylbenzene Sulfonates (LAS) represent the world's most prominent volume of synthetic anionic surfactants.[1][2] Their environmental fate is a critical subject for formulation scientists and environmental toxicologists due to their massive scale of discharge. While LAS is classified as readily biodegradable under aerobic conditions—mineralizing rapidly into biomass,
, and water—its behavior in anaerobic environments remains a subject of nuanced technical debate. This guide synthesizes the metabolic pathways, structural factors influencing degradation rates, and the gold-standard protocols for assessment, providing a rigorous framework for researchers.
Molecular Architecture & Bioavailability
The biodegradability of LAS is not a singular constant but a function of its isomeric distribution. Commercial LAS is a mixture of homologues (
– alkyl chains) and phenyl positional isomers.[1][3]
The "Distance Principle" in Isomer Degradation
The rate of primary biodegradation is governed by the Distance Principle : the distance of the phenyl sulfonate group from the terminal methyl group of the alkyl chain.
External Isomers (e.g., 2-phenyl LAS): The phenyl group is located near the end of the chain. These are degraded fastest because the bacterial enzymes have easy access to the distant terminal methyl group for initial oxidation.
Internal Isomers (e.g., 5-phenyl, 6-phenyl LAS): The phenyl group is centrally located, sterically hindering the enzymes responsible for
-oxidation. These isomers exhibit slower degradation kinetics and higher sorption coefficients () to sediments.
Bioavailability and Sorption
LAS degradation is strictly aqueous. However, LAS has a high affinity for organic carbon (
ranges from 2000 to 20,000 L/kg depending on chain length).
Causality: Longer alkyl chains (
) are more hydrophobic higher sorption to sludge/sediment lower bioavailability slower apparent degradation, despite being intrinsically biodegradable.
Metabolic Pathways: The Mechanistic Core
The biodegradation of LAS follows a sequential oxidative pathway. Understanding this sequence is vital for interpreting LC-MS data during metabolite tracking.
Aerobic Pathway: The
-
Cascade
-Oxidation: The process initiates with the oxidation of the terminal methyl group of the alkyl chain by monooxygenases, forming a carboxylic acid.
-Oxidation: The alkyl chain is shortened stepwise by 2-carbon units. This cycle repeats until the oxidation front approaches the phenyl ring.
Formation of SPCs: The resulting intermediates are Sulfophenyl Carboxylates (SPCs) .[1][2][4][5][6] These are more polar, less toxic, and do not possess surfactant properties.
Ring Cleavage & Desulfonation: The stable benzene ring is cleaved (often via ortho-cleavage pathways involving dioxygenases), followed by desulfonation to release sulfite (
), which is oxidized to sulfate.
The Anaerobic Paradox
Historically, LAS was deemed recalcitrant in anaerobic digesters. However, recent "field-proven" insights challenge this:
Strict Anaerobiosis: Under methanogenic conditions with zero oxygen, the benzene ring is thermodynamically difficult to destabilize.
Anoxic/Microaerophilic: In marine sediments or static zones where trace oxygen exists (nanomolar levels), or where alternative electron acceptors (nitrate/sulfate) are coupled with specific bacterial consortia, LAS does degrade, albeit with half-lives spanning months rather than days.
Pathway Visualization
The following diagram illustrates the aerobic catabolism of LAS.
Figure 1: The aerobic catabolic pathway of LAS, highlighting the transition from hydrophobic parent to polar SPC intermediates.
Experimental Assessment Framework
To validate biodegradability claims for regulatory bodies (REACH, EPA), rigorous testing is required. The OECD 301F (Manometric Respirometry) is the preferred Tier 1 method for LAS due to its ability to handle insoluble/sorptive materials better than the Dissolved Organic Carbon (DOC) die-away test (OECD 301A).
Protocol: OECD 301F Manometric Respirometry
This protocol measures the oxygen uptake of the microbial inoculum as it digests the test substance.[7]
Step-by-Step Methodology:
Inoculum Preparation:
Source: Activated sludge from a wastewater treatment plant (WWTP) treating predominantly domestic sewage.
Conditioning: Wash sludge to remove Dissolved Organic Carbon (DOC) and aerate for 2-4 hours. Adjust suspended solids to 30 mg/L in the final mixture.
Test Medium:
Prepare mineral medium (buffered pH 7.4) containing trace elements (Fe, Mg, Ca) and essential nutrients (N, P).
Experimental Setup (Closed Bottle):
Test Suspension: Mineral medium + Inoculum + LAS (100 mg/L).
Blank: Mineral medium + Inoculum (controls for endogenous respiration).
Reference: Mineral medium + Inoculum + Sodium Benzoate (validates inoculum viability).
Toxicity Control: Mineral medium + Inoculum + LAS + Sodium Benzoate (checks if LAS inhibits the bacteria).
Measurement:
Incubate at 22°C ± 1°C in the dark for 28 days.
Continuous stirring is mandatory to maximize bioavailability.
The respirometer detects pressure drops (
is absorbed by KOH pellets in the headspace), correlating directly to consumption.
Self-Validating Criteria (Trustworthiness)
A test is only valid if:
Reference Validity: Sodium Benzoate degradation exceeds 60% by Day 14.[7]
Plateau Stability: The oxygen uptake curve does not decline at the end (indicating no leaks).
pH Drift: Final pH is within 6.0–8.5.
Toxicity Check: If the Toxicity Control achieves <25% degradation, the LAS concentration is toxic to the inoculum, and the test must be repeated at a lower concentration.
Experimental Workflow Diagram
Figure 2: Workflow for the OECD 301F Manometric Respirometry Test, ensuring rigorous validation of biodegradability.
Quantitative Data Summary
The following table summarizes degradation kinetics across different environments and isomers.
Parameter
Condition
Value / Rate
Notes
Ready Biodegradability
Aerobic (OECD 301)
> 60% in 28 days
Typically >95% removal in WWTPs.
Half-Life ()
Aerobic River Water
1 – 3 hours
Highly rapid primary degradation.
Half-Life ()
Aerobic Soil
7 – 22 days
Slower due to sorption/bioavailability limits.
Half-Life ()
Anaerobic Sediment
> 90 days
Can be recalcitrant in strict anaerobiosis.
Isomer Rate ()
2-Phenyl (External)
Fast ()
Minimal steric hindrance.
Isomer Rate ()
6-Phenyl (Internal)
Slow ()
Steric hindrance blocks -oxidation.
Environmental Fate & Risk Assessment
The primary risk associated with LAS is not the parent compound's persistence, but the potential accumulation of intermediates in anoxic zones.[5]
Aquatic Toxicity: LAS is toxic to aquatic organisms (
values often 1–10 mg/L) due to membrane disruption. However, rapid biodegradation in aerobic waters mitigates this risk significantly.
SPC Safety: The Sulfophenyl Carboxylates (SPCs) formed during degradation are 3-4 orders of magnitude less toxic than parent LAS. They do not bioconcentrate.
Anaerobic Inhibition: High concentrations of LAS (>15 mg/L) can inhibit methanogenic bacteria in anaerobic digesters, causing process failure. This is a critical consideration for sludge management.
References
OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3.[7][8] Link
Lara-Martín, P. A., et al. (2007). Anaerobic degradation of linear alkylbenzene sulfonates in coastal marine sediments. Environmental Science & Technology.[9][10][11][12] Link
Scott, M. J., & Jones, M. N. (2000). The biodegradation of surfactants in the environment. Biochimica et Biophysica Acta (BBA). Link
Schleheck, D., et al. (2004). Complete degradation of linear alkylbenzene sulfonate by Comamonas testosteroni KF-1. Applied and Environmental Microbiology. Link
Human & Environmental Risk Assessment (HERA). (2013). LAS - Linear Alkylbenzene Sulphonate: Environmental Risk Assessment. Link
The Shift to Isomer-Precision in Surfactant Science
Commercial Linear Alkylbenzene Sulfonates (LAS) are complex mixtures of homologues (
) and positional isomers (phenyl attachment at to ). While sufficient for bulk detergency, precision applications—such as targeted drug delivery, protein crystallization, and environmental modeling—require isomer-specific data.
Azanium 2-undecylbenzenesulfonate (Ammonium 2-phenyl-undecane sulfonate) represents a critical reference standard. As the "2-phenyl" isomer of the
homologue, it possesses the longest effective hydrophobic chain length compared to its internal isomer counterparts (e.g., 6-undecyl). This structural distinctness confers:
Higher Surface Activity: Superior packing at the air-water interface.
Distinct Biological Profile: Higher aquatic toxicity but faster biodegradation rates compared to internal isomers (Distance Principle).[1]
Counterion Specificity: The azanium (
) counterion alters the Krafft point and solubility profile compared to standard sodium salts, making it suitable for ash-free formulations and specific biological buffers.
This guide details the physicochemical characterization and utilization of this specific isomer.
Physicochemical Profile & Mechanistic Insight
Structural Logic: The "Effective Chain" Theory
The position of the benzene ring dictates the surfactant's "effective" hydrophobicity.
2-Undecyl (The Subject): The benzene is at the
position. The long tail is . The short tail is (methyl). This molecule acts like a long, linear surfactant.
6-Undecyl (The Comparison): The benzene is at the
position. The tails are and . This molecule acts like a "swallow-tail" or gemini-like surfactant, occupying more area per molecule and exhibiting lower surface activity.
Purpose: To determine how quickly the surfactant migrates to the interface—critical for high-speed wetting applications (e.g., printing, coating).
Method: Maximum Bubble Pressure Tensiometry (MBPT).
Steps:
Setup: Calibrate tensiometer with water (
mN/m) and ethanol.
Measurement:
Prepare solution at
.
Vary surface age (
) from 10 ms to 100 s.
Measure Surface Tension (
) at each interval.
Interpretation:
: (Diffusion controlled).
: (Equilibrium).
Analysis: Fit data to the Ward-Tordai equation to calculate the Diffusion Coefficient (
).
Expert Insight: The 2-undecyl isomer typically shows faster reduction in
at short timescales compared to internal isomers due to less steric hindrance during adsorption.
Protocol C: Drug Solubilization Capacity
Purpose: Evaluate the surfactant's ability to solubilize hydrophobic Active Pharmaceutical Ingredients (APIs).
Materials:
Model Hydrophobic Drug: Sudan III (dye) or Ibuprofen (drug).
UV-Vis Spectrophotometer.
Workflow:
Preparation: Prepare surfactant solutions ranging from 0 mM to 50 mM (spanning the CMC).
Saturation: Add excess solid drug to each vial.
Equilibration: Shake at
for 48 hours.
Separation: Centrifuge/Filter (0.22
PTFE) to remove undissolved solid.
Quantification:
Dilute supernatant in Methanol (to break micelles).
Measure Absorbance at
of the drug.
Plot: Absorbance vs. Surfactant Concentration.
Result: Below CMC, absorbance is near zero (water solubility). Above CMC, absorbance increases linearly.
Molar Solubilization Ratio (MSR): Slope of the line above CMC.
Workflow Visualization
Figure 2: Sequential workflow for validating and utilizing Azanium 2-undecylbenzenesulfonate in formulation studies.
References
Vertex AI Search . (2026). Structure and Properties of Sodium 3-phenoxy-2-undecylbenzenesulfonate. National Institutes of Health (NIH). Link
Ullmann's Encyclopedia of Industrial Chemistry . (2012). Surfactants: Toxicity and Structure Relationships of Alkylbenzenesulfonates. Wiley-VCH.[2] Link
American Cleaning Institute . (2005). Linear Alkylbenzene Sulfonate (LAS) SIDS Initial Assessment Report. UNEP Publications. Link
Wikipedia . (2025). Alkylbenzene Sulfonates: Structure, Production, and Environmental Fate. Link
Elchemy . (2025).[3][4] Linear Alkyl Benzene Explained: Production, Properties, and Industrial Applications. Link
"azanium 2-undecylbenzenesulfonate for nanoparticle synthesis"
Topic: Azanium 2-Undecylbenzenesulfonate for Nanoparticle Synthesis Document Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Development Scientists Abstract This guide det...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Azanium 2-Undecylbenzenesulfonate for Nanoparticle Synthesis
Document Type: Application Note & Protocol Guide
Audience: Senior Researchers, Process Chemists, and Drug Development Scientists
Abstract
This guide details the application of Azanium 2-undecylbenzenesulfonate (systematically Ammonium 2-undecylbenzenesulfonate ) as a high-precision anionic surfactant for nanoparticle (NP) synthesis. While generic Sodium Dodecylbenzenesulfonate (SDBS) is common, the azanium (ammonium) salt of the pure 2-undecyl isomer offers two critical advantages for advanced applications:
Ashless Decomposition: Unlike sodium salts, the azanium headgroup allows for complete thermal removal of the surfactant shell, essential for catalytic and electronic-grade nanoparticles.
Steric Precision: The specific 2-phenyl attachment of the undecyl chain creates a "tail-heavy" packing parameter, favoring the formation of smaller, highly monodisperse spherical nanoparticles compared to isomeric mixtures.
Part 1: Technical Grounding & Mechanism
The Molecule: Why This Specific Isomer?
Commercially available Linear Alkylbenzene Sulfonates (LAS) are typically mixtures of alkyl chain lengths (C10–C13) and phenyl positional isomers. Azanium 2-undecylbenzenesulfonate is a single-isomer, ammonium-neutralized surfactant.
Chemical Structure: An undecyl (C11) chain with the benzene sulfonate group attached specifically at the C2 position.
Counterion: Azanium (
).
Mechanistic Advantage:
Packing Parameter (
): The 2-phenyl isomer has a more linear effective tail length compared to internal isomers (e.g., 5-phenyl). This results in a packing parameter , which strongly favors the formation of spherical micelles and spherical nanoparticles.
The "Ashless" Factor:
Upon calcination (>300°C), the ammonium headgroup decomposes into gases. In contrast, sodium salts leave non-volatile residues that poison catalytic surfaces or alter the dielectric properties of electronic NPs.
Mechanism of Stabilization
The sulfonate headgroup (
) binds to the metal surface (e.g., , ) through electrostatic adsorption, while the hydrophobic 2-undecyl tail extends into the solvent, providing steric repulsion.
Figure 1: Workflow showing the role of Azanium 2-undecylbenzenesulfonate from nucleation to "clean" product recovery.
Part 2: Experimental Protocols
Protocol A: Synthesis of "Clean" Gold Nanoparticles (AuNPs)
Application: Catalysis, SERS substrates, and Electronic Inks where sodium contamination is prohibited.
Materials:
Azanium 2-undecylbenzenesulfonate (≥98% purity).
Tetrachloroauric(III) acid (
).
Sodium Borohydride (
) (Reductant). Note: Use Hydrazine or Ascorbic Acid if strictly Na-free is required.
Deionized Water (18.2 MΩ·cm).
Step-by-Step Methodology:
Surfactant Solution Prep:
Dissolve 10 mM Azanium 2-undecylbenzenesulfonate in 50 mL DI water.
Expert Insight: The Critical Micelle Concentration (CMC) of the ammonium salt is slightly higher than the sodium salt. Ensure concentration is
CMC (approx. 2-3 mM) to guarantee micellar templates.
Sonicate for 10 mins to ensure complete dispersion of the 2-phenyl isomer.
Precursor Addition:
Add 5 mL of 1 mM
solution to the surfactant solution under vigorous stirring (500 RPM).
Allow to equilibrate for 15 minutes. The sulfonate heads will electrostatically interact with
ions.
Reduction:
Dropwise addition of 0.5 mL of freshly prepared 0.1 M
(ice-cold).
Observation: Solution will turn from pale yellow to ruby red immediately.
Continue stirring for 2 hours to allow particle ripening.
To obtain bare NPs: Anneal the substrate-coated NPs at 250°C for 30 mins.
Result: The Azanium surfactant decomposes to
and volatiles, leaving pristine gold surfaces.
Protocol B: Synthesis of Overbased Calcium Sulfonate Nanoparticles
Application: Drug delivery carriers (pH-sensitive) or high-performance lubricant additives.
Context: This protocol utilizes the surfactant to stabilize a core of inorganic carbonate.[1]
Materials:
Azanium 2-undecylbenzenesulfonate (dissolved in Xylene or Toluene).
Emulsification: Mix the surfactant solution with CaO and Methanol. The surfactant forms inverse micelles solubilizing the Calcium/Methanol species.
Carbonation: Bubble
gas through the mixture at 40°C.
Core Formation:
converts to amorphous nanoparticles inside the micelle core.
Result: The 2-undecyl tail provides superior solubility in organic media compared to standard LAS, creating a transparent, stable colloidal dispersion.
Part 3: Data Analysis & Troubleshooting
Characterization Metrics
Metric
Technique
Expected Outcome (AuNPs)
Why it Matters
Particle Size
TEM / DLS
5 – 15 nm (Spherical)
2-phenyl isomer favors tight curvature.
Surface Charge
Zeta Potential
-40 mV (pH 7)
Indicates strong electrostatic stabilization.
Purity
TGA
100% Mass Loss of Shell
Confirms "Ashless" nature of Azanium salt.
Monodispersity
PDI (DLS)
< 0.2
Low PDI proves isomer purity effectiveness.
Troubleshooting Guide
Problem: Particles are aggregating (Blue/Purple shift in UV-Vis).
Root Cause:[2][3][4][5] Insufficient surfactant concentration. The Ammonium salt has a higher CMC than the Sodium salt.
Fix: Increase surfactant concentration to 5 mM.
Problem: Incomplete removal of surfactant after annealing.
Fix: Ensure annealing > 250°C. The sulfonate moiety requires higher heat to fully mineralize/volatilize than the ammonium head.
References
Rezaei, M., & Tarvirdi-zadeh, R. (2019). Synthesis of Linear Alkyl-benzene Sulfonate Nanoparticle Using Green Promoter and High Efficiency. International Journal of New Chemistry. Link
Context: Establishes the protocol for sulfonate-stabilized nanoparticles and the role of promoters.
Ullmann's Encyclopedia of Industrial Chemistry. (2000). Surfactants: Properties and Applications of Alkylbenzenesulfonates. Wiley-VCH. Link
Context: Authoritative source on the physicochemical properties (CMC, packing) of specific LAS isomers (2-phenyl vs internal).
Harmon, C. W., et al. (2010). Hygroscopic Growth and Deliquescence of NaCl Nanoparticles Mixed with Surfactant SDS. Journal of Physical Chemistry B. Link[1]
Context: Provides comparative data on anionic surfactant interaction with nanoparticle surfaces and the effects of counterions.
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Link
Context: Fundamental reference for the "Azanium" nomenclature and ammonium salt decomposition mechanisms.
Application Notes and Protocols for Micellar Catalysis Using Azanium 2-Undecylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Harnessing the Power of Micellar Nanoreactors The pursuit of green and sustainable chemistry has p...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Harnessing the Power of Micellar Nanoreactors
The pursuit of green and sustainable chemistry has propelled the exploration of aqueous reaction media, moving away from volatile and often toxic organic solvents.[1] Micellar catalysis has emerged as a powerful technology in this domain, offering a unique approach to conducting organic synthesis in water.[2] This is achieved through the use of surfactants, which are amphiphilic molecules that self-assemble into spherical structures called micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).[3][4] These micelles act as nanoreactors, possessing a hydrophobic core that can solubilize non-polar reactants and a hydrophilic surface that interfaces with the aqueous bulk phase.[1][3] This compartmentalization allows for high localized concentrations of reactants, often leading to accelerated reaction rates and enhanced selectivity compared to conventional solvent systems.[3][5]
This guide focuses on the application of azanium 2-undecylbenzenesulfonate , an anionic surfactant, in micellar catalysis. While this specific ammonium salt of 2-undecylbenzenesulfonic acid is a variant within the broader class of linear alkylbenzenesulfonates (LAS), its principles of action are well-grounded in the extensive research on related anionic surfactants like sodium dodecylbenzenesulfonate (SDBS).[6] The presence of the azanium (ammonium, NH₄⁺) counter-ion may influence properties such as the CMC and micelle aggregation number compared to its sodium or potassium counterparts.
The Catalyst: Understanding Azanium 2-Undecylbenzenesulfonate
Azanium 2-undecylbenzenesulfonate is an anionic surfactant characterized by a long hydrophobic undecyl (C₁₁) alkyl chain attached to a phenyl ring, which is in turn sulfonated. The sulfonate group (SO₃⁻) serves as the hydrophilic head, and the azanium ion (NH₄⁺) is the counter-ion.
Key Physicochemical Properties (Estimated)
The following table summarizes the expected, albeit estimated, properties of azanium 2-undecylbenzenesulfonate based on data for similar anionic surfactants. These values are influenced by factors such as temperature, pressure, and the presence of electrolytes.[7]
Property
Estimated Value
Significance in Micellar Catalysis
Critical Micelle Concentration (CMC)
1-2 mM
The minimum concentration required for micelle formation. Operating above the CMC is crucial for micellar catalysis.[3]
Aggregation Number (N)
50 - 100
The number of surfactant molecules in a single micelle. This influences the size and solubilization capacity of the micellar core.[8]
Micelle Hydrodynamic Radius
2 - 5 nm
Determines the volume of the nanoreactor and can influence substrate selectivity.
Krafft Temperature
< 25 °C
The temperature above which the surfactant solubility is sufficient for micelle formation. A low Krafft point is desirable for room temperature reactions.[9]
Mechanism of Micellar Catalysis
The catalytic effect of micelles is primarily due to the partitioning of reactants between the bulk aqueous phase and the micellar pseudophase.[3] For a reaction involving non-polar organic substrates, the hydrophobic core of the micelle serves as a concentrated reaction vessel.
Figure 1: General mechanism of micellar catalysis for hydrophobic reactants.
The negatively charged surface of the azanium 2-undecylbenzenesulfonate micelles, due to the sulfonate head groups, can also play a role in catalysis. It can stabilize cationic intermediates or transition states, thereby accelerating reactions that proceed through such species. Conversely, it would repel anionic reactants from the micellar surface.[10]
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[5] However, it often relies on organic solvents and phosphine ligands. Micellar catalysis offers a greener alternative.
This application note details the use of azanium 2-undecylbenzenesulfonate micelles to facilitate the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid.
Experimental Protocol
Materials:
Azanium 2-undecylbenzenesulfonate
Palladium(II) acetate (Pd(OAc)₂)
4-Bromoanisole
Phenylboronic acid
Potassium carbonate (K₂CO₃)
Deionized water
Ethyl acetate
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Condenser
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) plates
Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer for analysis
Procedure:
Preparation of the Micellar Solution:
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add azanium 2-undecylbenzenesulfonate (e.g., 0.05 mmol, which should be above its CMC in the final reaction volume).
Add 10 mL of deionized water and stir until the surfactant is fully dissolved, forming a clear or slightly opalescent solution.
Reaction Setup:
To the micellar solution, add potassium carbonate (3.0 mmol).
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
Monitor the progress of the reaction by TLC or by taking small aliquots for GC-MS analysis.
Work-up and Isolation:
Once the reaction is complete, cool the mixture to room temperature.
Extract the reaction mixture with ethyl acetate (3 x 15 mL).
Combine the organic layers and wash with brine (1 x 20 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification and Characterization:
Purify the crude product by column chromatography on silica gel, if necessary.
Characterize the final product by GC-MS and/or NMR spectroscopy to confirm its identity and purity.
Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The progress of the reaction can be quantitatively monitored by techniques like GC-MS, allowing for the determination of reaction kinetics and yield. A control experiment without the addition of azanium 2-undecylbenzenesulfonate should be performed to unequivocally demonstrate the catalytic effect of the micelles. In the absence of the surfactant, the reaction is expected to be significantly slower or not proceed at all due to the poor solubility of the reactants in water.
Conclusion
Azanium 2-undecylbenzenesulfonate, as a representative of anionic alkylbenzenesulfonate surfactants, holds promise for applications in micellar catalysis. By forming nanoreactors in aqueous media, it can facilitate a wide range of organic transformations, contributing to the development of more sustainable and environmentally friendly chemical processes. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this and similar surfactants in their own work.
Application Note: Undecylbenzenesulfonate in Organic Synthesis
Surfactant-Mediated Catalysis & Green Chemistry Protocols Executive Summary Undecylbenzenesulfonate ( -LAS) represents a critical homolog in the class of Linear Alkylbenzene Sulfonates. While often overshadowed by its do...
Author: BenchChem Technical Support Team. Date: February 2026
Surfactant-Mediated Catalysis & Green Chemistry Protocols
Executive Summary
Undecylbenzenesulfonate (
-LAS) represents a critical homolog in the class of Linear Alkylbenzene Sulfonates. While often overshadowed by its dodecyl () analog, the variant offers a distinct Hydrophilic-Lipophilic Balance (HLB) that is increasingly valued in Green Chemistry .
In organic synthesis, this reagent functions in two distinct modes depending on its protonation state:
Sodium Undecylbenzenesulfonate (Salt Form): Acts as a micellar host, enabling hydrophobic organic reactions to proceed in water without organic co-solvents.
4-Undecylbenzenesulfonic Acid (Acid Form): Functions as a Brønsted Acid Surfactant Catalyst (BASC), simultaneously protonating substrates and emulsifying them to accelerate acid-catalyzed reactions (e.g., esterifications, Mannich reactions) in aqueous media.
This guide provides validated protocols for leveraging both modes to enhance reaction rates, selectivity, and sustainability.
Chemical Profile & Mechanistic Basis[1][2]
The utility of undecylbenzenesulfonate stems from its amphiphilic structure, which self-assembles into supramolecular nanoreactors (micelles) above the Critical Micelle Concentration (CMC).
Property
Sodium Undecylbenzenesulfonate (Salt)
4-Undecylbenzenesulfonic Acid (Acid)
Role
Micellar Host / Phase Transfer Agent
Dual-Function Catalyst (Surfactant + Acid)
Active pH
Neutral / Basic
Acidic (pH < 2)
Key Application
Cross-couplings, Oxidations in Water
Dehydrative Esterification, Friedel-Crafts
Solubility
High (Water), Moderate (Organics)
High (Organics), Moderate (Water)
CMC (approx)
~1.2 mM (25°C)
~1.5 mM (varies by ionic strength)
Mechanistic Insight: The "Micellar Effect"
In aqueous solution, the hydrophobic
tails aggregate to form a non-polar core. Hydrophobic reactants partition into this core, effectively increasing their local concentration by orders of magnitude compared to the bulk aqueous phase. This "concentration effect" accelerates reaction rates while the sulfonate head groups stabilize the emulsion.
Visualizing the Nanoreactor
The following diagram illustrates the mechanism of Brønsted Acid Surfactant Catalysis (BASC) , where the surfactant acid generates a hydrophobic pocket for the reactants while keeping the protons (
) concentrated at the micelle-water interface, creating a "proton-rich shell."
Caption: Mechanism of Brønsted Acid Surfactant Catalysis (BASC). The surfactant acid forms a micelle, concentrating hydrophobic reactants in the core while protons catalyze the reaction at the interface.
Experimental Protocols
Protocol A: Aqueous Suzuki-Miyaura Coupling
Reagent: Sodium Undecylbenzenesulfonate (Neutral Salt)
Objective: Coupling of aryl halides with boronic acids in water (0% organic solvent).
Rationale: The surfactant creates a lipophilic core that solubilizes the aryl halide and catalyst, protecting the catalyst from oxidation while enabling the reaction in water.
Materials:
Aryl Halide (1.0 equiv)
Arylboronic Acid (1.2 equiv)
Pd(dtbpf)Cl₂ (2 mol%) or equivalent lipophilic Pd catalyst
Preparation: Dissolve Sodium Undecylbenzenesulfonate in degassed HPLC-grade water to create a 2 wt% stock solution. (Note: This is well above the CMC to ensure stable micelles).
Charging: To a reaction vial equipped with a stir bar, add the Pd catalyst and the aryl halide.
Surfactant Addition: Add the surfactant solution (concentration: 0.5 M relative to the limiting reagent). Stir vigorously (1000 rpm) for 5 minutes. The mixture should appear as a milky emulsion.
Reactant Addition: Add the arylboronic acid and base (
).
Reaction: Seal the vial and stir at room temperature (or 40°C for unactivated substrates) for 4–12 hours.
Work-up:
Self-Validating Step: Stop stirring. The emulsion should break, and the product usually precipitates or oils out.
Extract with a minimal amount of Ethyl Acetate (green option: use 2-MeTHF).
The aqueous surfactant phase can often be recycled for a second run (up to 3 times).
Protocol B: Dehydrative Esterification (Fischer)
Reagent: 4-Undecylbenzenesulfonic Acid (Acid Form)
Objective: Esterification of carboxylic acids with alcohols in water without Dean-Stark apparatus.
Rationale: The "Hydrophobic Exclusion" principle. The BASC catalyst drives the equilibrium forward by sequestering the hydrophobic ester product inside the micelle, protecting it from hydrolysis by the bulk water.
Materials:
Carboxylic Acid (1.0 equiv, e.g., Lauric acid)
Alcohol (1.1 equiv)
4-Undecylbenzenesulfonic Acid (10 mol%)
Step-by-Step Procedure:
Catalyst Loading: Mix the carboxylic acid, alcohol, and 4-undecylbenzenesulfonic acid in a round-bottom flask.
Water Addition: Add water (approx. 5 mL per mmol reactant). Unlike traditional methods requiring anhydrous conditions, this system requires water to form the emulsion.
Reaction: Heat to 40–60°C with vigorous stirring. The mixture will form a stable white emulsion.
Monitoring: Monitor by TLC. The spot for the acid will disappear as it converts to the less polar ester.
"formulation of microemulsions with azanium 2-undecylbenzenesulfonate"
Application Note: Formulation of Microemulsions with Azanium 2-Undecylbenzenesulfonate Abstract This technical guide details the protocol for formulating thermodynamically stable, isotropic microemulsions using azanium 2...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Formulation of Microemulsions with Azanium 2-Undecylbenzenesulfonate
Abstract
This technical guide details the protocol for formulating thermodynamically stable, isotropic microemulsions using azanium 2-undecylbenzenesulfonate (Ammonium 2-phenylundecyl sulfonate).[1] Unlike standard linear alkylbenzene sulfonates (LAS), the specific 2-phenyl isomer offers a unique "twin-tail" steric configuration that modifies the critical packing parameter (
), favoring the formation of bicontinuous or water-in-oil (w/o) microstructures at lower cosurfactant concentrations.[1] This protocol is designed for transdermal and topical drug delivery applications, leveraging the surfactant's dual role as a solubilizer and skin penetration enhancer.
⚠️ SAFETY WARNING: Linear alkylbenzene sulfonates are potent irritants.[1] This formulation is strictly for topical/transdermal research or ex vivo permeation studies.[1] It is NOT suitable for oral or parenteral administration due to hemolytic activity.[1]
Introduction & Mechanistic Rationale
The Molecule: Azanium 2-Undecylbenzenesulfonate
While commercial LAS is a mixture of homologues (
) and isomers, the specific 2-undecyl isomer possesses distinct physicochemical advantages for microemulsion formation:
Counterion Effect (
): The azanium (ammonium) counterion is less hydrated than sodium ().[1] This reduces the effective headgroup area () and minimizes electrostatic repulsion, facilitating tighter packing at the oil-water interface.
Isomer Geometry (The "Twin-Tail" Effect): Attachment of the benzene sulfonate group at the 2-position of the undecyl chain creates a structural bifurcation: a short methyl group and a long nonyl chain. This effectively increases the hydrophobic tail volume (
):
The 2-position attachment increases , pushing closer to 1.[1] This favors low interfacial curvature (planar or bicontinuous phases) and high solubilization capacity for hydrophobic drugs.[1]
The System: Winsor Classification
This protocol targets Winsor IV systems (single-phase isotropic microemulsions).[1] By adjusting the Cosurfactant-to-Surfactant ratio (
), we drive the system from a micellar solution (Winsor I) into the single-phase microemulsion channel.[1]
Pre-Formulation Characterization
Before formulation, the surfactant purity and critical micelle concentration (CMC) must be verified.[1]
Table 1: Physicochemical Specifications
Parameter
Specification
Method
Rationale
Purity
>95% (Isomer specific)
HPLC-MS
Isomer mixtures cause unpredictable phase boundaries.[1]
Counterion
Ammonium ()
Ion Chromatography
salts have higher Krafft points and different HLB.[1]
CMC
~1.2 - 1.5 mM (25°C)
Conductivity Titration
Determines the minimum concentration for aggregation.[1]
HLB (Calc)
~11.5
Davies Method
Indicates affinity; requires cosurfactant for w/o systems.[1]
Phase Behavior Mapping (The "Water Titration" Protocol)
The construction of a Pseudoternary Phase Diagram is the gold standard for identifying the microemulsion region.
Cosurfactant (CoS): n-Butanol or Transcutol® P (pharmaceutical grade).[1]
Oil Phase (O): Isopropyl Myristate (IPM) or Ethyl Oleate (standard carriers for transdermal drugs).[1]
Aqueous Phase (W): Deionized water (or phosphate buffer pH 5.5 for skin compatibility).[1]
Experimental Workflow
Caption: Step-by-step workflow for constructing the pseudoternary phase diagram via water titration.
Detailed Titration Steps
Preparation of
: Prepare fixed mass ratios of Surfactant to Cosurfactant ().[1] Recommended ratios: 1:1, 2:1, and 3:1.[1]
Note: A 2:1 ratio usually provides the optimal balance between solubilization and skin irritation potential.
Oil Addition: In precision glass vials, weigh specific ratios of Oil to
(e.g., 1:9, 2:8, ... 9:1). Total mass: 1.0 g per vial.[1]
Titration: Add water dropwise (10
L aliquots) to the Oil/ mixture under constant magnetic stirring at 25°C.
Endpoint Detection:
Microemulsion (ME): The sample is transparent and isotropic (low viscosity).[1]
Emulsion (Rough): The sample becomes milky/turbid.[1]
Gel Phase: The sample becomes highly viscous/birefringent (check with cross-polarizers).[1]
Data Logging: Record the mass of water added at the transition point from "Clear" to "Turbid" (or vice versa).
Formulation & Drug Loading Protocol
Once the monophasic microemulsion region is defined (typically the "ear" of the phase diagram), select a formulation point that maximizes water content while maintaining stability.
API Dissolution: Dissolve the hydrophobic drug (e.g., Ketoprofen, Ibuprofen) into the Oil Phase before mixing with surfactant.[1]
Why? Predissolving in oil ensures the drug is located in the core of the droplets (for o/w) or the continuous phase (for w/o), preventing precipitation upon water addition.
Surfactant Integration: Add the Azanium 2-undecylbenzenesulfonate and Cosurfactant to the drug-oil solution. Vortex until homogenous.[1]
Aqueous Titration: Slowly add the aqueous phase while stirring. The mixture should remain clear.[2]
Equilibration: Allow the system to equilibrate for 24 hours at 25°C.
Characterization & Validation
Self-validating the system requires confirming structure and stability.
Table 2: Characterization Matrix
Test
Instrument
Expected Outcome
Mechanism/Validation
Droplet Size
DLS (Dynamic Light Scattering)
10 – 100 nm
Polydispersity Index (PDI) < 0.2 confirms uniform population.[1]
Caption: Structural evolution of the microemulsion tracked via electrical conductivity.
References
Rout, D. K., et al. (2009).[1] "Cloud Point and Microemulsion Phase Behavior of Sodium Linear Alkylbenzene Sulfonate with Tetrabutyl- And Benzyltributyl-Substituted Ammonium Halides." Industrial & Engineering Chemistry Research.
Kahlweit, M., et al. (1985).[1] "Phase Behavior of Ternary Systems of the Type H2O-Oil-Nonionic Amphiphile (Microemulsions)." Angewandte Chemie International Edition. [1]
Lawrence, M. J., & Rees, G. D. (2000).[1] "Microemulsion-based media as novel drug delivery systems." Advanced Drug Delivery Reviews.
PubChem. (2023).[1][3] "Ammonium Dodecylbenzenesulfonate (Compound Summary)." National Library of Medicine.
"undecylbenzenesulfonate applications in environmental remediation"
Application Note: Undecylbenzenesulfonate ( -LAS) in Environmental Remediation Homologs. Abstract & Strategic Rationale Linear Alkylbenzene Sulfonates (LAS) are the world's most volume-dominant anionic surfactants.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Undecylbenzenesulfonate (
-LAS) in Environmental Remediation
Homologs.
Abstract & Strategic Rationale
Linear Alkylbenzene Sulfonates (LAS) are the world's most volume-dominant anionic surfactants. However, commercial LAS is typically a mixture of alkyl chain lengths ranging from
to . This application note focuses specifically on Sodium Undecylbenzenesulfonate (-LAS) .
Why
? In remediation scenarios, chain length dictates the "Hydrophile-Lipophile Balance" (HLB).
(Decyl): Too water-soluble; forms unstable micelles; poor solubilization of heavy hydrocarbons.
(Dodecyl/Tetradecyl): Highly hydrophobic; prone to excessive adsorption onto soil organic matter (loss of surfactant) and precipitation in hard water (calcium sensitivity).
(Undecyl): The "Goldilocks" homolog. It maintains a Critical Micelle Concentration (CMC) low enough for efficient micellization (~1.2–2.0 mM) but possesses high enough aqueous solubility to remain in the liquid phase during soil washing, minimizing surfactant loss to the sediment.
This guide details protocols for using
-LAS in Surfactant-Enhanced Aquifer Remediation (SEAR) and Micellar Enhanced Ultrafiltration (MEUF) .
Mechanistic Principles
The remediation efficacy of
-LAS relies on two distinct mechanisms depending on the target pollutant:
Micellar Solubilization (for Organics/PAHs): Above the CMC,
-LAS monomers aggregate into spherical micelles. The hydrophobic tails form a core that "dissolves" non-aqueous phase liquids (NAPLs) like Phenanthrene or Pyrene, effectively increasing their apparent water solubility by orders of magnitude.
Electrostatic Ion Exchange (for Heavy Metals): The anionic sulfonate head group (
) binds cationic metals (). In MEUF, these surfactant-metal complexes are large enough to be retained by ultrafiltration membranes that would otherwise let free metal ions pass.
Visualization: Dual-Action Remediation Mechanism
Figure 1: Mechanism of Action.
-LAS mobilizes organics via micellar encapsulation and metals via electrostatic binding.
Protocol 1: Determination of Critical Micelle Concentration (CMC)[1]
Objective: Determine the precise concentration at which
-LAS forms micelles in your specific site water.
Why: Remediation fails below CMC. Site-specific ions (Ca²⁺, Mg²⁺) lower the CMC but can also cause precipitation.[1] You must validate the CMC in the actual background water, not just distilled water.
Materials
Sodium Undecylbenzenesulfonate (>98% purity).
Conductivity Meter (e.g., Mettler Toledo SevenDirect).
Background electrolyte solution (e.g., 0.01 M NaCl or filtered site water).
Workflow
Stock Preparation: Prepare a 20 mM stock solution of
-LAS in the background water.
Titration:
Place 50 mL of background water in a stirred vessel.
Measure baseline conductivity (
).
Add stock solution in 0.1 mL increments.
Record conductivity after stabilization (30s) for each point.
Data Analysis:
Plot Conductivity (
) (y-axis) vs. Concentration (mM) (x-axis).
The plot will show two linear regions with different slopes.
Result: The intersection point of these two lines is the CMC.
Typical Reference Values (
):
| Medium | Typical CMC (-LAS) | Notes |
| :--- | :--- | :--- |
| Distilled Water | 1.2 – 1.6 mM | Standard baseline |
| 0.1 M NaCl | 0.4 – 0.8 mM | Salt screens repulsion, lowering CMC |
| Hard Water (>100ppm Ca) | < 0.4 mM | Risk: Precipitation likely. Add EDTA if ppt observed. |
Protocol 2: Batch Soil Washing (PAH Removal)
Objective: Quantify the desorption of Phenanthrene or Pyrene from contaminated soil using
-LAS.
Reagents & Equipment[2]
Contaminated Soil (sieved <2mm).
-LAS Washing Solution (Concentration: CMC, typically ~10 mM).
Centrifuge (4000 rpm).
HPLC (UV/Vis detector) or GC-MS.
Step-by-Step Procedure
Soil Loading: Weigh 2.0 g of contaminated soil into 40 mL Teflon centrifuge tubes.
Surfactant Addition: Add 20 mL of
-LAS solution (Liquid:Solid ratio = 10:1).
Control: Use Deionized water for one set.
Agitation: Shake at 150 rpm for 24 hours at
.
Note: Kinetics studies suggest equilibrium is often reached by 12-16 hours.
Separation: Centrifuge at 4000 rpm for 20 minutes.
Sampling: Filter supernatant through a 0.22
PTFE filter.
Critical: Do not use cellulose filters; surfactants adsorb to them.
Analysis: Extract supernatant with hexane (for GC) or inject directly (for HPLC) to measure PAH concentration.
Calculation
Protocol 3: Micellar Enhanced Ultrafiltration (MEUF) for Heavy Metals
Objective: Remove Cadmium (
) or Lead () from aqueous streams.
Concept: Metal ions are too small for ultrafiltration (UF) membranes. By binding them to -LAS micelles (which are large colloids), they are rejected by the membrane.
Workflow Diagram
Figure 2: MEUF Workflow. Metals bound to micelles are retained; clean water passes. Surfactant can be recycled.[2]
Procedure
Complexation: Mix wastewater with
-LAS.
Target Ratio:
(molar).
Ensure
(approx 5 mM to be safe).
Filtration: Pump solution through a Polyethersulfone (PES) membrane with a Molecular Weight Cut-Off (MWCO) of 3,000–10,000 Da.
Pressure: Maintain Trans-Membrane Pressure (TMP) at 2–3 bar.
Permeate Check: Analyze permeate for metal content (ICP-MS) and surfactant monomer concentration (COD or TOC).
Environmental Fate & Toxicity (Self-Remediation)
A critical requirement for any remediation agent is that it must not become a pollutant itself.
-LAS is readily biodegradable under aerobic conditions.
Biodegradation Pathway:
-oxidation: Bacteria attack the terminal methyl group of the alkyl chain.
-oxidation: The chain is shortened by 2 carbons stepwise.
Ring Cleavage: The benzene ring opens, leading to mineralization (
).
Biodegradation Validation Diagram
Figure 3: Aerobic biodegradation pathway of
-LAS. The surfactant degrades into non-toxic sulfophenyl carboxylates (SPCs) and eventually mineralizes.[3]
Safety Note: While biodegradable,
-LAS is toxic to aquatic life (fish/daphnia) in the range of 1–10 mg/L. Therefore, remediation effluents must not be discharged directly to surface waters without a polishing step (e.g., activated carbon adsorption or bioreactor treatment) to remove residual monomers.
References
Standard Methods for the Examination of Water and Wastewater. Surfactants, Anionic (5540). American Public Health Association.
Paria, S. (2008).[4] Surfactant-enhanced remediation of organic contaminated soil and water.[5][6][7][8] Advances in Colloid and Interface Science, 138(1), 24-58.
Scott, M. J., & Jones, M. N. (2000). The biodegradation of surfactants in the environment.[6][9][10][11][12] Biochimica et Biophysica Acta (BBA)-Biomembranes, 1508(1-2), 235-251.
Iqbal, J., et al. (2007). Micellar enhanced ultrafiltration (MEUF) for the removal of metal ions. Journal of Hazardous Materials, 144(1-2), 359-366.
OECD Guidelines for the Testing of Chemicals. Test No. 301: Ready Biodegradability.
Technical Support Center: Analytical Resolution of Undecylbenzenesulfonates (C11-LAS)
Status: Online Operator: Senior Application Scientist Case ID: LAS-C11-INT-001 Subject: Troubleshooting Interference in C11-LAS Detection (LC-MS/MS & HPLC) Welcome to the Advanced Separation Support Hub You have reached...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Online
Operator: Senior Application Scientist
Case ID: LAS-C11-INT-001
Subject: Troubleshooting Interference in C11-LAS Detection (LC-MS/MS & HPLC)
Welcome to the Advanced Separation Support Hub
You have reached the Tier 3 Technical Support guide for the analysis of Undecylbenzenesulfonates (C11-LAS) . This specific homologue of the Linear Alkylbenzene Sulfonate (LAS) family presents unique challenges due to its amphiphilic nature, isomer complexity, and susceptibility to matrix suppression in electrospray ionization (ESI).
This guide is structured to troubleshoot the three critical failure points in your workflow: Extraction Efficiency , Chromatographic Resolution , and Mass Spectrometric Specificity .
User Query: "I am seeing low recovery and high background noise when analyzing C11-LAS in wastewater/sludge. Is my extraction method failing?"
Diagnosis:
Direct injection or simple liquid-liquid extraction (LLE) often fails for C11-LAS because anionic surfactants bind strongly to cationic sites in the matrix (proteins, sludge particulates) or precipitate with calcium ions. Furthermore, "dirt" in the sample (humic acids) causes severe ion suppression.
Troubleshooting Protocol:
You must break the ionic interactions and remove the non-ionic interferences. We recommend Solid Phase Extraction (SPE) using a Weak Anion Exchange (WAX) mechanism, which is superior to standard C18 for this application.
Optimized WAX-SPE Workflow
Why this works: The WAX cartridge retains the anionic C11-LAS via electrostatic attraction, allowing you to wash away neutral and cationic interferences with organic solvents before eluting the target.
Step-by-Step Protocol:
Conditioning: Flush WAX cartridge with 3 mL Methanol, then 3 mL Water (neutral pH).
Sample Loading: Load sample (pH adjusted to ~7). Note: Add EDTA if water hardness is high to prevent Ca-LAS precipitation.
Wash 1 (Neutrals): Wash with 3 mL 25 mM Sodium Acetate (pH 4.5).
Wash 2 (Organics): Wash with 3 mL Methanol. Crucial Step: This removes non-ionic surfactants and lipids that cause isobaric interference.
Elution: Elute C11-LAS with 3 mL of Methanol containing 5% Ammonium Hydroxide . The high pH deprotonates the WAX amine groups, releasing the anionic surfactant.
Decision Tree: Selecting the Right Extraction Strategy
Figure 1: Decision matrix for selecting the appropriate extraction methodology based on sample complexity.
User Query: "My C11-LAS peak is splitting or tailing, and I suspect interference from C10/C12 homologues. How do I fix this?"
Diagnosis:
C11-LAS is not a single molecule; it is a mixture of positional isomers (e.g., 2-phenyl, 3-phenyl, 5-phenyl undecane).
Homologue Interference: C10 and C12 LAS elute near C11. If your MS resolution is low, isotopes of C10 can interfere with C11.
Isomer Splitting: On standard C18 columns, the positional isomers often partially resolve, creating a "hump" or multiple peaks rather than a sharp single peak.
Troubleshooting Protocol:
To quantify "Total C11-LAS," you often want to collapse the isomers into a single peak or fully resolve them. For standard quantification, we prioritize homologue separation.
Recommended Column Chemistry:
C18 (High Carbon Load): Good for separating C10, C11, C12 homologues.
PFP (Pentafluorophenyl): Provides alternative selectivity if aromatic interferences are present.
Optimized LC Conditions:
Parameter
Setting
Rationale
Column
C18 (e.g., 100mm x 2.1mm, 1.9 µm)
Sub-2-micron particles for UHPLC efficiency.
Mobile Phase A
Water + 10mM Ammonium Acetate
Buffer is critical. Unbuffered water causes peak tailing for sulfonates.
Mobile Phase B
Acetonitrile/Water (95:5)
High organic strength for elution.
Gradient
60% B to 90% B over 8 mins
Shallow gradient prevents co-elution of C10/C11/C12.
Flow Rate
0.3 - 0.4 mL/min
Optimized for ESI desolvation.
Expert Note: The "2-phenyl" isomer of C11-LAS is the most hydrophobic and elutes last. The "internal" isomers (e.g., 5-phenyl) elute earlier. If you see a cluster of peaks, integrate the entire range for total C11 quantification.
Module 3: Mass Spectrometry & Signal Specificity
User Query: "I am getting false positives for C11-LAS. What are the correct MRM transitions?"
Diagnosis:
Interference often comes from:
Isobaric Surfactants: Branched alkylbenzene sulfonates (ABS) vs. Linear (LAS).
In-Source Fragmentation: Higher homologues (C12) fragmenting in the source to mimic C11.
Troubleshooting Protocol:
Use Negative Mode ESI (Electrospray Ionization). Sulfonates are pre-charged anions; they ionize perfectly in negative mode.
Quantitative Transitions (MRM):
For C11-LAS (Sodium Undecylbenzenesulfonate), the parent anion [M-Na]⁻ is m/z 311 .
Target Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Specificity Note
C11-LAS
311.2
183.0
~25-30
High. Corresponds to the sulfophenyl fragment (C₆H₄SO₃⁻). Common to all LAS, but specific when paired with precursor 311.
Monitor to ensure chromatographic separation from C11.
C12-LAS
325.2
183.0
~25
Monitor to ensure chromatographic separation from C11.
Signal Pathway & Interference Logic:
Figure 2: MS/MS filtration logic to isolate C11-LAS from homologues using the m/z 311 -> 183 transition.
References & Authoritative Sources
Thermo Fisher Scientific. Automated Solid-Phase Extraction of Linear Alkylbenzene Sulfonate in Wastewater Using a Weak Anion-Exchange. (Demonstrates WAX efficiency for anionic surfactants).
1[2][3][4][5]
Shimadzu Application News. Analysis of linear alkylbenzene sulfonate in environmental water using online SPE LC system coupled with LC-MS/MS. (Provides MRM transition data and C18 column parameters).
3[2][3][4][5][6]
University of Cadiz (UCA). Monitoring Long-Chain Intermediate Products from the Degradation of Linear Alkylbenzene Sulfonates. (Details on homologue separation and sludge extraction).
2
National Institutes of Health (NIH). Matrix Effects and Ion Suppression in LC-MS. (Foundational theory on matrix interference mechanisms).
7[2][3][4]
"stability issues of linear alkylbenzene sulfonates in solution"
Welcome to the LAS (Linear Alkylbenzene Sulfonate) Technical Support Center. Your Case ID: LAS-STAB-2026 Support Level: Tier 3 (Senior Application Scientist) Status: Open Overview: The "Invisible" Variables in LAS Stabil...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the LAS (Linear Alkylbenzene Sulfonate) Technical Support Center.
Your Case ID: LAS-STAB-2026
Support Level: Tier 3 (Senior Application Scientist)
Status: Open
Overview: The "Invisible" Variables in LAS Stability
As researchers, we often treat Linear Alkylbenzene Sulfonates (LAS) as simple commodity surfactants. This is a mistake. In precision applications—such as drug formulation, protein solubilization, or quantitative environmental analysis—LAS exhibits complex phase behaviors that are frequently misdiagnosed as "degradation."
This guide does not just list problems; it explains the thermodynamic and structural causality behind them. We focus on the three most common support tickets we receive: unexplained precipitation (The Krafft Trap) , concentration loss (The Adsorption Error) , and hydrolysis concerns .
Module 1: Solubility & Phase Separation (The Krafft Trap)
User Issue: "My LAS solution was clear yesterday, but today it is cloudy/gelled, even at room temperature."
The Mechanism:
LAS is not a single molecule; it is a mixture of homologues (C10–C14 alkyl chains) and isomers (phenyl ring positions). The stability of your solution is dictated by the Krafft Point (the temperature at which surfactant solubility equals the Critical Micelle Concentration, or CMC).
The Isomer Effect: The position of the phenyl ring on the alkyl chain is the hidden variable.
High 2-phenyl isomers: The benzene ring is at the end of the chain. These are more soluble (Krafft point < 0°C).
Internal isomers (e.g., 5-phenyl): The ring is in the center. These pack more efficiently into crystals, raising the Krafft point and causing precipitation.
Troubleshooting Protocol: The Thermal Reset
Step
Action
Technical Rationale
1
Check Isomer Distribution
If your LAS is "Low 2-phenyl" (<20%), it is prone to clouding below 15°C. "High 2-phenyl" (>25%) remains clear down to 0°C.
2
The Warm-Cycle Test
Heat the solution to 50°C. If it clears, it is a Krafft issue (reversible). If it remains cloudy, it is likely Calcium precipitation (irreversible, see Module 2).
3
Cosolvent Addition
Add 5–10% Ethanol or Propylene Glycol. This disrupts the crystal lattice of internal isomers, effectively lowering the Krafft point.
Visualizing the Phase Logic:
Figure 1: Diagnostic workflow for differentiating between physical phase separation (Krafft) and chemical precipitation.
Module 2: Calcium Intolerance (The "Hard Water" Crash)
User Issue: "I diluted my LAS stock with buffer, and a white precipitate formed immediately."
The Mechanism:
LAS is notoriously sensitive to divalent cations (
, ). Unlike sulfates, sulfonates form "calcium bridges" between headgroups.
The Critical Threshold: Precipitation does not happen linearly. It occurs at a Second Critical Concentration .
The Limit: LAS can precipitate at
concentrations as low as 0.1 g/L (approx.[1] 2.5 mM) .[2] This is often lower than the calcium concentration in standard cell culture media (e.g., DMEM).
Data Table: Calcium Tolerance Limits
Surfactant Type
Calcium Tolerance (mM)
Risk Level in Bio-Assays
LAS (Linear Alkylbenzene Sulfonate)
~2.5 mM
HIGH (Precipitates in DMEM/RPMI)
AES (Alkyl Ether Sulfate)
> 100 mM
LOW
AOS (Alpha Olefin Sulfonate)
> 50 mM
MODERATE
Corrective Protocol: The Chelation Check
Prepare Buffer: Ensure all water is Milli-Q (Type 1). Standard distilled water often contains enough Ca/Mg to trigger cloudiness in high-concentration LAS.
Chelating Agent: If using LAS in hard water or cell media, you must add a chelator.
Recommendation: Add EDTA (equimolar to expected Ca2+) or Citrate.
Order of Addition: Dissolve the chelator before adding the LAS. Adding LAS to a calcium-rich solution causes immediate "shock precipitation" that is difficult to re-dissolve.
Module 3: Analytical Validity (The "Silent Loss")
User Issue: "My HPLC shows 30% less LAS than I weighed out. Is it degrading?"
The Mechanism:
It is almost certainly not chemical degradation. LAS is chemically stable against hydrolysis over the entire pH range (4–10). The missing mass is due to Adsorption .
Glassware: Positively charged metal ions on glass surfaces (silanols) bind to the anionic sulfonate head.
Plastics: The hydrophobic alkyl tail partitions into hydrophobic plastics (PP, PE, PTFE).
Experiment: The Recovery Validation
Do not trust your standard curve unless you have performed this validation.
Result: You will likely see ~10-20% loss in (A) and (B) compared to (C).
Solution:
Solvent Spike: Always prepare analytical standards with at least 10-20% Methanol or Acetonitrile . This "wets" the container walls and prevents hydrophobic adsorption.
Silanization: If using glass for trace analysis (<1 ppm), use silanized glassware to mask surface charges.
Module 4: Chemical Stability (Hydrolysis vs. Biodegradation)
FAQ: "Can I autoclave my LAS stock solution?"
Answer:Yes, with caveats.
Hydrolysis: Unlike alkyl sulfates (which hydrolyze to fatty alcohols and acid upon heating), the sulfonate C-S bond in LAS is extremely stable. It resists hydrolysis at neutral/alkaline pH even at 121°C.
Desulfonation Risk: Desulfonation (reversal of synthesis) only occurs in boiling concentrated acid (pH < 1, T > 100°C).
The Real Risk (Oxidation): Autoclaving can induce slight oxidation if trace transition metals (Fe, Cu) are present.
Mitigation: Add 0.1 mM EDTA before autoclaving to sequester metals.
FAQ: "How long can I store the solution?"
Answer:
Sterility is Key: LAS is biodegradable.[3] In non-sterile water, bacteria (e.g., Pseudomonas) will consume the alkyl chain within 1-3 weeks, leaving the sulfophenyl ring (desulfonation).
Protocol: Store 10% stock solutions (high osmotic pressure inhibits growth) or add a preservative (e.g., Sodium Azide for non-bio uses) if storing <1% solutions for >1 week.
Summary of Stability Factors
Figure 2: Overview of chemical, physical, and surface factors affecting LAS stability.
References
HERA Project. (2013). Human and Environmental Risk Assessment on ingredients of household cleaning products: LAS (Linear Alkylbenzene Sulphonate).[4] Retrieved from [Link]
Paria, S., & Khilar, K. C. (2004). A review on experimental studies of surfactant adsorption at the hydrophilic solid–water interface. Advances in Colloid and Interface Science. (Discusses adsorption mechanisms on glass).
Bovara, R., et al. (2023).[5] Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation, Second Critical Concentration and Precipitation. Molecules.[2][3][4][6][7][8][9][10] Retrieved from [Link]
Cohen, L., et al. (1995). Influence of 2-phenyl isomer content on the physical properties of linear alkylbenzene sulfonates. Journal of the American Oil Chemists' Society. (Definitive source on Krafft points).
Technical Support Center: Azanium 2-Undecylbenzenesulfonate Stability Profiling
The following technical guide serves as a specialized support resource for researchers and analytical scientists characterizing the stability profile of Azanium 2-undecylbenzenesulfonate (Ammonium 2-undecylbenzenesulfona...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide serves as a specialized support resource for researchers and analytical scientists characterizing the stability profile of Azanium 2-undecylbenzenesulfonate (Ammonium 2-undecylbenzenesulfonate).
This guide prioritizes forced degradation (stress testing) protocols relevant to pharmaceutical excipient validation and surfactant stability studies, moving beyond standard environmental biodegradation models.
Symptom: Appearance of polar impurities at lower Relative Retention Times (RRT) in RP-HPLC.
Mechanism: Radical autoxidation at the benzylic position.
Q: I am detecting new peaks with a mass shift of +14 Da and +16 Da. Is this an artifact?A: This is likely not an artifact. Under oxidative stress (e.g.,
or AIBN initiation), the alkyl chain undergoes oxidation.
+16 Da: Formation of a hydroxyl group (benzylic alcohol) or N-oxide (if amine impurities are present, but unlikely here).
+14 Da: Transformation of a methylene (
) to a carbonyl () is usually -2 Da, but if you see +14 Da, you might be observing the formation of a keto-derivative followed by chain scission or methylation artifacts if using methanol as a solvent.
Key Pathway: The benzylic carbon (C-alpha) forms a hydroperoxide, which decomposes to a ketone (tetralone-like derivative if cyclization occurs) or cleaves to form shorter chain sulfophenyl carboxylates (SPCs).
Q: How do I distinguish between chain oxidation and ring oxidation?A: Use UV-Vis ratio plots.
Chain Oxidation: The UV spectrum (210–280 nm) remains largely similar to the parent because the benzene chromophore is intact.
Ring Oxidation: If the benzene ring is hydroxylated (forming phenols/catechols), you will see a bathochromic shift (red shift) and significant changes in the
Symptom: Loss of assay without distinct "heavy" degradation peaks; increase in inorganic sulfate.
Q: My sample shows a loss of the parent peak at 80°C (Acidic pH), but I can't find the organic degradant. Where is it?A: You are likely experiencing Desulfonation .
Mechanism: In the presence of high heat and acid (e.g., 1M HCl, >60°C), the sulfonate group is hydrolyzed off the ring.
The "Invisible" Product: The organic product is 2-undecylbenzene (a neutral hydrocarbon).
Why you missed it:
It is non-polar and may elute in the solvent front or wash volume if using a standard gradient.
It lacks the ionizable sulfonate group, making it invisible in Negative ESI MS.
It is volatile and may be lost in the headspace.
Validation: Analyze the aqueous layer for inorganic sulfate (
) using Ion Chromatography (IC) or a turbidimetric test.
Module C: The "Azanium" Instability (Alkaline Stress)
Symptom: pH drift during stability studies; precipitation.
Q: Why does the pH of my formulation drop during storage at 40°C/75% RH?A: This is the Ammonia Evolution Effect .
Equilibrium:
.
The Leak: If your container is not hermetically sealed, ammonia gas escapes. This shifts the equilibrium to the right, consuming
and effectively leaving behind the protonated sulfonic acid (or lowering the pH).
Fix: Use gas-tight headspace vials or switch to a fixed counter-ion (Sodium/Potassium) for comparative stress testing to isolate the anion stability.
Visualizing the Pathways
The following diagram maps the logical flow of degradation based on stress conditions.
Figure 1: Mechanistic degradation map of Azanium 2-undecylbenzenesulfonate under ICH stress conditions.
Experimental Protocols & Data Tables
Standardized Stress Conditions Table
Use this table to design your Design of Experiment (DoE).
Stress Type
Reagent/Condition
Duration
Target Degradation
Primary Degradant(s)
Acid Hydrolysis
1.0 N HCl, 80°C
24–48 hrs
10–20%
Undecylbenzene, Sulfate
Base Hydrolysis
1.0 N NaOH, 80°C
24–48 hrs
< 5%
Ammonia (gas), Parent (stable anion)
Oxidation
3% , RT
4–24 hrs
10–20%
Benzylic ketones, Sulfophenyl Carboxylates (SPCs)
Thermal
105°C (Solid State)
7 days
Variable
Pyrolytic dimers, Desulfonation products
Photolytic
1.2M lux hrs (UV/Vis)
ICH Q1B
< 5%
Ring isomerization products
LC-MS Method Parameters for Impurity Tracking
To successfully identify the "invisible" and "polar" degradants, a dual-method approach is recommended.
Mobile Phase: A: 10mM Ammonium Acetate (pH 5.5); B: Acetonitrile.
Gradient: 10% B to 90% B over 15 min.
Detection: ESI Negative Mode (Tracks sulfonate anion).
Why: The ammonium acetate buffer suppresses ionization of weak acids but maintains the sulfonate ionization.
Method B: GC-MS (For Desulfonation Products)
Sample Prep: Liquid-Liquid extraction of the stressed sample using Hexane.
Target: 2-Undecylbenzene (Neutral).
Why: The neutral hydrocarbon formed by desulfonation will not ionize in ESI-MS and will be lost in the solvent front of HPLC.
FAQs: Expert Insights
Q: Can I use UV detection at 254 nm for all degradants?A: No. While the parent compound has a benzene ring (detectable at 210–260 nm), oxidative degradation that breaks the ring or desulfonation products may have significantly different extinction coefficients.
Recommendation: Always couple UV with Charged Aerosol Detection (CAD) or MS for mass balance calculations.
Q: Why is the "Azanium" salt used instead of Sodium?A: Azanium (Ammonium) salts are often selected for their higher solubility in organic formulations or specific ion-pairing capabilities in drug delivery. However, they introduce the risk of the "common ion effect" in buffers containing ammonium, which can suppress MS signals.
Q: I see a peak at [M-18]. Is this dehydration?A: In the context of sulfonates, [M-18] in the mass spectrum is rarely simple dehydration. It is more likely a source fragmentation artifact where
is lost (80 Da) or a specific rearrangement. Ensure your declustering potential (DP) is not too high.
References
Scott, M. J., & Jones, M. N. (2000). The biodegradation of surfactants in the environment. Biochimica et Biophysica Acta (BBA) - Biomembranes. Link
Knepper, T. P., et al. (2003). Analysis of linear alkylbenzene sulfonates and their degradation products. TrAC Trends in Analytical Chemistry. Link
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Link
Bhat, V. S., et al. (2010). Forced degradation studies of ammonium salts: Challenges and strategies. Journal of Pharmaceutical and Biomedical Analysis.
Optimization
Technical Support Center: Linear Alkylbenzene Sulfonates (LAS) Analysis
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting Analytical Challenges in LAS Quantitation Audience: Environmental Researchers & Pharmaceutical Quality Control Welcome to the LAS An...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational | Tier: Level 3 (Senior Application Support)
Topic: Troubleshooting Analytical Challenges in LAS Quantitation
Audience: Environmental Researchers & Pharmaceutical Quality Control
Welcome to the LAS Analytical Support Hub
A Note from the Senior Application Scientist:
Analyzing Linear Alkylbenzene Sulfonates (LAS) is deceptive. On the surface, it’s a standard surfactant analysis. In practice, you are fighting a three-front war: isomeric complexity , matrix suppression , and adsorption hysteresis .
LAS is not a single molecule; it is a complex mixture of homologues (
to alkyl chains) and phenyl positional isomers. If you are in drug development (cleaning validation) or environmental toxicology, your choice of extraction and column chemistry determines whether you see a single "total LAS" peak or a jagged mountain range of isomers.
This guide bypasses the textbook theory and addresses the specific failure modes we see in the field.
Module 1: Sample Preparation & Extraction
The Core Challenge: The "Calcium Bridge" & Adsorption
Context: LAS is anionic. In environmental matrices (sludge, sediment) or hard water, it forms strong hydrophobic complexes with divalent cations (
, ), effectively "locking" the surfactant onto solid particles. Standard methanol extraction often yields <50% recovery because it fails to break these bridges.
Troubleshooting Protocol: Low Recovery from Solids
Q: I am extracting LAS from sewage sludge/sediment using Methanol, but my recovery is stuck at 40-60%. What is wrong?
A: You are likely failing to disrupt the cation-surfactant bond. Methanol alone is insufficient for aged residues.
Corrective Action:
Acidification: You must lower the pH to protonate the sulfonate group or displace the cation. Add HCl to your sample to reach pH 2–3 before solvent addition.
Chelation (The "Secret Weapon"): Add EDTA (Ethylenediaminetetraacetic acid) to the extraction buffer. EDTA sequesters the
ions, releasing the LAS into the solvent.
Technique Upgrade: Passive shaking is rarely sufficient. Switch to Microwave Assisted Extraction (MAE) or Pressurized Liquid Extraction (PLE) at 100°C.
Q: My Solid Phase Extraction (SPE) cartridges clog immediately with wastewater samples.
A: LAS forms micelles and stabilizes emulsions. Standard C18 cartridges pack too tightly.
Corrective Action:
Switch Form Factor: Replace cartridges with SPE Disks (e.g., C18 or DVB disks). The larger surface area prevents channeling and clogging.
Add Methanol: Add 5-10% methanol to your water sample before loading. This disrupts micelle formation without eluting the analyte, keeping the LAS as free monomers that bind efficiently to the SPE media.
Visual Workflow: The "Calcium Bridge" Extraction Logic
Caption: Logical flow for overcoming cation-mediated sorption in solid matrices. Acidification/Chelation is the critical rate-limiting step.
Module 2: Chromatographic Separation
The Core Challenge: Homologues vs. Isomers
Context: You have a choice to make. Do you want to quantify Total LAS (one peak per homologue) or fingerprint Isomers (separate 2-phenyl, 3-phenyl, etc.)? You cannot easily do both optimized in one run.
Troubleshooting Protocol: Peak Shape & Resolution
Q: My LAS peaks are splitting and tailing. I can't integrate them consistently.
A: You are likely seeing partial isomer separation on a column that is "too good" for total quantitation, combined with secondary silanol interactions.
Corrective Action:
Column Choice:
For Total Quantitation: Use a C8 column (instead of C18). The shorter alkyl chain has less shape selectivity, often collapsing the isomers into a single, sharper homologue peak (
, , etc.).
For Isomer Profiling: Use a Porous Graphitic Carbon (PGC) or a specialized C18 with high carbon load. These will resolve the internal vs. external phenyl isomers.
Mobile Phase Modifier: Ensure you are using Ammonium Acetate (5-10 mM) . The ammonium ion pairs with the sulfonate group, improving peak shape. Never use pure water/acetonitrile without a modifier for ionic surfactants.
Q: I see "ghost peaks" in my blank runs.
A: LAS is ubiquitous. It is in the detergent used to wash your glassware and the degasser of your HPLC.
Corrective Action:
The "Delay Column" Trick: Install a small C18 guard column between the pump and the injector . This traps the system's background LAS. The background peak will elute after your gradient delay, separated from your actual sample peak.
Module 3: Mass Spectrometry (LC-MS/MS)
The Core Challenge: Ion Suppression
Context: In ESI(-) mode, LAS ionizes well (m/z 297, 311, 325, 339). However, in wastewater or cleaning validation swabs, co-eluting matrix components (humic acids, proteins) compete for charge, suppressing the LAS signal.
Troubleshooting Protocol: Quantification Accuracy
Q: My calibration curve is linear (
), but my QC checks in matrix are failing (-40% bias).
A: You have severe ion suppression. Your external standard (in clean solvent) does not reflect the ionization environment of the sample.
Corrective Action:
Mandatory Internal Standards: You must use isotopically labeled LAS (
-LAS or Deuterated LAS).
Why? The labeled standard co-elutes exactly with the analyte and suffers the exact same suppression. If the signal drops 40%, the ratio remains constant.
Matrix-Matched Calibration: If labeled standards are too expensive, prepare your calibration curve inside a blank matrix extract (e.g., extracted clean sludge or blank swab solution).
Data Summary: Common LAS Ions & Transitions
Homologue
Precursor Ion (m/z) [M-H]-
Common Fragment (m/z)
Diagnostic Use
C10-LAS
297
183
Quantifier (Sulfophenyl)
C11-LAS
311
183
Quantifier
C12-LAS
325
183
Quantifier
C13-LAS
339
183
Quantifier
SPC
220-250
Varies
Short-chain degradation products
Note: The m/z 183 fragment corresponds to the styrene sulfonate ion, common to all homologues.
Module 4: Cleaning Validation (Pharma Focus)
The Core Challenge: Swab Recovery
Context: In drug development, LAS is often a residue from cleaning agents (detergents). The FDA requires proof that you can recover it from stainless steel surfaces.
Q: I cannot recover LAS from stainless steel coupons during method validation (Recovery < 70%).
A: LAS dries into a "hard water" film on steel, especially if the rinse water contained calcium.
Corrective Action:
Swab Solvent: Do not use water. Use 50:50 Methanol:Water . The organic portion is required to solvate the alkyl chain.
TOC vs. HPLC:
If you only need to prove "cleanliness," Total Organic Carbon (TOC) is often superior to HPLC because it detects all carbon residues and is less sensitive to isomer variations.
If HPLC is required for specificity, ensure the swab is sonicated for at least 20 minutes to fully desorb the surfactant.
Visual Workflow: Troubleshooting Decision Tree
Caption: Diagnostic logic for isolating the root cause of analytical failure in LAS workflows.
References
US Environmental Protection Agency (EPA). (1995).[1] Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Link[2]
Villar, P., et al. (2009).[3] New rapid methods for determination of total LAS in sewage sludge by high performance liquid chromatography (HPLC) and capillary electrophoresis (CE).[4] Journal of Chromatography A. Link
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: C8 vs C18. Link
Separation Science. (2024). C8 vs C18 Column: Which Should You Choose for Surfactant Analysis?Link
Shimadzu Application News. (2013). Analysis of linear alkylbenzene sulfonate in environmental water using online SPE LC system coupled with LC-MS/MS. Link
Technical Support Center: Azanium 2-Undecylbenzenesulfonate Stability
Introduction: Understanding Azanium 2-Undecylbenzenesulfonate Azanium 2-undecylbenzenesulfonate is a specific salt of a linear alkylbenzene sulfonate (LAS). LAS are anionic surfactants widely used in various formulations...
Azanium 2-undecylbenzenesulfonate is a specific salt of a linear alkylbenzene sulfonate (LAS). LAS are anionic surfactants widely used in various formulations due to their excellent detergent properties. The molecule consists of a hydrophobic undecylbenzene tail and a hydrophilic sulfonate head group. The "azanium" (NH₄⁺) cation is the counter-ion to the negatively charged sulfonate group.
For researchers and formulators, understanding the chemical stability of this molecule, particularly in response to pH, is critical for ensuring product efficacy, safety, and shelf-life. This guide provides an in-depth analysis of pH effects, a validated experimental protocol for stability testing, and a comprehensive troubleshooting section to address common challenges.
Core Topic: The Effect of pH on LAS Stability
Linear alkylbenzene sulfonates are generally stable compounds, especially within a neutral to moderately alkaline or acidic pH range (typically pH 4-9).[1] However, their stability can be compromised under extreme pH conditions, primarily through hydrolysis of the sulfonate group from the aromatic ring.
Acidic Conditions (pH < 4): Under strongly acidic conditions, the sulfonate group (-SO₃⁻) can be protonated to form a sulfonic acid group (-SO₃H). This protonation makes the carbon-sulfur (C-S) bond more susceptible to cleavage. While LAS show high stability at pH 4, significant degradation is generally not observed unless under harsh acidic conditions (e.g., pH < 3) combined with elevated temperatures.[1][2]
Neutral Conditions (pH 6-8): In this range, azanium 2-undecylbenzenesulfonate exhibits maximum stability. The sulfonate group remains ionized, and the C-S bond is chemically robust.
Alkaline Conditions (pH > 9): LAS are also highly stable in alkaline solutions.[3] Hydrolysis under alkaline conditions, involving nucleophilic attack by a hydroxide ion on the sulfur atom, is a known reaction for some sulfonate esters but is significantly less favorable for aryl sulfonates like LAS.[4][5][6] Degradation typically requires extreme pH (e.g., >11) and high temperatures to proceed at a noticeable rate.
The primary degradation pathway at extreme pH involves the cleavage of the C-S bond, resulting in the formation of undecylbenzene and sulfate or sulfonic acid.
Logical Diagram: pH-Dependent Degradation
The following diagram illustrates the stability profile of azanium 2-undecylbenzenesulfonate as a function of solution pH.
Caption: Logical flow of pH impact on LAS stability.
Experimental Protocol: pH Stability Assessment
This section provides a robust, self-validating protocol for determining the stability of azanium 2-undecylbenzenesulfonate in aqueous solutions across a range of pH values. This protocol is based on established guidelines for chemical stability testing.[7][8][9]
Objective
To quantify the degradation of azanium 2-undecylbenzenesulfonate over time at various pH levels and temperatures.
Prepare a 1 mg/mL stock solution of azanium 2-undecylbenzenesulfonate in methanol.
Ensure complete dissolution, using sonication if necessary.[12]
2. Preparation of Test Solutions:
For each pH buffer (2, 4, 7, 10, 12), pipette 9.9 mL into a series of labeled glass vials.
Add 100 µL of the 1 mg/mL stock solution to each vial to achieve a final concentration of 10 µg/mL. This creates the "Time 0" samples for each pH condition.
Prepare two sets of these vials for incubation at 25°C and 50°C.
3. Incubation and Sampling:
Place the sets of vials into their respective incubators (25°C and 50°C).
Immediately withdraw an aliquot from each "Time 0" vial for analysis.
Withdraw aliquots from each vial at subsequent time points (e.g., 24, 48, 96, and 168 hours).
If analyzing samples from acidic or basic conditions, neutralize the aliquot with an equimolar amount of base or acid, respectively, before HPLC analysis to prevent damage to the column.[7]
4. Analytical Method (HPLC-UV):
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[13]
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v) containing an ion-pairing agent like 0.05 M sodium perchlorate.[13] The pH of the mobile phase should be controlled, often around neutral.[13]
Quantification: Analyze each sample and quantify the peak area corresponding to the parent compound.
5. Data Analysis:
Calculate the percentage of the initial compound remaining at each time point for each pH and temperature condition using the formula:
% Remaining = (Peak Area at time_x / Peak Area at time_0) * 100
Plot the % remaining versus time for each condition.
Determine the half-life (t₁/₂) if significant degradation (>10-15%) is observed.
Experimental Workflow Diagram
Caption: Workflow for pH stability testing of LAS.
Data Presentation: Expected Stability Profile
The following table summarizes hypothetical data from a pH stability study, illustrating the expected trends.
pH
Temperature
% Remaining (24h)
% Remaining (96h)
% Remaining (168h)
Stability Assessment
2.0
25°C
99.5%
98.2%
96.5%
Stable
2.0
50°C
95.1%
85.4%
74.3%
Degradation Observed
4.0
25°C
>99.9%
99.8%
99.5%
Very Stable
4.0
50°C
99.6%
98.9%
97.8%
Stable
7.0
25°C
>99.9%
>99.9%
>99.9%
Very Stable
7.0
50°C
>99.9%
99.7%
99.2%
Very Stable
10.0
25°C
>99.9%
99.8%
99.4%
Very Stable
10.0
50°C
99.5%
98.5%
97.1%
Stable
12.0
25°C
99.2%
97.9%
96.1%
Stable
12.0
50°C
94.3%
83.1%
70.8%
Degradation Observed
Troubleshooting & FAQs
This section addresses common issues encountered during the stability testing of azanium 2-undecylbenzenesulfonate.
Q1: My compound appears to be degrading rapidly at pH 7. What could be the cause?
A1: This is highly unexpected as LAS are very stable at neutral pH.[1] Consider these possibilities:
Microbial Degradation: If your buffers are not sterile or have been stored improperly, microbial growth could be degrading the surfactant. LAS are designed to be biodegradable.[14] Filter-sterilize your buffers and use sterile vials.
Oxidative Degradation: Check if your solution is exposed to oxidizing agents or metal ions that can catalyze oxidation. While less common for LAS, it's a possibility. Ensure high-purity water and reagents are used.
Photodegradation: Are your samples exposed to light, especially UV light? Conduct the experiment in amber vials or protect them from light to rule out photodegradation.[9]
Q2: I am seeing precipitation or cloudiness in my sample vials, especially at low pH. How do I handle this?
A2: Precipitation at low pH can occur because the protonated sulfonic acid form (-SO₃H) is less soluble in water than the ionized sulfonate salt (-SO₃⁻).
Solubility Limit: You may have exceeded the solubility limit of the protonated form. Try running the experiment at a lower concentration.
Analysis: If precipitation is unavoidable, you must dissolve the entire sample (including precipitate) in a solvent like methanol before analysis to get an accurate reading of the total compound amount. Failure to do so will lead to an artificial and incorrect measurement of degradation.
Q3: My HPLC peak shape is poor (tailing or fronting) for the LAS compound. How can I improve it?
A3: Poor peak shape is common for surfactants.
Ion-Pairing Agent: Ensure you are using an ion-pairing agent like sodium perchlorate or an ion-suppressing agent like trifluoroacetic acid (TFA) in your mobile phase.[15] This helps to form a neutral complex with the sulfonate, leading to better interaction with the C18 stationary phase and improved peak symmetry.
Mobile Phase pH: The pH of your mobile phase can affect peak shape. Adjusting the pH slightly (e.g., with acetate or phosphate buffer) can sometimes improve chromatography.
Column Overload: Injecting too high a concentration can cause peak fronting. Try diluting your sample further.
Q4: I see multiple peaks in my chromatogram for the LAS standard, even at Time 0. Is my standard impure?
A4: Not necessarily. Commercial LAS are typically complex mixtures of isomers and homologues.[11]
Isomers: The undecyl group can be attached to the benzene ring at different positions (2-phenyl, 3-phenyl, etc.). These positional isomers will have slightly different retention times.
Homologues: The starting material may contain different alkyl chain lengths (e.g., C10, C12, C13 in addition to C11).
Quantification: For stability studies, it is often acceptable to sum the peak areas of all related LAS isomers to represent the "total LAS" concentration.[10] Ensure you apply this method consistently across all time points.
Q5: How can I confirm that the loss of the parent peak is due to hydrolysis into undecylbenzene?
A5: The best method is to use a mass spectrometry (MS) detector coupled with your LC (LC-MS).
Mass-to-Charge Ratio: Set the MS to look for the mass-to-charge ratio (m/z) of the expected degradation product, undecylbenzene.
Confirmation: If you observe a decrease in the ion signal for azanium 2-undecylbenzenesulfonate that corresponds with an increase in the signal for undecylbenzene, this provides strong evidence for the proposed degradation pathway.
References
Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC. (2002).
Trace Determination of Linear Alkylbenzene Sulfonates: Application in Artificially Polluted Soil—Carrots System. (2012). Journal of Analytical Methods in Chemistry. [Link]
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (2013). The Journal of Organic Chemistry. [Link]
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. (1968). Journal of the Chemical Society B: Physical Organic. [Link]
The stability of non-ionic surfactants and linear alkylbenzene sulfonates in a water matrix and on solid-phase extraction cartridges. (2000). Journal of Chromatography A. [Link]
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
Stability testing of existing active substances and related finished products. World Health Organization. [Link]
Method development for analysis of linear and branched alkyl benzene sulfonates. (2015). ResearchGate. [Link]
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. [Link]
Biodegradation of Linear Alkylbenzene Sulfonates (LAS): A Mini Review. (2021). Bioremediation Science & Technology Research. [Link]
SIAR for CAS No. 27176-87-0: Dodecylbenzenesulfonic acid. Organisation for Economic Co-operation and Development (OECD). [Link]
Technical Support Center: High-Concentration Undecylbenzenesulfonate Handling
Subject: Viscosity Reduction & Phase Management for Concentrated C11-LAS Systems Ticket ID: LAS-C11-VISC-001 Support Level: Tier 3 (Senior Application Scientist) Core Directive: The "Gelling Paradox" Welcome to the Advan...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Viscosity Reduction & Phase Management for Concentrated C11-LAS Systems
Ticket ID: LAS-C11-VISC-001
Support Level: Tier 3 (Senior Application Scientist)
Core Directive: The "Gelling Paradox"
Welcome to the Advanced Surfactant Support Center. You are likely here because your concentrated undecylbenzenesulfonate (C11-LAS) solution—a standard workhorse in drug delivery and detergency—has unexpectedly transformed into an immobile gel or a birefringent paste.
The Problem: At concentrations >30% (w/w), C11-LAS does not behave like a simple solute. It enters the Lyotropic Liquid Crystal (LLC) region. The high viscosity is not due to molecular weight, but to the formation of ordered Hexagonal (
) or Lamellar () phases.
The Solution: You cannot simply "dilute" your way out without losing active content. You must disrupt the inter-micellar packing order using Hydrotropes , Cosolvents , or Counter-ion exchange .
Phase Behavior & Diagnostics (The "Why")
Before applying a fix, you must identify the phase. Use this diagnostic guide to classify your material.
Diagnostic Workflow
Figure 1: Diagnostic decision tree for identifying surfactant phases based on visual and optical properties.
Troubleshooting Guides (Q&A)
Issue 1: "My 40% solution is a solid gel. Heating it helps, but it gels again upon cooling."
Diagnosis: You are stuck in the Hexagonal (
) Phase . The cylindrical micelles are packed so tightly in a hexagonal array that they cannot slide past one another.
Corrective Action: Hydrotropic Disruption
Do not rely on heat alone; it degrades the drug/surfactant over time. You need a Hydrotrope .
Mechanism: These short-chain sulfonates insert themselves between the C11-LAS heads, increasing the effective surface area per head group (
). This lowers the Critical Packing Parameter (CPP) , forcing the transition from rigid cylinders back to mobile spheres or flexible rods.
Protocol:
Add SXS (40% active solution) to your mix.
Target a ratio of 1:4 (SXS:LAS) initially.
Result: Viscosity should drop by 2-3 orders of magnitude (e.g., from 10,000 cP to 100 cP).
Issue 2: "I added NaCl to reduce viscosity, but it got thicker."
Diagnosis: You are on the wrong side of the Salt Curve .
The Science: Initially, adding electrolyte (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
) screens the electrostatic repulsion between head groups. This allows micelles to pack tighter, promoting the transition from spherical () to Hexagonal () or Lamellar ().
The "Salt Curve" Phenomenon:
Low Salt: Viscosity increases (Sphere
Rod transition).
Medium Salt: Maximum Viscosity (Liquid Crystal formation).
High Salt: Phase separation (Salting out).
Corrective Action:
Stop adding NaCl. Switch to a Chaotropic Agent (like Urea) or a solvent that reduces the dielectric constant (Ethanol, Propylene Glycol). These disrupt the water structure supporting the liquid crystal lattice.
Issue 3: "The solution is pumpable but hazy/opaque."
Diagnosis: Likely Lamellar (
) Phase or localized precipitation.
Check: Is the haze birefringent (glowing under cross-polarized light)?
Yes: It is a Lamellar dispersion. This is often shear-thinning (thixotropic). If your pump can handle it, this may be acceptable.
No: It is likely precipitated surfactant (Kraft point issue).
Corrective Action:
Counter-ion Exchange: If you are using Sodium C11-LAS, switch to Ammonium or Monoethanolamine (MEA) salts.
Why? Bulky counter-ions (like MEA) prevent the tight packing required for the solid/gel phases, effectively suppressing the Kraft point and expanding the isotropic liquid region.
Comparative Data: Viscosity Modifiers
The following table summarizes the efficiency of various additives in reducing the viscosity of a 45% C11-LAS paste.
Objective: To determine the exact concentration of SXS required to break the gel phase of a 40% C11-LAS solution.
Materials:
Concentrated C11-LAS (Paste/Gel)
Sodium Xylene Sulfonate (40% solution)
Overhead stirrer (High torque)
Rheometer (Cone & Plate) or Brookfield Viscometer
Step-by-Step Workflow:
Baseline Prep: Weigh 100g of C11-LAS paste into a beaker. Maintain temperature at 25°C.
Initial Measurement: Measure viscosity at shear rate
. (Expect >10,000 cP).
Titration:
Add SXS solution in increments of 1% (w/w).
Mix thoroughly for 5 minutes after each addition.
Note: The mixture may briefly whiten before clearing.
Observation: Record the point where the gel "breaks" (transitions from non-flowing to flowing).
Validation: Measure viscosity. The MHC is the point where viscosity plateaus at <500 cP.
Mechanism Visualization
Figure 2: Mechanistic pathway of hydrotrope-induced viscosity reduction.
References
Stewart, J. A., et al. (2011). Phase Behavior of Lyotropic Liquid Crystals in Linear Alkylbenzene Sulphonate (LAS) Systems. Taylor & Francis. Link
Moreno, A., & Cohen, L. (2015). Influence of structure and counterions on physicochemical properties of linear alkylbenzene sulfonates. Journal of Surfactants and Detergents. Link
Varade, D., & Bahadur, P. (2004). Effect of hydrotropes on the aqueous solution behavior of surfactants. Journal of Surfactants and Detergents. Link
El Maangar, A., et al. (2022). Decreasing viscosity and increasing accessible load by replacing classical diluents with a hydrotrope.[1] Frontiers in Chemical Engineering. Link
Disclaimer: This guide is for research and development purposes. Always consult the Safety Data Sheet (SDS) for specific handling requirements of alkylbenzene sulfonates.
Comparative Study: Linear (LAS) vs. Branched (BAS) Alkylbenzene Sulfonates
Executive Summary The transition from Branched Alkylbenzene Sulfonates (BAS/ABS) to Linear Alkylbenzene Sulfonates (LAS) represents one of the most significant "Green Chemistry" shifts in industrial history. While both s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The transition from Branched Alkylbenzene Sulfonates (BAS/ABS) to Linear Alkylbenzene Sulfonates (LAS) represents one of the most significant "Green Chemistry" shifts in industrial history. While both serve as anionic surfactants, their performance, environmental fate, and suitability for pharmaceutical formulations differ radically due to a single structural variable: alkyl chain linearity .
For the formulation scientist, the choice between linear and branched architectures is a trade-off between packing efficiency (Linear) and solubility/wetting speed (Branched). This guide provides a data-driven comparison to assist in excipient selection and environmental risk assessment.
Molecular Architecture & Mechanism
The core difference lies in the hydrophobic tail.[1] Both molecules share a hydrophilic sulfonate head group and a benzene ring, but the alkyl chain dictates their physicochemical destiny.
LAS (Linear): Contains a straight alkyl chain (typically
). This linearity allows for tight molecular packing at interfaces and within micelles.
BAS (Branched): Historically derived from propylene tetramers, resulting in a highly branched
The Biodegradability Mechanism (The "Hard" vs. "Soft" Detergent)
The primary reason BAS was phased out of consumer detergents in the 1960s was its resistance to biodegradation.
LAS Mechanism: Bacteria degrade LAS via
-oxidation (terminal carbon) followed by -oxidation (stepwise cleavage of 2-carbon units). The linear chain fits perfectly into the enzyme's active site.
BAS Mechanism: The quaternary carbons at the branch points act as a "molecular gate," sterically hindering the enzymes required for
-oxidation. This results in persistence, leading to the historical phenomenon of "foaming rivers."
Visualization: Biodegradation Pathways
Figure 1: Mechanistic divergence in biodegradation. Linear chains facilitate enzymatic cleavage, while branched chains physically block the active site.
Physicochemical Performance Data
For drug delivery and formulation, the Critical Micelle Concentration (CMC) and Kraft Point are the Critical Quality Attributes (CQAs).
Comparative Data Table
Property
Linear (LAS)
Branched (BAS/ABS)
Implications for Formulation
CMC ()
Lower ( for )
Higher ()
LAS forms micelles at lower concentrations, making it a more efficient solubilizer.
Surface Tension
Lower minimum ()
Higher dynamic wetting
LAS packs tighter at the interface, lowering surface tension more effectively at equilibrium.
Solubility (Kraft Point)
Higher Kraft Point
Lower Kraft Point
BAS is more soluble at low temps because branching disrupts crystal lattice formation.
Biodegradability
(Readily Biodegradable)
(Recalcitrant)
LAS is mandatory for eco-compliant formulations.
Acute Toxicity (Fish)
High ()
Moderate to High
LAS is acutely toxic due to membrane disruption but does not bioaccumulate due to rapid degradation.
Interpretation for Drug Development[2]
Solubilization: If the goal is to solubilize a hydrophobic Active Pharmaceutical Ingredient (API), LAS is superior due to its lower CMC and tighter micellar packing, which creates a more stable hydrophobic core.
Cold-Process Stability: If the formulation must remain clear at low temperatures, BAS (or modified branched variants) may offer better physical stability due to the disruption of the crystal lattice (lower Kraft point).
Experimental Protocols
To validate these properties in your lab, use the following self-validating protocols.
Protocol A: Determination of CMC (Conductivity Method)
Objective: Determine the precise concentration at which micelles form.
Principle: Below CMC, surfactant exists as free ions (high conductivity slope). Above CMC, they aggregate; micelles are less mobile than free ions, causing a "break" in the conductivity vs. concentration slope.
Preparation: Prepare a
stock solution of the surfactant in ultrapure water.
Setup: Calibrate a conductivity meter (e.g., Mettler Toledo) at
. Critical: Temperature fluctuations alter micellization entropy.
Titration: Add aliquots of stock to
water under constant stirring.
Measurement: Record conductivity (
) after stabilization (approx. 2 mins per addition).
Analysis: Plot
vs. Concentration. The intersection of the two linear regression lines is the CMC.[2][3]
Objective: Quantify aerobic biodegradability for environmental compliance.
Method: Manometric Respirometry.[4][5]
Workflow Diagram:
Figure 2: Workflow for OECD 301F Manometric Respirometry test. This "closed bottle" method is preferred for volatile or insoluble substances.
Conclusion & Recommendations
For modern applications, LAS is the industry standard primarily due to its environmental safety profile. However, the researcher must not overlook the structure-property relationship:
Select LAS for maximum detergency, solubilization of hydrophobic drugs, and regulatory compliance.
Select Branched variants (or co-surfactants) only when low-temperature solubility is the limiting factor, and ensure environmental containment is not required.
References
OECD Guidelines for the Testing of Chemicals. (1992). Test No. 301: Ready Biodegradability.[6][7] OECD Publishing. [Link]
HERA Project. (2013). Human and Environmental Risk Assessment on ingredients of household cleaning products: LAS (Linear Alkylbenzene Sulphonate).[8][9][10][11][12][Link]
Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena (4th ed.). Wiley.
Scott, M. J., & Jones, M. N. (2000). The biodegradation of surfactants in the environment.[5][13][14][15] Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
A Comparative Guide to Validating the Purity of Synthesized Azanium 2-Undecylbenzenesulfonate
For researchers, scientists, and drug development professionals, the purity of synthesized active pharmaceutical ingredients (APIs) and excipients is paramount. This guide provides an in-depth technical comparison of ana...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the purity of synthesized active pharmaceutical ingredients (APIs) and excipients is paramount. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of synthesized azanium 2-undecylbenzenesulfonate, a member of the linear alkylbenzene sulfonate (LAS) class of anionic surfactants. The performance of this compound is critically dependent on its purity, as residual starting materials, byproducts, and isomers can significantly alter its physicochemical properties and biological activity.[1][2]
This document will explore the causality behind the selection of various analytical techniques, present detailed, self-validating experimental protocols, and provide a framework for interpreting the resulting data.
The Critical Nature of Purity for Azanium 2-Undecylbenzenesulfonate
Azanium 2-undecylbenzenesulfonate, an ammonium salt of 2-undecylbenzenesulfonic acid, is synthesized through the sulfonation of 2-undecylbenzene, followed by neutralization with ammonia.[2] Potential impurities that can arise from this process include:
Unreacted 2-undecylbenzene: A non-polar starting material that can impact the surfactant's emulsifying properties.
Isomers of undecylbenzenesulfonate: The position of the phenyl group on the linear alkyl chain can vary, leading to a mixture of isomers which may have different toxicological profiles and biodegradability.[1]
Sulfones: Byproducts of the sulfonation reaction that can be difficult to remove.
Polysulfonated compounds: Over-sulfonation can lead to di- and tri-sulfonated species, altering the molecule's charge and solubility.
Inorganic salts: Residual acids or bases from the synthesis and neutralization steps.[3]
The presence of these impurities can have significant consequences in a research or pharmaceutical context, potentially leading to inconsistent experimental results, failed drug formulations, or unforeseen toxicity. Therefore, a multi-faceted analytical approach is essential for comprehensive purity validation.
Comparative Analysis of Purity Validation Techniques
A combination of chromatographic and spectroscopic techniques is recommended for a thorough assessment of the purity of synthesized azanium 2-undecylbenzenesulfonate. Each method provides unique and complementary information.
Analytical Technique
Principle
Information Provided
Advantages
Limitations
Relevant Standards
High-Performance Liquid Chromatography (HPLC)
Differential partitioning of analytes between a stationary phase and a mobile phase.[4]
Quantitative purity, detection and quantification of isomers and organic impurities.[5][6]
High sensitivity and resolution, can be coupled with various detectors (UV, FLD, MS).[4][7][8]
Requires method development, may not detect inorganic salts.
A logical and systematic workflow ensures that all aspects of the compound's purity are assessed. The following diagram illustrates a recommended approach, starting with fundamental checks and progressing to more detailed analyses.
Caption: A comprehensive workflow for the purity validation of synthesized azanium 2-undecylbenzenesulfonate.
This protocol outlines a robust HPLC method for the separation and quantification of azanium 2-undecylbenzenesulfonate and its potential organic impurities.[4][6][19][20]
1. Instrumentation and Columns:
HPLC system with a gradient pump, autosampler, and a UV detector. An LC-MS system can also be used for enhanced impurity identification.[8][21]
Reversed-phase C8 or C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). A C8 column may provide better separation of the main isomers without resolving all branched states, simplifying quantification.[5]
2. Reagents and Standards:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Ammonium formate or sodium perchlorate (for use as a buffer or ion-pairing agent)[19][22]
High-purity reference standard of azanium 2-undecylbenzenesulfonate (if available).
3. Chromatographic Conditions:
Mobile Phase A: 20 mM Ammonium formate in water
Mobile Phase B: Acetonitrile
Gradient Program:
0-5 min: 40% B
5-25 min: 40% to 90% B
25-30 min: 90% B
30.1-35 min: 40% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Detection: UV at 225 nm
4. Sample and Standard Preparation:
Standard Solution: Accurately weigh and dissolve the reference standard in the initial mobile phase composition (60:40 Water:Acetonitrile) to a concentration of 1 mg/mL.
Sample Solution: Prepare the synthesized azanium 2-undecylbenzenesulfonate sample in the same manner as the standard solution.
5. Analysis and Data Interpretation:
Inject a blank (mobile phase), the standard solution, and the sample solution.
Identify the peak corresponding to azanium 2-undecylbenzenesulfonate in the sample chromatogram by comparing its retention time to that of the standard.
Calculate the purity of the sample using the area percent method, assuming all components have a similar response factor at the detection wavelength. For higher accuracy, a calibration curve should be generated using the reference standard.
Any additional peaks in the chromatogram represent potential impurities. These can be further investigated using LC-MS to determine their molecular weights.[14][23]
Data Interpretation and Comparison
The following tables illustrate the expected analytical data for a high-purity sample of azanium 2-undecylbenzenesulfonate compared to a sample containing common impurities.
Table 1: Comparison of Analytical Data for Pure vs. Impure Samples
Analytical Technique
High-Purity Sample (>99%)
Impure Sample
Interpretation of Impure Sample Data
HPLC (Area %)
Main peak > 99%
Main peak ~90%, multiple smaller peaks
Presence of unreacted starting materials, isomers, or byproducts.
¹H NMR (CDCl₃)
Characteristic peaks for the aromatic protons (doublets around 7-8 ppm), the alkyl chain protons, and the ammonium protons.
Additional peaks in the aliphatic or aromatic regions.
Indicates the presence of organic impurities with different chemical structures.
Mass Spectrometry (ESI-)
Major peak at m/z corresponding to the undecylbenzenesulfonate anion.
Additional peaks at different m/z values.
Suggests the presence of compounds with different molecular weights (e.g., sulfones, polysulfonated species).
Elemental Analysis
%C, %H, %N, %S values within ±0.4% of the theoretical values.
Significant deviation from theoretical values.
Indicates the presence of inorganic salts or impurities with a different elemental composition.
Table 2: Analytical Signatures of Common Impurities
Impurity
Expected HPLC Retention Time
¹H NMR Signature
Mass Spectrometry (ESI-) m/z
2-Undecylbenzene
Later than the main peak (more non-polar)
Absence of sulfonate group shifts, characteristic alkyl and aromatic signals.
Not ionized in ESI- mode.
Positional Isomers
Peaks eluting close to the main peak.
Similar spectra, with subtle shifts in the signals of protons near the phenyl group.
Same m/z as the main component.
Sulfones
May elute near the main peak.
Different aromatic splitting patterns and chemical shifts.
Higher m/z than the main component.
Inorganic Salts
Not detected by RP-HPLC with UV detection.
Not detected.
Not detected.
Comparison with Alternative Anionic Surfactants
The purity validation of azanium 2-undecylbenzenesulfonate can be benchmarked against other common anionic surfactants.
Sodium Dodecyl Sulfate (SDS): A simpler structure with no aromatic ring. Purity is often assessed by the absence of a minimum in the surface tension vs. concentration curve around the critical micelle concentration (CMC), which indicates the presence of surface-active impurities like dodecyl alcohol.
Sodium Laureth Sulfate (SLES): A mixture of ethoxylated homologs. Purity analysis is more complex due to the distribution of ethoxylate chain lengths, often requiring specialized chromatographic techniques.
The analytical challenges presented by azanium 2-undecylbenzenesulfonate, particularly the presence of positional isomers, make a high-resolution separation technique like HPLC essential for a complete purity profile.
Conclusion
Validating the purity of synthesized azanium 2-undecylbenzenesulfonate requires a multi-pronged analytical approach. While techniques like potentiometric titration and elemental analysis provide a good overview of the bulk purity, they lack the specificity to identify and quantify individual organic impurities. High-Performance Liquid Chromatography, especially when coupled with mass spectrometry, offers the most comprehensive assessment of purity, capable of separating isomers and identifying unknown byproducts. For unambiguous structural confirmation, Nuclear Magnetic Resonance spectroscopy remains the gold standard.
By employing the integrated workflow and detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently ascertain the purity of their synthesized material, ensuring the reliability and reproducibility of their work.
References
Reemtsma, T. (1996). Determination of Alkylbenzenesulfonates in Recent Sediments by Gas Chromatography/Mass Spectrometry. Analytical Chemistry, 68(20), 3557-3564. ([Link])
University of Huddersfield Repository. (n.d.). Analytical Methods for the Determination of Surfactants in Surface Water. ([Link])
Trehy, M. L., Gledhill, W. E., & Orth, R. G. (1990). Determination of linear alkylbenzenesulfonates and dialkyltetralinsulfonates in water and sediment by gas chromatography/mass spectrometry. Analytical Chemistry, 62(22), 2581-2586. ([Link])
International Programme on Chemical Safety. (1996). Linear alkylbenzene sulfonates and related compounds (EHC 169, 1996). ([Link])
Annunziata, O., & Barbarella, G. (1994). 33S NMR Spectroscopy. 2. Substituent Effects on 33S Chemical Shifts and Nuclear Quadrupole Coupling Constants in 3- and 4-Substituted Benzenesulfonates. Correlation between Chemical Shifts and Nuclear Quadrupole Coupling Constants. The Journal of Organic Chemistry, 59(15), 4149-4153. ([Link])
The Royal Society of Chemistry. (n.d.). Supplementary Information. ([Link])
Popa, G., Toloman, D., & Vlase, T. (2011). The determination of the linear alkylbenzene sulfonate isomers in water samples by gas-chromatography/mass spectrometry. Journal of Chromatography A, 1218(2), 343-349. ([Link])
González-Mazo, E., Forja, J. M., & Gómez-Parra, A. (1998). Monitoring Long-Chain Intermediate Products from the Degradation of Linear Alkylbenzene Sulfonates in the Marine Environment by High-Performance Liquid Chromatography/Fluorescence/Mass Spectrometry. Environmental Science & Technology, 32(11), 1636-1641. ([Link])
ASTM International. (2003). ASTM D2357-74(2003) - Standard for Qualitative Classification of Surfactants by Infrared Absorption. ([Link])
Akyüz, M., & Roberts, D. J. (2002). Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC. Turkish Journal of Chemistry, 26(5), 669-678. ([Link])
Arbeláez, P., Borrull, F., Pocurull, E., & Bagán, H. (2024). Quantification of linear alkylbenzene sulphonates in complex sludge samples. Talanta, 279, 126442. ([Link])
iTeh Standards. (1996). ISO 7875-1:1996 - Water quality — Determination of surfactants — Part 1: Determination of anionic surfactants by measurement of the methylene blue index (MBAS). ([Link])
Universal Oil Products. (2025). Linear Alkyl Benzene Explained: Production, Properties, and Industrial Applications. ([Link])
National Center for Biotechnology Information. (n.d.). Benzenesulfonate. PubChem Compound Database. ([Link])
ASTM International. (2011). D2357 – 11 - Standard for Qualitative Classification of Surfactants by Infrared Absorption. ([Link])
iTeh Standards. (1984). ISO 7875-2:1984 - Water quality — Determination of surfactants — Part 2: Determination of non-ionic surfactants using Dragendorff reagent. ([Link])
Mastrad Test Systems. (n.d.). ASTM D971-12 Standard Test Method for Interfacial Tension, Digital Tensiometer. ([Link])
ASTM International. (2009). D2024 - 09 Standard Test Method for Cloud Point of Nonionic Surfactants. ([Link])
ResearchGate. (2016). How we purify surfactants ....and what analytical technique we can use to estimate its purity?. ([Link])
University of Technology, Iraq. (n.d.). Element analysis. ([Link])
Infinita Lab. (n.d.). EN 903 Anionic Surfactant Testing in Water. ([Link])
International Organization for Standardization. (1984). ISO 7875-2:1984 Water quality - Determination of surfactants - Part 2: Determination of non-ionic surfactants using Dragendorff reagent. ([Link])
The Japan Society for Analytical Chemistry. (n.d.). ANALYTICAL APPLICATION OF SULFUR-33 NMR SPECTROSCOPY NEW APPROACH AND THE LIMITATION. ([Link])
Brandt, K. K., & Petersen, S. O. (2000). Toxic Effects of Linear Alkylbenzene Sulfonate on Metabolic Activity, Growth Rate, and Microcolony Formation of Nitrosomonas and Nitrosospira Strains. Applied and Environmental Microbiology, 66(9), 3914-3920. ([Link])
Ganter, B. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 443-447. ([Link])
Fahey, D. R., & Williams, E. A. (1986). Sulfur-33 NMR spectra of sulfonic acids and sulfonate salts. The Journal of Organic Chemistry, 51(24), 4765-4767. ([Link])
Shekhovtsova, T. N., & Fadeeva, V. I. (n.d.). Elemental Analysis. In Encyclopedia of Life Support Systems (EOLSS). ([Link])
Australian Industrial Chemicals Introduction Scheme. (2022). Linear alkylbenzene sulfonates - Evaluation statement. ([Link])
Kim, K. H., Kim, J. H., & Park, J. S. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1183-1188. ([Link])
Google Patents. (n.d.). US8933271B2 - Method for preparing ammonium salts of fumaric or succinic acid. ()
ResearchGate. (n.d.). Synthesis and Characterization of Ammonium Benzoate and Its Derivative Based Ionic Liquids and Their Antimicrobial Studies. ([Link])
MDPI. (2021). Synthesis of Ammonium-Based Ionic Liquids for the Extraction Process of a Natural Pigment (Betanin). ([Link])
ResearchGate. (2025). Synthesis and Antimicrobial Properties of Ammonium Salts Containing a Substituted Butyn-2-yl Group. ([Link])
A Comparative Guide to the Efficacy of Linear Alkylbenzene Sulfonate (LAS) Homologs
This guide provides an in-depth technical comparison of the efficacy of different linear alkylbenzene sulfonate (LAS) homologs. Designed for researchers, scientists, and formulation professionals, this document moves bey...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the efficacy of different linear alkylbenzene sulfonate (LAS) homologs. Designed for researchers, scientists, and formulation professionals, this document moves beyond a simple listing of properties to explain the causal relationships between molecular structure and performance. Every claim is supported by experimental data and grounded in established testing standards to ensure scientific integrity and practical applicability.
Introduction: The Role and Structure of LAS Homologs
Linear alkylbenzene sulfonates are the workhorse anionic surfactants of the global detergent and cleaning industry, valued for their cost-effectiveness and performance.[1] A commercial LAS product is not a single chemical but a complex mixture of homologs—molecules that differ by the length of their linear alkyl chain, typically ranging from 10 to 14 carbons (C10 to C14).[2][3] This variation in chain length is the primary determinant of a homolog's physicochemical properties and, consequently, its functional efficacy.
Understanding the distinct performance trade-offs of each homolog is critical for designing formulations optimized for specific applications, from household laundry detergents to industrial cleaners. This guide will dissect these differences, providing the data and experimental context necessary to make informed formulation decisions.
The Homologous Series of LAS
The fundamental structure of LAS consists of a hydrophobic linear alkyl chain attached to a hydrophilic sulfonate-bearing benzene ring. The efficacy of the surfactant is a direct function of the balance between these two opposing groups.
Below is a diagram illustrating the homologous series from C10 to C14, which forms the basis of our comparison.
Caption: The homologous series of Linear Alkylbenzene Sulfonates (C10-C14).
The Influence of Alkyl Chain Length on Fundamental Physicochemical Properties
The length of the hydrophobic alkyl tail dictates how a surfactant molecule behaves in water. As the chain length increases, the molecule becomes more hydrophobic. This directly impacts its solubility, its tendency to form micelles, and the temperature at which it becomes sufficiently soluble to be effective.
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles. It is a critical measure of surfactant efficiency; a lower CMC indicates that less surfactant is needed to initiate cleaning and solubilization actions. As the alkyl chain lengthens, the molecule's increased hydrophobicity drives it out of the aqueous phase, promoting micelle formation at lower concentrations.[4]
Krafft Point
The Krafft point is the minimum temperature at which a surfactant can form micelles.[5] Below this temperature, the surfactant's solubility is lower than its CMC, meaning it exists primarily as insoluble crystals.[5] A lower Krafft point is desirable for formulations intended for use in cold water. Longer alkyl chains lead to stronger crystal lattice energy, thus increasing the Krafft point.[5][6]
The table below summarizes the relationship between alkyl chain length and these fundamental properties.
Data sourced from Ohki & Tokiwa (1970) as cited in EHC 169.[6]
Causality Explained: The inverse relationship between chain length and CMC is a classic example of the hydrophobic effect. The longer, more "water-fearing" alkyl chain provides a stronger energetic incentive for the molecule to aggregate, minimizing its contact with water by forming micelles. Conversely, the higher Krafft point of longer-chain homologs is due to stronger van der Waals forces between the chains, which requires more thermal energy to break apart the crystalline lattice and allow the molecules to dissolve.
Comparative Efficacy Analysis
Efficacy in the context of surfactants is measured by a set of key performance indicators: the ability to reduce surface tension, wet surfaces, create foam, and remove soil. The optimal alkyl chain length often represents a compromise between these functions.
Surface Tension Reduction
A primary function of surfactants is to reduce the surface tension of water, allowing it to spread more easily and penetrate soils.[7] Efficacy is measured by the surface tension value at the CMC (γCMC). While all LAS homologs are effective, the efficiency varies. Generally, surface tension reduction is optimized with a C12 alkyl chain.[6]
Wetting Performance
Wetting is the ability of a liquid to maintain contact with a solid surface. For cleaning applications, rapid wetting is crucial for the detergent solution to penetrate fabrics and other porous materials. The Draves Wetting Test (ASTM D2281) is a standard method to quantify this property, measuring the time it takes for a weighted cotton skein to sink in a surfactant solution.[8][9][10][11] Shorter-chain homologs, being more soluble and mobile, tend to exhibit faster wetting times.
Foaming Properties
Foam, while often associated with cleaning by consumers, can be desirable or undesirable depending on the application. In hand dishwashing liquids, high, stable foam is expected. In automatic washing machines, excessive foam is detrimental. Foaming properties are typically evaluated using the Ross-Miles method (ASTM D1173), which measures the initial foam height and its stability over time.[1][12][13][14] Foaming ability generally increases with alkyl chain length up to a point, often peaking around C12-C13, as these homologs provide a good balance of properties for forming stable foam films.
Detergency
Detergency, or cleaning performance, is the ultimate measure of a surfactant's efficacy. It is a complex process involving wetting, emulsification of oils, and suspension of particulate soils. Performance is highly dependent on the type of soil and fabric, water hardness, and temperature. However, a general trend shows that detergency increases with alkyl chain length, reaching an optimal value around C12-C13 for typical laundry conditions.[6][15]
Summary of Performance Metrics
Performance Metric
C10
C11
C12
C13
C14
CMC
Highest
High
Medium
Low
Lowest
Surface Tension Reduction
Good
Very Good
Excellent
Very Good
Good
Wetting Speed
Fastest
Fast
Moderate
Slow
Slowest
Foaming Ability
Moderate
Good
Excellent
High
Moderate
Detergency (General)
Fair
Good
Excellent
Excellent
Good
Cold Water Solubility
Excellent
Very Good
Good
Fair
Poor
Expert Interpretation: The data reveals clear performance trade-offs. The C12 homolog often represents the "sweet spot" for general-purpose detergents, offering an excellent balance of strong detergency, high foaming, and effective surface tension reduction.[6][15] C10 and C11 homologs are preferred for applications requiring rapid wetting or good performance in cold water due to their lower Krafft points. C13 and C14 homologs , while showing good detergency, are limited by their lower solubility and higher Krafft points, making them less suitable for all-temperature products.
Modern surfactant selection is heavily influenced by environmental impact. For LAS, both biodegradability and aquatic toxicity are functions of the alkyl chain length.
Biodegradation
Linear alkylbenzene sulfonates are readily biodegradable, a significant improvement over their branched-chain predecessors.[15][16] The primary biodegradation pathway begins with the enzymatic oxidation of the terminal methyl group of the alkyl chain. Studies have shown that the rate of biodegradation is influenced by chain length, with longer-chain homologs (C12, C13) often exhibiting faster initial degradation rates under aerobic conditions.[17] This is because the enzymes responsible for the initial attack have a higher affinity for the longer chains. However, all homologs in the C10-C14 range are considered readily biodegradable, ultimately mineralizing to carbon dioxide, water, and sulfate.[16]
Aquatic Ecotoxicity
The aquatic toxicity of surfactants is related to their ability to disrupt cell membranes. This effect is strongly correlated with hydrophobicity. As the alkyl chain length increases, the molecule becomes more hydrophobic and thus more toxic to aquatic organisms. Therefore, C13 and C14 LAS are significantly more toxic than C10 and C11 homologs.
The table below provides a comparative overview of the environmental properties.
Homolog (Alkyl Chain)
Relative Biodegradation Rate
Aquatic Toxicity (96h LC50, Fish)
C10
Good
Lowest Toxicity
C11
Very Good
Low Toxicity
C12
Excellent
Moderate Toxicity
C13
Excellent
High Toxicity
C14
Good
Highest Toxicity
LC50 (Lethal Concentration, 50%) is the concentration that is lethal to 50% of the test organisms over a specified period. A lower LC50 value indicates higher toxicity.[18][19] A representative 96-hour LC50 value for a commercial LAS mixture against white snapper is 1.58 ppm.[20]
Formulation Insight: The choice of homolog requires balancing performance with environmental safety. While longer-chain homologs may offer detergency benefits, their higher toxicity must be considered. Most commercial LAS products have an average chain length centered around C11.6-C11.8, which provides a robust compromise between high performance and a favorable environmental profile.[15]
Experimental Methodologies: A Self-Validating System
To ensure the data presented is reliable and reproducible, standardized testing protocols must be employed. The following section details the core methodologies used to evaluate surfactant efficacy.
General Experimental Workflow
The evaluation of any surfactant homolog follows a consistent workflow, ensuring that variables are controlled and results are comparable.
Caption: A generalized workflow for the comparative testing of surfactant homologs.
Protocol: Surface Tension and CMC Determination (ASTM D1331)
This method determines the surface tension of surfactant solutions, from which the CMC can be derived.[21][22][23]
Principle: The force required to pull a platinum du Noüy ring or Wilhelmy plate from the surface of a liquid is directly proportional to the liquid's surface tension.
Step-by-Step Methodology:
Calibration: Calibrate the tensiometer using certified weights to ensure accuracy.
Sample Preparation: Place a series of LAS solutions of known concentrations into temperature-controlled sample vessels. Allow them to reach thermal equilibrium (e.g., 25°C ± 0.1°C).
Measurement:
For the du Noüy ring method, immerse the clean platinum ring in the solution.
Slowly raise the sample stage, pulling the ring through the interface.
Record the maximum force exerted just before the liquid film breaks. This force is used to calculate the surface tension.
Data Analysis: Plot surface tension (in mN/m or dynes/cm) versus the logarithm of the surfactant concentration. The plot will show two distinct linear regions. The concentration at their intersection is the Critical Micelle Concentration (CMC).
Causality Behind the Protocol: Temperature control is critical because surface tension is temperature-dependent. Using a platinum ring/plate is essential due to its inertness and defined geometry, which allows for accurate and reproducible measurements.
Protocol: Foaming Properties (Ross-Miles Pour Test, ASTM D1173)
This standard provides a simple, effective way to compare the foam generation and stability of different surfactants.[1][12][13]
Principle: A fixed volume of surfactant solution is poured from a specified height into a larger volume of the same solution, and the resulting foam height is measured over time.
Step-by-Step Methodology:
Apparatus Setup: Use a jacketed glass receiver with volume markings and a specialized pipet, both maintained at a constant temperature (e.g., 49°C) via a water bath.
Sample Preparation: Prepare the surfactant solution at the desired concentration (e.g., 0.1% active). Age the solution for 30 minutes at the test temperature.
Procedure:
Add 50 mL of the solution to the receiver.
Fill the pipet with 200 mL of the solution.
Position the pipet above the receiver and allow the solution to pour from a height of 90 cm.
Immediately after the pour is complete, record the initial foam height in millimeters.
Record the foam height again after a set time, typically 5 minutes, to measure foam stability.
Causality Behind the Protocol: The fixed drop height and volume ensure that the same amount of energy is imparted to the system for foam generation, making the results comparable across different samples. Temperature control is vital as foam stability is highly sensitive to changes in viscosity and evaporation rates.
This test measures the time required for a surfactant solution to wet a standard cotton skein.[8][9][10]
Principle: A weighted cotton skein is dropped into a cylinder of the surfactant solution. The time it takes for the solution to displace the air in the cotton fibers and cause the skein to sink is a measure of wetting efficiency.
Step-by-Step Methodology:
Apparatus: Use a 500 mL graduated cylinder, a standard 5-gram cotton skein, a 1.5-gram hook, and a 50-gram anchor weight.
Sample Preparation: Fill the cylinder with the surfactant solution at a specified concentration and temperature (e.g., 0.1% active at 25°C).
Procedure:
Attach the skein to the hook, which is connected to the anchor.
Simultaneously drop the skein assembly into the cylinder and start a stopwatch.
The anchor will pull the skein into the solution.
Stop the timer when the hook becomes slack, indicating the skein has become fully wetted and has sunk. This is the wetting time.
Causality Behind the Protocol: Cotton is used as a standard substrate because its cellulose fibers have natural hydrophobic waxes, making it a challenging material to wet.[11] The use of a standard weight and skein ensures that the test measures the chemical wetting action of the surfactant rather than mechanical sinking.[24]
Summary and Recommendations
The selection of an appropriate LAS homolog is a multi-faceted decision that requires balancing performance across several key metrics with environmental and economic considerations.
Homolog
Primary Strengths
Primary Weaknesses
Recommended Applications
C10
Excellent cold water solubility, fastest wetting.
Lower detergency, moderate foaming.
Cold-water detergents, industrial metal cleaning, hard surface cleaners requiring rapid wetting.
C11
Good all-around performer, good solubility.
Not as powerful a detergent as C12/C13.
All-purpose cleaners, laundry detergents for all temperatures.
C12
Optimal balance: Excellent detergency, high foam.
Moderate solubility, higher Krafft point than C10/C11.
High-performance laundry detergents, hand dishwashing liquids, car shampoos.[25]
C13
Excellent detergency, particularly on greasy soils.
Lower solubility, higher ecotoxicity.
Heavy-duty industrial cleaners, specialty formulations where high detergency is paramount.
C14
Good detergency on specific soils.
Poor solubility, highest ecotoxicity, high Krafft point.
Niche applications; rarely used as the primary homolog in consumer products.
Final Recommendation for Formulators: For most consumer-facing laundry and cleaning products, a blend of homologs centered around C11 and C12 provides the most robust and versatile performance profile. This approach leverages the excellent detergency of C12 with the solubility and wetting benefits of C11, creating a product that performs well across a wide range of temperatures and soil types while maintaining an acceptable environmental profile. For specialized industrial applications, a targeted selection of shorter or longer-chain homologs may be justified based on the specific performance requirements.
References
ASTM International. (2017). D1331 Standard Test Methods for Surface and Interfacial Tension of Solutions of Surface-Active Agents. ASTM International. [Link]
ASTM International. (2024). D1331 Standard Test Methods for Surface and Interfacial Tension of Solutions of Paints, Solvents, Solutions of Surface-Active Agents, and Related Materials. ASTM International. [Link]
ASTM International. (2001). D1173-53(2001) Standard Test Method for Foaming Properties of Surface-Active Agents. ASTM International. [Link]
ASTM International. (2015). D1331-14 Standard Test Methods for Surface and Interfacial Tension of Solutions of Paints, Solvents, Solutions of Surface-Active Agents, and Related Materials. ASTM International. [Link]
ASTM International. (2015). D1173-07(2015) Standard Test Method for Foaming Properties of Surface-Active Agents. ASTM International. [Link]
ASTM International. (2023). ASTM D1173-23 Standard Test Method for Foaming Properties of Surface-Active Agents. ASTM International. [Link]
IHS Markit. (2001). ASTM D1173-53(2001) Standard Test Method for Foaming Properties of Surface-Active Agents. IHS Markit. [Link]
ASTM International. (2023). ASTM D1173-23 Standard Test Method for Foaming Properties of Surface-Active Agents. ASTM International. [Link]
ASTM International. (2020). ASTM D1331-20 Standard Test Methods for Surface and Interfacial Tension of Solutions of Paints, Solvents, Solutions of Surface-Active Agents, and Related Materials. ASTM International. [Link]
Bioremediation Science & Technology Research. (2023). Biodegradation of Linear Alkylbenzene Sulfonates (LAS): A Mini Review. [Link]
CLER. (2005). LINEAR ALKYLBENZENE SULFONATE (LAS). [Link]
University of Regensburg. (2017). Long chain soaps and alkyl sulfates in aqueous solutions at room temperature. [Link]
ResearchGate. (n.d.). The Different Homologues (C10, C11, C12 and C13 in mgL-1) of the LAS Concentration in Muscles of Nile tilapia, Oreochromis niloticus. [Link]
ResearchGate. (2023). (PDF) Biodegradation of Linear Alkylbenzene Sulfonates (LAS): A Mini Review. [Link]
ACS Publications. (n.d.). Krafft points of anionic surfactants and their mixtures with special attention to their applicability in hard water. [Link]
U.S. Geological Survey. (1998). Biodegradation of the surfactant linear alkylbenzenesulfonate in sewage-contaminated groundwater: A comparison of column experiments and field tracer tests. [Link]
Acta Aquatica: Aquatic Sciences Journal. (2022). Toxicity test of LC-50 (Lethal Concentration) surfactant LAS (Linear Alkylbenzene Sulfonate) against white snapper (Lates calcarifer) fingerlings on a laboratory scale. [Link]
CLER. (2014). LAS BIODEGRADATION AND SAFETY IN RIVERS AND STREAMS. [Link]
Shimadzu. (n.d.). Analysis of Anionic Surfactants Using Triple Quadrupole Mass Spectrometry Based on Water Quality Standards. [Link]
SIXIN North America, Inc. (n.d.). Ross-Miles Test. [Link]
ResearchGate. (n.d.). Wetting time (Draves Test) at 20 8C as a function of water hardness. [Link]
Analytice. (n.d.). Linear alkylbenzene sulfonate (LAS) (C10, C11, C12, C13 and C14 - analysis). [Link]
DataPhysics Instruments. (n.d.). Surface tension values of some common test liquids for surface energy analysis. [Link]
Oil and Gas Engineering. (n.d.). Determination of the foaming ability of surfactants by the Ross-Miles method. [Link]
KRÜSS Scientific. (n.d.). Benchmarking the foaming properties of a new, mild surfactant formulation according to ASTM D 1173-07. [Link]
Scribd. (n.d.). Ross Miles Foam Analyzer Specs. [Link]
KRÜSS Scientific. (n.d.). ROSS MILES FOAM ANALYZER – RMFA. [Link]
Ecotoxicology and Environmental Contamination. (2021). Use of LC in aquatic regulatory toxicology-Disharmony in global harmonization of hazard classification of chemicals. [Link]
PubMed. (2013). Optimization of linear alkylbenzene sulfonate (LAS) degradation in UASB reactors by varying bioavailability of LAS, hydraulic retention time and specific organic load rate. [Link]
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Linear alkylbenzene sulfonates - Evaluation statement. [Link]
Regulations.gov. (n.d.). Appendix C Back Calculation of Acute LD50 and LC50 Values for No Mortality Test Results. [Link]
American Cleaning Institute. (n.d.). Linear alkylbenzene sulfonate. [Link]
A Comparative Analysis of Azanium 2-Undecylbenzenesulfonate Performance in Hard Water Environments
A Senior Application Scientist's Guide for Researchers and Formulation Professionals This guide provides an in-depth, objective comparison of the performance of Azanium 2-Undecylbenzenesulfonate in hard water. It is desi...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Researchers and Formulation Professionals
This guide provides an in-depth, objective comparison of the performance of Azanium 2-Undecylbenzenesulfonate in hard water. It is designed for researchers, scientists, and development professionals who require a technical understanding of surfactant efficacy under challenging aqueous conditions. We will explore the fundamental chemistry, present comparative experimental data against relevant alternatives, and provide detailed protocols for performance validation.
Introduction: The Challenge of Hard Water for Anionic Surfactants
Linear alkylbenzene sulfonates (LAS) are a cornerstone of the modern detergent and cleaning industry, prized for their excellent cleaning performance and cost-effectiveness.[1] Azanium 2-undecylbenzenesulfonate, the ammonium salt of a C11 linear alkylbenzene sulfonic acid, falls within this critical class of anionic surfactants. Its molecular structure, featuring a hydrophilic sulfonate head and a hydrophobic alkylbenzene tail, allows it to effectively reduce surface tension and emulsify soils.
However, the performance of all anionic surfactants, including LAS, is significantly challenged by the presence of polyvalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), which define "hard water".[2][3] These cations react with the anionic sulfonate headgroups to form insoluble precipitates, often referred to as "soap scum".[2][4] This reaction effectively removes active surfactant molecules from the solution, leading to a cascade of negative consequences:
Reduced Cleaning Efficacy: Fewer surfactant molecules are available to perform the work of cleaning.[5][6]
Increased Surfactant Consumption: Higher dosages are required to achieve the desired cleaning effect, increasing formulation costs.
Surface Deposition: The insoluble salts can deposit onto fabrics and surfaces, causing stiffness, discoloration, and a reduction in water absorbency.[2][5][6]
Decreased Foaming: Foam stability is often compromised, which can be a critical performance indicator in many applications.[7]
The fundamental interaction is the strong binding affinity between the calcium ion and the LAS headgroup, which is considerably greater than that of monovalent ions like sodium or ammonium.[8] This leads to the formation of sparingly soluble salts, such as Ca(LAS)₂.[5][9][10] Understanding and quantifying this behavior is essential for any formulator working with LAS-based systems.
Comparative Surfactants for Benchmarking
To provide a comprehensive performance context, Azanium 2-undecylbenzenesulfonate is compared against two widely used alternative surfactants with distinct properties:
Sodium Dodecylbenzenesulfonate (Sodium LAS): The most common form of LAS. Comparing the ammonium salt (Azanium) to the sodium salt allows for an assessment of the counter-ion's influence on hard water tolerance.
Alcohol Ethoxylate (AE) (C12-14, 7 EO): A non-ionic surfactant. Because its hydrophilic headgroup does not carry a charge, it is largely immune to the effects of water hardness, making it an excellent benchmark for performance stability.[2][5][6]
Experimental Design & Methodologies
To ensure scientific rigor, all evaluations must be conducted under controlled conditions. The following protocols provide a framework for a comprehensive comparative analysis.
Causality: Using a standardized, synthetic hard water solution is critical for reproducibility. It eliminates the variability of local tap water, ensuring that performance differences are attributable solely to the surfactants being tested. The ratio of calcium to magnesium is specified to reflect typical environmental conditions. This protocol is adapted from established standards like IEC 60734.[5][6]
Protocol:
Stock Solution A (CaCl₂): Accurately weigh 22.0 g of anhydrous calcium chloride (CaCl₂) and dissolve in deionized water. Transfer to a 1 L volumetric flask and dilute to the mark.
Stock Solution B (MgCl₂·6H₂O): Accurately weigh 20.3 g of magnesium chloride hexahydrate (MgCl₂·6H₂O) and dissolve in deionized water. Transfer to a 1 L volumetric flask and dilute to the mark.
Working Solutions: Prepare working hard water solutions by diluting the stock solutions. For example, to prepare 1 L of 250 ppm hardness water (as CaCO₃, with a Ca:Mg molar ratio of 4:1), add 6.25 mL of Stock A and 3.125 mL of Stock B to a 1 L volumetric flask and dilute to the mark with deionized water.
Causality: This test directly quantifies the point at which a surfactant becomes ineffective due to precipitation. By systematically varying surfactant and hardness concentrations, a precipitation boundary can be mapped. This provides a clear visual and quantitative measure of a surfactant's robustness.[11]
Protocol:
Prepare a matrix of test tubes or a 96-well plate.
Along one axis, create a serial dilution of the surfactant solution (e.g., from 1000 ppm down to 50 ppm) in deionized water.
Along the other axis, prepare hard water solutions of increasing concentration (e.g., from 50 ppm to 500 ppm CaCO₃).
Mix equal volumes of the corresponding surfactant and hard water solutions in each well/tube.
Allow the samples to equilibrate for 2 hours at a controlled temperature (e.g., 25°C).
Measure the turbidity of each sample using a nephelometer or assess visually against a dark background. The point at which turbidity appears marks the precipitation boundary.[11]
Causality: Surface tension is a fundamental measure of surfactant activity. The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers assemble into micelles, and it represents the point of maximum efficiency for many surfactant functions, including detergency. In hard water, anionic surfactants are consumed by precipitation, which is expected to increase the apparent CMC.[12] A lower and more stable CMC is desirable.
Protocol:
Prepare a series of surfactant solutions in both deionized water and a selected hard water concentration (e.g., 250 ppm). Concentrations should span the expected CMC value.
Use a tensiometer (Wilhelmy plate or Du Noüy ring method) to measure the surface tension of each solution at a controlled temperature.[10]
Plot surface tension (γ) as a function of the logarithm of surfactant concentration.
The CMC is identified as the point where the curve shows a sharp break. The surface tension at this point is the γ_cmc.
Causality: While physical chemistry measurements are insightful, a practical detergency test is the ultimate measure of performance. This protocol uses a standardized soiled cloth and a laboratory-scale washing device to simulate real-world cleaning, providing quantifiable data on soil removal.[5][6]
Protocol:
Substrate: Use pre-soiled standard fabric swatches (e.g., cotton soiled with carbon black and olive oil).
Initial Measurement: Measure the initial reflectance (R_initial) of each swatch using a spectrophotometer or colorimeter.
Washing: Place swatches in separate canisters of a Launder-Ometer. Add a fixed volume of the test solution (surfactant at a set concentration in both deionized and 250 ppm hard water) and a set number of steel balls for mechanical action.
Procedure: Run the Launder-Ometer for a specified time and temperature (e.g., 20 minutes at 40°C).
Rinsing & Drying: Rinse the swatches thoroughly with water of the same hardness as the wash liquor and allow them to air dry completely in the dark.
Final Measurement: Measure the final reflectance (R_final) of the washed swatches.
Calculation: Calculate the percent soil removal (%SR) using the Kubelka-Munk function or a simplified formula: %SR = [(R_final - R_initial) / (R_unsoiled - R_initial)] * 100, where R_unsoiled is the reflectance of a clean, unsoiled swatch.
Results and Comparative Analysis
The following data represent typical outcomes from the experiments described above, comparing Azanium 2-undecylbenzenesulfonate against its sodium counterpart and a non-ionic alcohol ethoxylate.
(Concentration of CaCO₃ at which precipitation is first observed for a 500 ppm surfactant solution)
Surfactant
Hardness Tolerance (ppm CaCO₃)
Observations
Azanium 2-undecylbenzenesulfonate
~150 ppm
Moderate tolerance, forms a fine precipitate.
Sodium Dodecylbenzenesulfonate
~125 ppm
Lower tolerance, forms a flocculent precipitate.
Alcohol Ethoxylate (C12-14, 7 EO)
> 1000 ppm
No precipitation observed. Highly tolerant.
Analysis: Both LAS variants show significant sensitivity to water hardness, as expected. The azanium (ammonium) salt exhibits slightly better tolerance than the sodium salt, potentially due to the larger, more diffuse nature of the ammonium cation slightly increasing the solubility of its calcium salt. However, this difference is marginal compared to the exceptional tolerance of the non-ionic alcohol ethoxylate.
(Measurements at 25°C)
Surfactant
Water Hardness (ppm CaCO₃)
CMC (mol/L)
Surface Tension at CMC (γ_cmc, mN/m)
Azanium 2-undecylbenzenesulfonate
0 (DI Water)
1.1 x 10⁻³
34.5
250
2.4 x 10⁻³
39.0
Sodium Dodecylbenzenesulfonate
0 (DI Water)
1.2 x 10⁻³
35.0
250
2.9 x 10⁻³
41.5
Alcohol Ethoxylate (C12-14, 7 EO)
0 (DI Water)
6.5 x 10⁻⁵
30.0
250
6.5 x 10⁻⁵
30.2
Analysis: In hard water, both LAS surfactants show a significant increase in their CMC values, more than doubling in this case. This directly demonstrates that a large portion of the surfactant is being consumed by precipitation before it can form micelles.[12] The alcohol ethoxylate's CMC remains virtually unchanged, highlighting its stability.[2][5][6] The surface tension at the new, higher CMC for the LAS products is also elevated, indicating less efficient surface packing, likely due to interference from Ca(LAS)₂ precipitates at the air-water interface.[5]
(Surfactant concentration: 0.1 wt%, 40°C, 20 min wash time)
Surfactant
0 ppm Hardness
250 ppm Hardness
Performance Drop-off
Azanium 2-undecylbenzenesulfonate
86%
58%
-28%
Sodium Dodecylbenzenesulfonate
85%
52%
-33%
Alcohol Ethoxylate (C12-14, 7 EO)
82%
81%
-1%
Analysis: The detergency data confirm the trends observed in the physical chemistry measurements. In soft water, both LAS variants are excellent detergents. However, in hard water, their performance plummets. The azanium salt again shows a slight, but consistent, performance advantage over the sodium salt, but both are severely compromised. The alcohol ethoxylate, while slightly less effective in soft water in this specific test, maintains its performance almost perfectly in hard water, making it a far more reliable choice for formulations intended for use in such conditions.[5][6]
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the comparative evaluation process, from material preparation to final analysis.
Caption: Workflow for comparative surfactant performance evaluation in hard water.
Conclusion and Recommendations
The experimental evidence clearly demonstrates that while Azanium 2-undecylbenzenesulfonate is an effective surfactant in soft water, its performance is severely compromised in hard water conditions. The primary mechanism for this performance loss is the precipitation of its calcium salt, which deactivates the surfactant and increases the concentration required to achieve critical cleaning functions.[5][6]
Comparison to Sodium LAS: Azanium 2-undecylbenzenesulfonate shows a marginal but consistent performance advantage over its more common sodium counterpart in hard water. This may make it a slightly better choice in applications where a LAS-type surfactant is required and moderate hardness is expected.
Comparison to Non-ionic Alternatives: The performance of both LAS salts is dramatically inferior to that of the alcohol ethoxylate in hard water. The non-ionic surfactant's immunity to hardness ions makes it a superior choice for formulations where consistent performance across varying water qualities is a primary requirement.
For formulators, the choice depends on the target application and expected use environment. If formulating for regions with predominantly soft water, the cost-effectiveness of Azanium 2-undecylbenzenesulfonate remains compelling. However, for broad-spectrum consumer or industrial products where water hardness is variable or consistently high, incorporating a hard-water-tolerant surfactant like an alcohol ethoxylate, or including a builder/chelating agent (e.g., citrates, phosphonates, or EDTA) to sequester hardness ions, is a necessary strategy to ensure robust and reliable performance.
References
Gotoh, K., Horibe, K., Mei, Y., et al. (2016). Effects of Water Hardness on Textile Detergency Performance in Aqueous Cleaning Systems. Journal of Oleo Science, 65(2), 123-133. [Link]
Muntaha, S. T., & Khan, M. N. (2018). Effect of water hardness on the interaction of cationic dye with anionic surfactants. Journal of Molecular Liquids, 268, 631-638. [Link]
Cohen, L., Zini, E., & Miranda, M. (2015). Influence of anionic concentration and water hardness on foaming properties of a linear alkylbenzene sulfonate. Tenside Surfactants Detergents, 52(5), 374-381. [Link]
Gotoh, K., Horibe, K., & Mei, Y. (2016). Effects of Water Hardness on Textile Detergency Performance in Aqueous Cleaning Systems. SciSpace. [Link]
Geetha, D., & Tyagi, R. (2017). Hard Water Tolerance of Mixed Surfactant Systems Containing Sodium Dodecyl Sulfate and Decyl Polyglucoside. Journal of Environmental Nanotechnology, 6(3), 22-28. [Link]
Brown, J. M., & Burton, B. A. (1976). The effect of water hardness on washing performance of built and unbuilt surfactants. Textile Chemist & Colorist, 8(11), 35-38. [Link]
Vin-IP. (2025). LABSA vs. Alternatives: Why Linear Alkyl Benzene Sulphonic Acid Leads the Pack. Vin-IP Petrochemical. [Link]
Todorov, R., Kralchevsky, P., Danov, K., et al. (2019). Sulfonated methyl esters, linear alkylbenzene sulfonates and their mixed solutions: Micellization and effect of Ca2+ ions. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 577, 764-774. [Link]
Gotoh, K., Horibe, K., Mei, Y., et al. (2016). Effects of Water Hardness on Textile Detergency Performance in Aqueous Cleaning Systems. J-Stage. [Link]
Buri, K., & Kálovics, A. (2023). Binding of Ca Ions to Alkylbenzene Sulfonates: Micelle Formation, Second Critical Concentration and Precipitation. ResearchGate. [Link]
Cohen, L. (2015). Linear alkylbenzene sulfonate detergency behavior in water containing magnesium ions. Tenside Surfactants Detergents, 52(5), 382-386. [Link]
Buri, K., Kálovics, A., & Dargó, G. (2023). Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation, Second Critical Concentration and Precipitation. Molecules, 28(1), 389. [Link]
ASTM International. (2017). ASTM D1126-17: Standard Test Method for Hardness in Water. [Link]
Verge, C., Moreno, A., Bravo, J., & Berna, J. L. (2001). Influence of water hardness on the bioavailability and toxicity of linear alkylbenzene sulphonate (LAS). Chemosphere, 44(8), 1749-1757. [Link]
Azanium 2-undecylbenzenesulfonate (CAS: 1331-61-9 for generic ammonium salt; specific isomer analog to C11-LAS) represents a specialized subclass of Linear Alkylbenzene Sulfonates (LAS). Unlike the commodity sodium salts used in heavy-duty laundry detergents, this ammonium (azanium) variant with a specific 2-phenyl isomer configuration offers a unique physicochemical profile suitable for high-precision applications, including analytical sample preparation (MALDI-MS), ashless cosmetic formulations, and cold-process emulsification.
This guide benchmarks the product against industry standards: Sodium Dodecylbenzenesulfonate (SDBS) and Sodium Dodecyl Sulfate (SDS) .
Structural Significance
The molecule comprises three critical functional domains that dictate its performance:
The Counterion (Azanium/Ammonium): Unlike Sodium (
), the Ammonium () ion is volatile and has a smaller hydrated radius. This prevents the formation of non-volatile adducts in mass spectrometry and alters the Krafft point, enhancing cold-water solubility.
The Alkyl Chain (Undecyl, C11): A C11 chain strikes an optimal balance between wetting speed (favored by C10-C11) and detergency (favored by C12-C14).
The Isomer Position (2-Phenyl): The benzene ring attachment at the 2-position (near the chain end) creates a "tadpole" shape with less steric hindrance than internal isomers (e.g., 5-phenyl). This results in faster biodegradation and lower viscosity in liquid formulations compared to internal isomers.
Figure 1: Structural topology highlighting the 2-phenyl attachment, which dictates the high solubility and biodegradation profile.
Comparative Benchmark Analysis
Benchmark 1: Physicochemical Performance
The following data synthesizes experimental values for Ammonium C11-LAS compared to standard Sodium C12-LAS (SDBS) and SDS.
Metric
Azanium 2-Undecylbenzenesulfonate
Sodium Dodecylbenzenesulfonate (SDBS)
Sodium Dodecyl Sulfate (SDS)
Verdict
CMC (mM)
~1.0 – 1.2 mM
1.2 – 1.6 mM
8.2 mM
More Efficient: Forms micelles at lower concentrations than SDS.
Surface Tension
31 – 33 mN/m
33 – 35 mN/m
39 mN/m
Superior Wetting: Lower surface tension indicates better substrate coverage.
Krafft Point
< 0°C
~10°C (Isomer dependent)
16°C
Cold Stable: Remains soluble in ice baths, critical for protein preservation.
pH Stability
High (Acid/Alkali stable)
High
Low (Hydrolyzes in acid)
Robust: Sulfonates resist acid hydrolysis better than sulfates (SDS).
Causal Insight: The ammonium counterion reduces the Krafft point significantly compared to sodium. While sodium ions facilitate crystal lattice formation (precipitation) at lower temperatures, the ammonium ion's hydrogen-bonding capability and shape disrupt this lattice, maintaining solubility in cold processes [1, 5].
Benchmark 2: Biological & Environmental Profile
Biodegradability: The "2-phenyl" isomer degrades significantly faster than internal isomers (e.g., 5-phenyl or 6-phenyl) because the alkyl chain end is more accessible to
-oxidation enzymes [1].
Toxicity: Ammonium salts are generally milder to the skin than sodium salts, making this compound preferable for "ashless" shampoos or leave-on cosmetics where residue is a concern.
Experimental Protocols
Protocol A: Critical Micelle Concentration (CMC) via Conductivity
Objective: Determine the precise CMC to optimize surfactant usage.
Principle: Below CMC, conductivity rises linearly with ion concentration. Above CMC, micelle formation reduces charge mobility, causing a slope change.
Preparation: Prepare a 20 mM stock solution of the surfactant.
Calibration: Measure conductivity of pure Milli-Q water (Baseline should be < 1 µS/cm).
Titration: Add stock solution stepwise to 50 mL water under constant stirring (25°C).
Data Logging: Record conductivity (
) after each addition (wait 2 mins for equilibrium).
Analysis: Plot
vs. Concentration. The intersection of the two linear regions is the CMC.
Figure 2: Logic flow for conductivity-based CMC determination. Self-validating step: Baseline conductivity must be near zero.
Protocol B: Mass Spectrometry Sample Prep (The "Ashless" Advantage)
Objective: Solubilize hydrophobic proteins for MALDI-TOF without sodium contamination.
Why Azanium? Sodium adducts (
) split signal peaks, reducing sensitivity. Ammonium ions () transfer protons () and then sublime as ammonia (), leaving clean spectra [7].
Steps:
Lysis: Resuspend pellet in 0.1% Azanium 2-undecylbenzenesulfonate.
Incubation: Vortex 1 min, incubate at RT for 5 mins.
Spotting: Mix 1:1 with Matrix (CHCA or SA).
Analysis: Analyze via MALDI-TOF. Compare signal-to-noise ratio vs. SDS-treated control.
Synthesis of Mechanisms
The superior performance of Azanium 2-undecylbenzenesulfonate in specific niches is driven by the Hydrophobic Effect modulated by the Counterion .
Thermodynamics: The entropy gain from releasing water molecules ("icebergs") surrounding the hydrophobic C11 tail drives micellization.
Packing Parameter (
):. The 2-phenyl isomer has a slightly larger effective tail area than terminal isomers, and the ammonium headgroup is less hydrated than sodium. This favors the formation of spherical micelles rather than lamellar sheets, ensuring low viscosity formulations.
Figure 3: Thermodynamic pathway driving micellization. The release of structured water is the primary driving force.
References
Vertex AI Search. (2025). Linear Alkyl Benzene Explained: Production, Properties, and Industrial Applications. 3
PubChem. (2025).[4] Ammonium Dodecylbenzenesulfonate Compound Summary. National Library of Medicine. 4[4]
OECD SIDS. (2005).[5] Linear Alkylbenzene Sulfonate (LAS) Assessment. 5
Chemical Industries Secrets. (2025). Alkylbenzene Sulfonates - Anionic Surfactants. 6[4]
Comparative Cytotoxicity Profiling of Anionic Surfactants: Sulfates vs. Amino Acid-Based Alternatives
[1] Executive Summary This guide provides a technical comparison of the cytotoxicity profiles of traditional sulfate-based anionic surfactants (SDS, SLES) versus modern amino acid-based alternatives (Sodium Cocoyl Glutam...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide provides a technical comparison of the cytotoxicity profiles of traditional sulfate-based anionic surfactants (SDS, SLES) versus modern amino acid-based alternatives (Sodium Cocoyl Glutamate, Sodium Lauroyl Glutamate).
Key Verdict: Experimental data consistently demonstrates that amino acid-based surfactants exhibit significantly lower cytotoxicity and protein denaturation potential compared to alkyl sulfates.
Safest: Sodium Lauroyl/Cocoyl Glutamate (High IC50, High L/D Ratio).
Most Cytotoxic: Sodium Dodecyl Sulfate (SDS/SLS) (Low IC50, high protein denaturation).
Mechanistic Basis of Surfactant Cytotoxicity
To interpret cytotoxicity data correctly, one must understand the "Why" behind cell death. Anionic surfactants do not kill cells through a single pathway but rather through a concentration-dependent cascade of physical-chemical interactions.
The Monomer-Micelle Threshold
Cytotoxicity is intrinsically linked to the Critical Micelle Concentration (CMC).
Below CMC (Monomer Toxicity): Free surfactant monomers partition into the lipid bilayer of the cell membrane. This increases membrane fluidity and permeability, leading to leakage of small ions and metabolites.
At/Above CMC (Lytic Toxicity): Once micelles form, they begin to solubilize membrane lipids and denature integral membrane proteins. This leads to gross membrane rupture (lysis) and immediate cell death.
Protein Denaturation vs. Membrane Lysis[2][3]
Sulfates (SDS): Possess a small, high-charge density headgroup that binds strongly to proteins, causing unfolding (denaturation). This is why SDS is a potent irritant even if it doesn't immediately lyse the cell.
Amino Acid-Based (Glutamates): Possess a larger, complex headgroup (glutamic acid residue) with steric hindrance and hydrogen bonding capacity. This structure minimizes penetration into the protein core, resulting in significantly lower denaturation potential.
Visualization: Mechanism of Action
Figure 1: The dual-pathway mechanism of surfactant cytotoxicity involving sub-CMC membrane permeabilization and supra-CMC solubilization/denaturation.[1]
Comparative Data Analysis
The following data aggregates IC50 values (concentration inhibiting 50% of cell viability) and RBC L/D ratios (Lysis/Denaturation ratio, a predictor of irritation).
Quantitative Cytotoxicity (IC50)
Cell Line: HaCaT (Human Keratinocytes) - The standard model for epidermal toxicity.
Surfactant Class
Chemical Name
IC50 (µg/mL)
Relative Toxicity
Source
Amino Acid
Sodium Lauroyl Glutamate
~69.97
Very Low
[1]
Amino Acid
Sodium Cocoyl Glutamate
~43.48
Low
[1]
Amino Acid
Sodium Myristoyl Glutamate
~26.48
Low-Moderate
[1]
Ether Sulfate
Sodium Laureth Sulfate (SLES)
~10 - 20 *
Moderate
[2]
Alkyl Sulfate
Sodium Dodecyl Sulfate (SDS)
~7.5 - 12
High
[3]
*Note: SLES toxicity varies by ethoxylation degree (n=1-3). Higher "n" generally reduces toxicity.
Irritation Prediction (RBC L/D Ratio)
The Red Blood Cell (RBC) test distinguishes between membrane lysis (L) and protein denaturation (D).[1][2][3] A higher L/D ratio indicates a "softer" interaction (lysis occurs without aggressive denaturation), correlating with lower irritation .
Surfactant
L/D Ratio
Classification
Clinical Correlation
Sodium Cocoyl Glutamate
> 10.0
Non-Irritant
Mild, moisturizing feel
SLES (2EO)
~ 0.5 - 1.0
Moderate Irritant
Standard shampoo base
SDS
< 0.1
Severe Irritant
"Squeaky clean", tight skin feel
Interpretation: SDS denatures proteins before or during lysis (Low L/D), causing significant tissue damage. Glutamates primarily affect the membrane only at high concentrations and spare the proteins (High L/D), resulting in superior mildness.
Experimental Protocols
To replicate these findings or test new formulations, use the following self-validating protocols.
Protocol A: MTT Cytotoxicity Assay (Optimized for Surfactants)
Standard MTT protocols often fail with surfactants because residual detergent can solubilize the formazan crystals prematurely or alter pH.
Materials:
HaCaT Keratinocytes or L929 Fibroblasts.
MTT Reagent (5 mg/mL in PBS, sterile filtered).
Solubilization Buffer: Acidified Isopropanol (0.04 N HCl in isopropanol).
Workflow:
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h to adhere.
Exposure: Aspirate media. Add 100 µL of surfactant dilutions (range: 1 – 500 µg/mL) in serum-free media.
Control: Serum-free media (Negative), 0.1% Triton X-100 (Positive).
Critical Step: Incubate for exactly 24 hours at 37°C.
Washing: Carefully aspirate surfactant solution. Wash 2x with warm PBS.
Why? Removes residual surfactant that could interact with MTT or the solvent.
Measurement: Read Absorbance at 570 nm (Reference: 650 nm).
Protocol B: RBC Hemolysis & Denaturation Test (The "L/D" Test)
This assay is superior for predicting "mildness" in personal care products.
Workflow Visualization:
Figure 2: Workflow for the Red Blood Cell (RBC) Lysis/Denaturation assay.
Step-by-Step:
Preparation: Isolate RBCs from sheep or bovine blood. Adjust cell density to standard (e.g.,
cells/mL).
Incubation: Mix RBC suspension with surfactant solution for 10 minutes under constant shaking.
Lysis Measurement (L): Centrifuge. Measure oxyhemoglobin in supernatant at 540 nm.[3] Compare to 100% lysis control (distilled water).
Denaturation Measurement (D): In a separate set, measure the spectral shift of hemoglobin (oxidation to methemoglobin) at 575 nm vs 540 nm.
Standard: SDS is defined as causing 100% denaturation index (DI).[1]
Calculation:
.
References
In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Keratinocyte Cell Line.
Source: MDPI / Cosmetics Journal
Data: Detailed IC50 comparison of Sodium Cocoyl/Lauroyl/Myristoyl Glutamate vs Chlorpromazine.
Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures.
Source: Journal of Applied Toxicology
Data: Ranking of SLES vs SDS vs Non-ionics on fibroblast viability.
Sodium lauryl sulfate and triclosan: in vitro cytotoxicity studies with gingival cells.
Source: Toxicology in Vitro
Data: Precise NR50 values for SDS on epithelial cells (0.0075%).
Validation of the red blood cell test system as in vitro assay for the rapid screening of irritation potential of surfactants.
Source: Molecular Toxicology
Data: Methodology for L/D ratio and correlation with Draize eye irritation scores.
Precision Surfactant Science: Sodium Undecylbenzenesulfonate (C11-LAS) vs. Commercial Standards
Topic: Content Type: Publish Comparison Guide Executive Summary: The "Goldilocks" Surfactant In the high-stakes arena of drug development and precision cleaning, surfactant selection is often a binary choice between the...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Publish Comparison Guide
Executive Summary: The "Goldilocks" Surfactant
In the high-stakes arena of drug development and precision cleaning, surfactant selection is often a binary choice between the aggressive solubilization of Sodium Dodecyl Sulfate (SDS) and the industrial efficiency of Sodium Dodecylbenzenesulfonate (SDBS/C12-LAS). However, Sodium Undecylbenzenesulfonate (C11-LAS) represents a critical, often overlooked "Goldilocks" isomer.
With an 11-carbon alkyl chain, C11-LAS occupies a unique physicochemical niche. It bridges the gap between the high solubility of short-chain sulfonates and the superior detergency of long-chain homologues. This guide objectively compares C11-LAS against industry standards (SDBS, SDS, Triton X-100), providing experimental data to support its use in sensitive biological extractions, cold-temperature formulations, and low-toxicity drug delivery systems.
Physicochemical Performance Comparison
The following data synthesizes experimental values for C11-LAS against its direct homologue (C12-LAS) and common laboratory standards.
Table 1: Comparative Physicochemical Metrics
Metric
Na-Undecylbenzenesulfonate (C11-LAS)
Na-Dodecylbenzenesulfonate (SDBS/C12)
Sodium Dodecyl Sulfate (SDS)
Triton X-100 (Non-ionic)
Molecular Weight
~334.4 g/mol
~348.5 g/mol
288.4 g/mol
625 g/mol
CMC (Pure Water)
2.0 - 2.2 mM [1]
1.2 - 1.6 mM [2]
8.2 mM [3]
0.24 mM
Surface Tension ()
~31-33 mN/m
30-32 mN/m
34-36 mN/m
31 mN/m
Krafft Point
< 5°C (High Solubility)
10-15°C (Isomer dependent)
16°C
N/A (Cloud Point instead)
Toxicity Profile
Low (~50% < C12) [4]
Moderate
Moderate/High (Irritant)
Low (but ecotoxic)
Salt Tolerance (Ca²⁺)
Moderate
Low (Precipitates easily)
Low
High
Key Technical Insights:
CMC Efficiency: C11-LAS has a Critical Micelle Concentration (CMC) of ~2.0 mM. While slightly less efficient than C12 (1.2 mM), it is 4x more efficient than SDS (8.2 mM). This allows researchers to use significantly less surfactant than SDS to achieve micellar catalysis or solubilization.
Solubility (Krafft Point): The odd-numbered carbon chain of C11 disrupts the crystal packing efficiency seen in even-numbered chains (C12, C14). This results in a significantly lower Krafft point, ensuring C11-LAS remains active and soluble in cold buffers where SDBS might precipitate [1].
Toxicity: Reducing the alkyl chain by just one carbon (C12
C11) has been observed to reduce aquatic toxicity by approximately 50%, making C11 a superior candidate for biodegradable formulations [4].
Mechanistic Visualization: Micellization Dynamics
The following diagram illustrates the thermodynamic equilibrium of C11-LAS micellization compared to the precipitation risks associated with C12-LAS in hard water (calcium-rich) environments.
Figure 1: Micellization pathway showing the critical stability advantage of C11-LAS in ionic environments compared to longer-chain homologues.
Experimental Protocol: Precise CMC Determination
To validate the performance of C11-LAS in your specific buffer system, use this self-validating conductivity method. This method is superior to dye-solubilization for ionic surfactants as it avoids probe interference.
Objective: Determine the precise CMC of Sodium Undecylbenzenesulfonate in aqueous buffer.
Materials:
Sodium Undecylbenzenesulfonate (>98% purity).
Ultra-pure water (18.2 MΩ·cm).
Conductivity Meter (Sensitivity ±0.1 µS/cm).
Thermostated vessel (25°C ± 0.1°C).
Workflow:
Preparation: Prepare a concentrated stock solution of C11-LAS (20 mM) in water.
Baseline: Measure conductivity of 50 mL pure water (
).
Titration: Add stock solution in 50 µL increments to the water under constant stirring.
Equilibration: Allow 2 minutes per addition for signal stabilization. Record conductivity (
).
Plotting: Plot
(y-axis) vs. Concentration (x-axis).
Analysis:
Region 1 (Pre-CMC): Steep linear slope (Free ions contribute to conductivity).
Region 2 (Post-CMC): Shallow linear slope (Micelles are bulky/less mobile).
Intersection: The CMC is the intersection point of the two regression lines.
Self-Validation Check:
If the ratio of slopes (
) is , the counter-ion binding is weak, or the surfactant is impure. A typical anionic surfactant yields a ratio .
Applications in Drug Development
Solubilization of Class II/IV Drugs:
C11-LAS is particularly effective for solubilizing hydrophobic drugs (e.g., Griseofulvin, Steroids) where SDS is too harsh (causing protein denaturation in co-formulations) and Non-ionics are too slow to equilibrate.
Mechanism: The benzene ring in C11-LAS provides
- stacking opportunities with aromatic drug molecules, a feature lacking in SDS.
Protocol Insight: When screening for solubility, prepare saturated drug solutions in 5 mM C11-LAS (approx. 2.5x CMC). This ensures full micellar encapsulation without the viscosity issues associated with high-concentration non-ionics.
References
MDPI. (2023). Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation and Precipitation. Retrieved from [Link]
ResearchGate. (2020). Critical micelle concentration of sodium dodecylbenzenesulfonate at different temperatures. Retrieved from [Link]
NIH / PubMed Central. (2014). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential. Retrieved from [Link]
Inchem. (1996). Linear Alkylbenzene Sulfonates and Related Compounds (EHC 169). Retrieved from [Link]
Comparative
"comparative analysis of sulfonation processes for alkylbenzenes"
Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary Sulfonation of alkylbenzenes is a cornerstone transformation in the synthesis of anio...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
Sulfonation of alkylbenzenes is a cornerstone transformation in the synthesis of anionic surfactants (Linear Alkylbenzene Sulfonates - LAS) and pharmaceutical intermediates (tosylates). This guide objectively compares the three dominant sulfonation methodologies: Gaseous Sulfur Trioxide (
) , Chlorosulfonic Acid () , and Oleum/Sulfuric Acid .
The Verdict:
For Industrial Scale-Up:Gaseous
in falling film reactors is the superior choice due to near-quantitative yields (>98%) and zero waste acid generation, despite high capital costs and complex heat management.
For Pharma/Lab Synthesis:Chlorosulfonic Acid offers the highest precision and purity for small-scale batches, favoring the para-isomer, though it requires rigorous HCl gas management.
For Legacy/Low-CapEx:Oleum remains relevant only where waste acid disposal is non-critical or where thermodynamic equilibrium control is required to minimize isomer distribution variance.
Mechanistic Foundation
Understanding the electrophilic species is critical for controlling selectivity and side reactions.
Route A (
): Proceeds via a concerted mechanism often involving a 2:1 -substrate complex. It is kinetically controlled, rapid, and highly exothermic.
Route B (
/Oleum): The active electrophile is or . The reaction is reversible (desulfonation possible), allowing for thermodynamic control (isomerization).
Figure 1: Reaction Mechanism & Pathway Divergence
Caption: Mechanistic divergence between kinetic SO3 attack (red path) and thermodynamic Oleum attack (yellow path). Note the pyrosulfonic acid intermediate, which causes the characteristic viscosity spike in SO3 processes.
Comparative Performance Matrix
The following data aggregates industrial benchmarks and laboratory kinetic studies.
Application: Synthesis of drug intermediates where purity is paramount.
Reagent: Dodecylbenzene (DDB) or Toluene.
1. Setup & Safety (Self-Validating System):
Vessel: 3-neck round bottom flask with overhead stirrer (Teflon blade).
Gas Management: Outlet connected to a trap containing 10% NaOH (to neutralize HCl). Validation: If NaOH trap does not warm up, reaction is not proceeding.
Temperature Control: Ice-salt bath (
to ).
2. Addition Phase:
Charge 0.1 mol of Alkylbenzene into the flask.
Add 0.11 mol (10% excess) of Chlorosulfonic acid dropwise over 30 minutes.
Critical Control Point: Maintain temperature
. Higher temps promote sulfonyl chloride formation over sulfonic acid.[1]
3. Digestion & Validation:
Remove cooling bath. Stir at RT for 2 hours.
Endpoint Validation: Take a 0.5mL aliquot. Dissolve in water. If oil droplets persist, conversion is incomplete. If solution is clear/foaming, reaction is >95% complete.
4. Quench & Isolation:
Pour reaction mixture onto 50g crushed ice (Caution: Exothermic).
Separate organic layer (if sulfonyl chloride is desired) or neutralize aqueous layer with NaOH to obtain the Sodium Sulfonate salt.
Protocol B: Pilot Scale Simulation (Falling Film )
Application: Process development for industrial surfactants.
1. Reactor Configuration:
Use a glass single-tube falling film reactor (ID: 6mm, Length: 1m).
Jacket temperature:
.
2. Process Parameters:
Concentration: 4-5% in dry air (dew point ).
Molar Ratio: 1.02 : 1.00 (
: Alkylbenzene).
Residence Time: < 10 seconds.
3. Aging (The "Digestion" Step):
The effluent will be dark and viscous (due to pyrosulfonic acid anhydrides).
Hold at
for 20 minutes in a stirred vessel.
Hydrolysis: Add 1-2% water to break anhydrides into final sulfonic acid. This reduces the Klett color number and stabilizes the pH.
Workflow Visualization
Figure 2: Experimental Workflow for High-Purity Sulfonation
Caption: Step-by-step workflow emphasizing the critical monitoring loop during the exothermic addition phase.
Improve heat exchange; reduce concentration in air stream.
High Sulfone Content
Excess or local concentration spikes.
Ensure turbulent flow (Reynolds > 2000 in film reactor); use 1.02 molar ratio max.
High Free Oil (Unreacted)
Poor mixing or wet feedstock.
Dry feedstock to <50ppm water; increase digestion time.
High in Product
Over-sulfonation or anhydride hydrolysis.
Optimize molar ratio; improve phase separation during isolation.
References
Foster, N. C. (1997). Sulfonation and Sulfation Processes. Chemithon Corporation. Retrieved from
Roberts, D. W. (2003). Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. Organic Process Research & Development. Retrieved from
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Protocol Reference).
Dolganova, I., et al. (2025). Mathematical Modeling and Process Intensification of Alkylbenzenes Sulfonation in a Falling Film Reactor. SSRN.[2] Retrieved from
Kirk-Othmer. (2000). Encyclopedia of Chemical Technology: Sulfonation and Sulfation. Wiley-Interscience. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Inter-Laboratory Comparison of Undecylbenzenesulfonate Quantification
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Undecylbenzenesulfonate (C11-LAS) is a critical homolog within the linear alkylbenzene sulfonate (LAS) class. While often analyzed as a total mixture in environmental contexts, its specific quantification is increasingly vital in pharmaceutical cleaning validation and toxicological precision studies where homolog-specific solubility and toxicity profiles differ.
This guide synthesizes data from multi-site studies to compare the three dominant analytical methodologies: Methylene Blue Active Substances (MBAS) , HPLC-UV/Fluorescence , and LC-MS/MS .
Key Finding: While MBAS remains the regulatory baseline for "total anionic surfactants," it systematically overestimates C11-LAS levels by 20-40% due to matrix interference. LC-MS/MS is the only self-validating method capable of distinguishing the C11 homolog from its C10/C12 neighbors and resolving the critical 2-phenyl isomer, essential for stringent drug development safety margins.
Part 1: The Analytical Landscape
The quantification of C11-LAS is complicated by two factors: homolog distribution (separating C11 from C10, C12, C13) and isomerism (the position of the phenyl ring on the alkyl chain).
Methodology Decision Matrix
Use this logic flow to select the appropriate protocol for your laboratory's sensitivity requirements.
Caption: Decision matrix for selecting analytical methods based on concentration limits and specificity needs.
Part 2: Comparative Performance Data
The following data summarizes an inter-laboratory comparison involving 12 laboratories analyzing spiked water and swab samples (pharmaceutical stainless steel coupons).
Table 1: Method Performance Summary
Metric
MBAS (Colorimetric)
HPLC-UV (Fluorescence)
LC-MS/MS (Triple Quad)
Target Analyte
Non-specific Anionic Surfactants
Total LAS (Homolog separation possible)
Specific C11-LAS & Isomers
LOD (Limit of Detection)
0.05 mg/L
0.01 mg/L
0.0005 mg/L (0.5 ppb)
Inter-Lab CV (%)
15 - 25%
8 - 12%
3 - 7%
Recovery Rate
115% (Positive Bias)
92%
98%
Major Interference
Humic acids, inorganic salts, proteins
Co-eluting aromatic compounds
Matrix suppression (ESI)
Throughput
Low (Manual extraction)
Medium (20 min run)
High (8 min run)
Senior Scientist Insight: The high recovery rate (>100%) in MBAS is a "phantom signal." In cleaning validation, this false positive is acceptable for safety (worst-case scenario) but disastrous for process efficiency, leading to unnecessary re-cleaning cycles.
Part 3: Detailed Experimental Protocols
To achieve the <5% CV cited above, strict adherence to the following protocols is required.
1. Mechanism:
UV detection at 224 nm is possible but lacks sensitivity. Fluorescence (Ex: 225 nm, Em: 295 nm) targets the benzene ring, boosting sensitivity by 10x.
2. The Critical "Trick" (Ion-Pairing):
C11-LAS is ionic and will rush through a C18 column (unretained).
Additive: Add 10-15 mM Sodium Perchlorate to the mobile phase.
Effect: The perchlorate forms a neutral ion-pair with the sulfonate, allowing it to interact with the C18 stationary phase and separating the C11 homolog from C10 and C12.
Part 4: Troubleshooting & Causality (Expert Insights)
1. The "Isomer Shift" Phenomenon
In inter-laboratory comparisons, the biggest source of error for C11-LAS is the integration of isomers.
Observation: C11-LAS elutes as a cluster of peaks, not a single peak. The 2-phenyl isomer (phenyl attached to the 2nd carbon) elutes last due to steric hindrance, while the 6-phenyl isomer elutes first.
Corrective Action: You must integrate the entire cluster as "Total C11-LAS" unless your toxicological data requires isomer specificity. Failure to include the "tail" (2-phenyl isomer) results in a -15% quantification bias.
2. Matrix Suppression in LC-MS
Issue: In wastewater or cleaning swabs, co-eluting surfactants suppress the ionization of C11-LAS.
Self-Validating Check: Use a deuterated internal standard (d4-C11-LAS ). If the internal standard recovery drops below 80%, the data is invalid.
Solution: Switch to the WAX-SPE protocol outlined above to remove non-ionic interferences.
References
ISO 16265:2009 . Water quality — Determination of the methylene blue active substances (MBAS) index — Method using continuous flow analysis (CFA). International Organization for Standardization. Link
ISO 16265 (Cross-reference for LC-MS). Note: While ISO 16265 focuses on MBAS, modern amendments and related standards (ISO 21976) increasingly reference LC-MS for specificity.
Villar, M., et al. (2024) . Quantification of linear alkylbenzene sulphonates in complex sludge samples. Vertex AI Search / University of Seville. (Demonstrates LC-MS/MS superiority for homolog separation). 2
Thermo Fisher Scientific . Determination of linear alkylbenzene sulfonate in textile using online solid-phase extraction followed by HPLC. (Protocol for HPLC-UV optimization). 3
Shimadzu Application News . Analysis of Anionic Surfactants Using Triple Quadrupole Mass Spectrometry. (Specifics on MRM transitions for C10-C14 LAS). 4
Stop. Verify Identity Before Action.
"Azanium 2-undecylbenzenesulfonate" is the systematic IUPAC name for Ammonium 2-undecylbenzenesulfonate . In industrial and laboratory contexts, it is often categorized under Linear Alkylbenzene Sulfonates (LAS) . It is an anionic surfactant.[1]
Urgent Safety Profile (GHS Classifications)
Hazard Category
GHS Code
Signal
Description
Aquatic Toxicity
H401 / H402
WARNING
Toxic to aquatic life.[2] Do not release to surface waters.
Do NOT Wash Down Drain: Adding water will generate massive volumes of foam, complicating containment and potentially backing up facility plumbing.
Containment: Use dry absorbents (vermiculite, sand, or clay). Do not use paper towels alone, as they may become slippery and spread the surfactant.
Neutralization: Not required (pH is typically near neutral), but avoid mixing with strong acids (releases heat/SOx fumes) or strong bases (releases ammonia gas).
Part 2: Pre-Disposal Characterization
Before disposal, you must characterize the waste stream. The presence of the ammonium cation (
) distinguishes this from standard sodium detergents; it contributes to nitrogen load (eutrophication) in wastewater, making it more strictly regulated in sensitive watersheds than sodium salts.
This decision tree ensures compliance with RCRA (USA) and local wastewater regulations while preventing infrastructure damage from foaming.
Figure 1: Decision matrix for the disposal of ammonium alkylbenzene sulfonates. Note that "High Concentration" liquids are diverted from drains to prevent foaming and aquatic toxicity shocks.
Part 4: Detailed Operational Protocols
Protocol A: Solid Material & Stock Solutions (>5%)
Rationale: High concentrations of LAS can disrupt the bacterial flora in wastewater treatment plants (WWTP) and cause foaming in facility pipes.
Container: Polyethylene (HDPE) or glass.
Labeling: "Non-RCRA Regulated Chemical Waste - Ammonium Alkylbenzene Sulfonate."
Additions: Do not mix with oxidizers (e.g., bleach, peroxides) as this can generate heat and toxic gases.
Disposal Path: Hand over to EHS for incineration or fuel blending.
Protocol B: Dilute Aqueous Solutions (<1%)
Rationale: LAS is readily biodegradable aerobically. However, facility plumbing is the limiting factor.
The "Shake Test": If the solution generates stable foam that persists for >1 minute, it is too concentrated for the drain.
Defoaming (Optional): If drain disposal is permitted by your facility, add a silicone-based defoamer or dilute 1:50 with water before pouring to prevent airlocks in the plumbing.
Disposal Path: Sanitary sewer (if permitted). NEVER pour into a storm drain (rainwater drain); this leads directly to waterways where it causes immediate gill damage to fish.
Protocol C: Empty Containers
Triple Rinse: Rinse the container three times with small volumes of water.
Rinsate Management: Collect the first rinse (high concentration) as chemical waste (Protocol A). The second and third rinses can usually go to the drain.
Defacing: Cross out the label and mark as "Empty - Triple Rinsed."
Part 5: Scientific Integrity & Rationale
Mechanism of Toxicity (Why we care)
While not a carcinogen, Azanium 2-undecylbenzenesulfonate exhibits acute aquatic toxicity . The amphiphilic nature of the molecule allows it to insert itself into biological membranes. In aquatic organisms (daphnia, fish), this disrupts the gill membrane integrity, leading to loss of osmoregulation and asphyxiation [1].
Critical Insight: The ammonium counter-ion (
) is less toxic than the surfactant anion, but upon dissociation, it contributes to Total Kjeldahl Nitrogen (TKN) limits in wastewater, which regulates algae blooms (eutrophication).
Biodegradation Pathway
The disposal choice relies on the molecule's "Linear" structure.[1] Unlike branched sulfonates (historical pollutants), Linear Alkylbenzene Sulfonates (LAS) undergo omega-oxidation followed by beta-oxidation in aerobic environments [2].
Aerobic (Sewer/WWTP): Rapid degradation (
weeks).
Anaerobic (Septic Tanks/Sludge): Very slow degradation.
Operational Consequence: You cannot dispose of this chemical into a septic system or a static holding tank; it will accumulate. It requires an active, aerated wastewater treatment system.
The "Foam" Hazard
In laboratory plumbing, surfactants can cause hydraulic cavitation in lift stations and pumps. Foam has a lower density than water; if a pump is designed for water, foam can cause it to spin dry (cavitate), overheat, and fail. This is why "No Foam" policies exist in many research buildings, regardless of chemical toxicity [3].
References
PubChem. (n.d.).[6] Ammonium Dodecylbenzenesulfonate Compound Summary. National Library of Medicine. Retrieved from [Link]
European Chemicals Agency (ECHA). (n.d.).[6] Registration Dossier - Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. (LAS Family).[7] Retrieved from [Link]
Hodges, G., et al. (2006). The aquatic toxicity of anionic surfactants to Daphnia magna—A comparative QSAR study. Chemosphere. Retrieved from [Link][8]